(RS)-MCPG
Description
Properties
IUPAC Name |
4-(1-amino-1-carboxyethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13/h2-5H,11H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCAZYRLRMTVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861398 | |
| Record name | alpha-Methyl-4-carboxyphenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146669-29-6 | |
| Record name | alpha-Methyl-4-carboxyphenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146669296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Methyl-4-carboxyphenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-METHYL-4-CARBOXYPHENYLGLYCINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HJ67IIE31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(RS)-MCPG: A Technical Guide to its Mechanism of Action on Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-α-Methyl-4-carboxyphenylglycine, commonly known as (RS)-MCPG, is a foundational pharmacological tool in the study of metabotropic glutamate receptors (mGluRs). As a competitive antagonist with non-selective action at Group I and Group II mGluRs, this compound has been instrumental in elucidating the physiological roles of these receptors in the central nervous system.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. Understanding the nuances of this compound's interaction with mGluRs is critical for the accurate interpretation of experimental results and the development of more selective therapeutic agents.
Introduction to Metabotropic Glutamate Receptors (mGluRs)
Metabotropic glutamate receptors are a class of G-protein coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission and neuronal excitability. Unlike their ionotropic counterparts, mGluRs do not form ion channels but instead activate intracellular signaling cascades upon binding to their endogenous ligand, glutamate. There are eight subtypes of mGluRs (mGluR1-8), which are classified into three groups based on their sequence homology, pharmacology, and downstream signaling pathways.
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
-
Group II mGluRs (mGluR2 and mGluR3): Generally found on presynaptic terminals, these receptors are coupled to Gi/Go proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also predominantly presynaptic and coupled to Gi/Go, leading to the inhibition of adenylyl cyclase.
This compound: A Non-Selective Group I/II Antagonist
This compound is a phenylglycine derivative that acts as a competitive antagonist at the glutamate binding site of Group I and Group II mGluRs.[1][2] Its non-selective nature means it does not differentiate between the subtypes within these two groups. This broad-spectrum antagonism has made this compound a valuable tool for investigating the overall contribution of these receptor groups to various physiological and pathological processes, including synaptic plasticity, learning, and memory.[2]
Mechanism of Action
As a competitive antagonist, this compound binds to the same orthosteric site on the mGluR protein as the endogenous agonist, glutamate. By occupying this binding site, this compound prevents glutamate from activating the receptor and initiating the downstream intracellular signaling cascade. This blockade is surmountable, meaning that increasing the concentration of the agonist (glutamate) can overcome the inhibitory effect of this compound.
Quantitative Data: Binding Affinity of this compound
The affinity of this compound for different mGluR subtypes is a critical parameter for designing and interpreting experiments. The following table summarizes the available quantitative data on the inhibitory potency of this compound. It is important to note that reported values can vary between studies due to different experimental conditions, such as the cell type used for expression, the radioligand employed, and the assay methodology.
| Receptor Subtype | Ligand | Assay Type | Cell Line | IC50 / Ki / KB | Reference |
| mGluR1 | This compound | Inhibition of glutamate-evoked Ca2+ mobilization | CHO | 700 µM (IC50) | [2] |
| mGluR1 | This compound | Inhibition of ACPD-stimulated PI turnover | Non-neuronal cells | 123 µM (KB) | [3] |
| mGluR5 | This compound | Inhibition of ACPD-stimulated PI turnover | Non-neuronal cells | 153 µM (KB) | [3] |
| mGluR1a | (S)-3,5-DHPG | Agonist Reference | 0.9 µM (Ki) | [1] | |
| mGluR5a | (S)-3,5-DHPG | Agonist Reference | 3.9 µM (Ki) | [1] |
Signaling Pathways Modulated by this compound
By antagonizing Group I and Group II mGluRs, this compound effectively blocks their respective signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Group I mGluR Signaling Pathway (Gq-coupled)
Caption: Group I mGluR Signaling Pathway Blocked by this compound.
Group II mGluR Signaling Pathway (Gi/o-coupled)
Caption: Group II mGluR Signaling Pathway Blocked by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for specific mGluR subtypes.
Objective: To quantify the competitive binding of this compound to mGluR1, mGluR5, mGluR2, and mGluR3.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single mGluR subtype (e.g., HEK293 or CHO cells).
-
A suitable radioligand with high affinity and selectivity for the mGluR subtype of interest (e.g., [3H]Quisqualic acid for Group I or [3H]LY341495 for Group II).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 2 mM MgCl2).
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target mGluR subtype in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of this compound on agonist-induced changes in neuronal membrane potential and ion channel activity.
Objective: To assess the ability of this compound to block agonist-induced currents or changes in membrane potential mediated by mGluRs.
Materials:
-
Cultured neurons or acute brain slices.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with KOH.
-
A specific mGluR agonist (e.g., DHPG for Group I or LY354740 for Group II).
-
This compound.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Preparation: Place the cultured neurons or brain slice in a recording chamber continuously perfused with aCSF.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron using a glass micropipette filled with the intracellular solution.
-
Baseline Recording: Record baseline membrane potential or agonist-induced currents.
-
Agonist Application: Apply a specific mGluR agonist to the bath and record the resulting change in membrane potential or current.
-
Antagonist Application: After washing out the agonist, pre-incubate the preparation with this compound for a set period (e.g., 10-15 minutes).
-
Co-application: Re-apply the agonist in the continued presence of this compound and record the response.
-
Data Analysis: Compare the agonist-induced response in the absence and presence of this compound to determine the extent of antagonism.
Calcium Imaging
This method is used to visualize and quantify the effect of this compound on Group I mGluR-mediated intracellular calcium mobilization.
Objective: To measure the inhibition of agonist-induced intracellular calcium release by this compound.
Materials:
-
Cultured cells (e.g., neurons or HEK293 cells expressing mGluR1 or mGluR5).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A specific Group I mGluR agonist (e.g., DHPG).
-
This compound.
-
A fluorescence microscope or plate reader equipped for live-cell imaging.
Procedure:
-
Cell Loading: Incubate the cells with Fluo-4 AM in a suitable buffer to allow the dye to enter the cells.
-
Baseline Measurement: Measure the baseline fluorescence intensity of the cells.
-
Agonist Stimulation: Add the Group I mGluR agonist and record the change in fluorescence intensity over time, which corresponds to an increase in intracellular calcium.
-
Antagonist Treatment: After washing out the agonist, incubate a separate set of cells with this compound.
-
Co-stimulation: Add the agonist in the presence of this compound and record the fluorescence response.
-
Data Analysis: Compare the peak fluorescence change in response to the agonist in the absence and presence of this compound to quantify the inhibitory effect.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the antagonist activity of this compound.
Caption: Workflow for this compound antagonist characterization.
Conclusion
This compound remains a cornerstone tool for the study of metabotropic glutamate receptors. Its well-characterized, albeit non-selective, antagonist activity at Group I and Group II mGluRs allows for the broad investigation of the roles of these receptors in neuronal function. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. For researchers and drug development professionals, a thorough understanding of the properties and application of this compound is essential for advancing our knowledge of mGluR biology and for the development of novel therapeutics targeting this important receptor family. The continued use of this compound, in conjunction with more selective pharmacological agents, will undoubtedly continue to yield valuable insights into the complexities of glutamatergic signaling in the brain.
References
(RS)-MCPG: A Technical Guide to its Pharmacology and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-α-Methyl-4-carboxyphenylglycine, commonly known as (RS)-MCPG, is a classical non-selective antagonist of Group I and Group II metabotropic glutamate receptors (mGluRs). As a competitive antagonist, it has been an instrumental pharmacological tool in elucidating the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of the pharmacology and biological activity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action and experimental applications.
Introduction
This compound is a phenylglycine derivative that acts as a competitive antagonist at Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) metabotropic glutamate receptors.[1][2][3] Its ability to block the effects of glutamate and other mGluR agonists has made it a valuable tool in neuroscience research, particularly in studies of synaptic plasticity, neuroprotection, and various neurological and psychiatric disorders. This document serves as a detailed resource for researchers and professionals in the field of drug development, offering in-depth information on the pharmacological profile and biological effects of this compound.
Pharmacological Profile
This compound is a racemic mixture, with the (S)-enantiomer being the active isomer.[1] It competitively antagonizes the effects of mGluR agonists by binding to the orthosteric site on the receptor.
Quantitative Data
The antagonist potency of this compound and its active isomer has been characterized in various in vitro assays. The following tables summarize the available quantitative data.
| Compound | Assay Type | Receptor Subtype | Agonist | Cell/Tissue Type | Potency (IC₅₀/Kₑ) | Reference |
| This compound | Phosphoinositide Hydrolysis | - | ACPD (30 µM) | Visual Cortical Synaptoneurosomes | IC₅₀: 272 µM | [4] |
| This compound | Phosphoinositide Hydrolysis | - | ACPD | Visual Cortical Synaptoneurosomes | Kₑ: 276 µM | [4] |
| (+)-MCPG | Phosphoinositide Hydrolysis | mGluR1 | ACPD | Non-neuronal cells | Kₑ: 123 µM | [4] |
| (+)-MCPG | Phosphoinositide Hydrolysis | mGluR5 | ACPD | Non-neuronal cells | Kₑ: 153 µM | [4] |
| (+)-MCPG | Phosphoinositide Hydrolysis | mGluR1 | Glutamate | Non-neuronal cells | Kₑ: 542 µM | [4] |
| This compound | Calcium Mobilization | mGluR1α | Glutamate (10 µM) | CHO cells | IC₅₀: 700 µM | [2] |
Note: The potency of this compound can vary depending on the agonist and experimental conditions used.
Signaling Pathways
This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of Group I and Group II mGluRs.
Group I mGluR Signaling Blockade
Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound competitively inhibits the binding of agonists, thereby preventing this cascade.
Group II mGluR Signaling Blockade
Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/Go proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This compound also antagonizes these receptors, thereby preventing the inhibition of adenylyl cyclase.
Biological Activity
This compound has been utilized in a wide range of in vitro and in vivo studies to investigate the roles of Group I and II mGluRs.
In Vitro Activity
-
Synaptic Plasticity: this compound has been shown to block the induction of long-term depression (LTD) and, in some studies, long-term potentiation (LTP) in various brain regions, including the hippocampus and visual cortex, demonstrating the involvement of mGluRs in these forms of synaptic plasticity.[5]
-
Calcium Mobilization: As an antagonist of Group I mGluRs, this compound blocks agonist-induced intracellular calcium mobilization in various cell types, including cultured neurons and cell lines expressing recombinant mGluRs.[2]
-
Phosphoinositide Hydrolysis: this compound inhibits agonist-stimulated phosphoinositide hydrolysis, a key signaling pathway of Group I mGluRs.[4]
In Vivo Activity
-
Learning and Memory: Administration of this compound has been shown to impair performance in spatial learning tasks such as the Morris water maze, suggesting a role for mGluRs in memory formation.
-
Motor Activity: In animal models, this compound can modulate locomotor activity. For instance, it produces hyperlocomotion in amphetamine-pre-exposed rats when microinjected into the nucleus accumbens.[2]
-
Neuroprotection: Studies in models of traumatic brain injury have suggested that blockade of mGluRs with (+)-MCPG can reduce behavioral deficits.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Assays
This assay measures the accumulation of inositol phosphates (IPs) following the stimulation of Gq-coupled receptors.
Protocol Details:
-
Cell Culture: Cells expressing the mGluR of interest (e.g., CHO cells stably expressing mGluR1 or mGluR5, or primary neuronal cultures) are cultured to confluency.
-
Radiolabeling: Cells are incubated with [³H]-myo-inositol in inositol-free medium for 18-24 hours to allow for incorporation into membrane phosphoinositides.[6]
-
Pre-incubation: Cells are washed and pre-incubated with various concentrations of this compound or vehicle for a specified time.
-
Stimulation: An mGluR agonist (e.g., ACPD or glutamate) is added in the presence of LiCl (which inhibits inositol monophosphatase) to stimulate IP accumulation.[6]
-
Termination and Lysis: The reaction is stopped, and cells are lysed.
-
Separation and Quantification: Inositol phosphates are separated by anion-exchange chromatography and quantified using liquid scintillation counting.[4]
This assay measures changes in intracellular calcium concentration upon receptor activation using a fluorescent calcium indicator.
Protocol Details:
-
Cell Plating: Cells are plated in a multi-well plate (e.g., 96- or 384-well).
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.[7][8]
-
Pre-incubation: Cells are pre-incubated with various concentrations of this compound or vehicle.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation), and baseline fluorescence is recorded.
-
Agonist Addition and Measurement: An mGluR agonist is added, and the change in fluorescence intensity is measured over time.[7][8]
-
Data Analysis: The data is analyzed to determine the inhibitory effect of this compound and calculate the IC₅₀ value.
In Vivo Experiments
This task assesses spatial learning and memory in rodents.
Protocol Details:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acclimation: Animals are allowed to swim freely in the pool to acclimate.[1]
-
Training: Animals are trained over several days to find the hidden platform from different starting locations. Escape latency and path length are recorded.
-
Drug Administration: this compound or vehicle is administered (e.g., intracerebroventricularly) before each training session.[1]
-
Probe Trial: The platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
This model is used to study the effects of drugs on dopamine-mediated locomotor activity.
Protocol Details:
-
Apparatus: An open-field arena equipped with automated activity monitoring.
-
Habituation: Animals are habituated to the testing environment.
-
Sensitization (optional): Animals may be pre-exposed to amphetamine to induce locomotor sensitization.[2]
-
Drug Administration: this compound or vehicle is microinjected into a specific brain region (e.g., nucleus accumbens) followed by a systemic injection of amphetamine.[2]
-
Locomotor Activity Measurement: Locomotor activity (e.g., distance traveled) is recorded for a defined period.
Conclusion
This compound remains a cornerstone tool for investigating the multifaceted roles of Group I and Group II metabotropic glutamate receptors. Its well-characterized antagonist activity, coupled with its utility in a diverse array of in vitro and in vivo models, continues to provide valuable insights into the complex signaling pathways governed by these receptors. This technical guide provides a comprehensive resource for researchers to effectively design and interpret experiments utilizing this important pharmacological agent.
References
- 1. This compound | mGluR inhibitor | CAS 146669-29-6 | Buy (RS)MCPG from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Group I & II mGlu receptors antagonist | Hello Bio [hellobio.com]
- 4. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
(RS)-MCPG: A Technical Guide to its Target Receptors
(RS)-α-Methyl-4-carboxyphenylglycine (MCPG) is a classical pharmacological tool utilized in neuroscience research. As a competitive antagonist, it has been instrumental in elucidating the physiological roles of specific subtypes of metabotropic glutamate receptors (mGluRs). This technical guide provides an in-depth overview of the target receptors of (RS)-MCPG, including its binding affinities, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Target Receptors and Binding Affinity
This compound is a non-selective competitive antagonist of Group I and Group II metabotropic glutamate receptors.[1][2][3][4] These groups encompass four specific receptor subtypes:
-
Group I mGluRs: mGluR1 and mGluR5
-
Group II mGluRs: mGluR2 and mGluR3
The antagonistic properties of this compound are exerted at the glutamate binding site on these receptors. While it is widely cited as a broad-spectrum antagonist for these two groups, there is a notable scarcity of comprehensive quantitative binding data in publicly available literature. The most consistently reported value is an IC50 for its effect on mGluR1.
| Receptor Subtype | Ligand | Assay Type | Cell Line | IC50 (μM) | Reference |
| mGluR1 | This compound | Calcium Mobilization | CHO | 700 | [1][5] |
| mGluR2 | This compound | N/A | N/A | Data not available | |
| mGluR3 | This compound | N/A | N/A | Data not available | |
| mGluR5 | This compound | N/A | N/A | Data not available |
Note: The lack of comprehensive Ki or IC50 values for all target receptor subtypes in the primary literature is a significant gap in the pharmacological profile of this compound. The provided IC50 value for mGluR1 should be interpreted with caution as it is derived from a functional assay.
Signaling Pathways Modulated by this compound
As a competitive antagonist, this compound blocks the canonical signaling pathways initiated by the binding of the endogenous agonist, glutamate, to Group I and Group II mGluRs.
Group I mGluR Signaling Cascade
Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7][8] By blocking glutamate binding, this compound prevents the initiation of this cascade.
Group II mGluR Signaling Cascade
Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/Go proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] this compound prevents this glutamate-induced reduction in cAMP.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antagonistic activity of this compound at its target receptors.
Inositol Phosphate (IP) Accumulation Assay for mGluR1 and mGluR5 Antagonism
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular inositol phosphates, a hallmark of Group I mGluR activation.
1. Cell Culture and Labeling:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing either human mGluR1 or mGluR5 in a suitable growth medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Seed cells into 24-well plates and grow to near confluency.
-
Label the cells by incubating them for 18-24 hours in inositol-free DMEM containing 1 µCi/ml myo-[³H]-inositol.
2. Assay Procedure:
-
Wash the cells twice with 1 ml of assay buffer (e.g., HEPES-buffered saline containing 10 mM LiCl).
-
Pre-incubate the cells for 15 minutes at 37°C with various concentrations of this compound or vehicle control.
-
Add a glutamate receptor agonist (e.g., 1S,3R-ACPD at a concentration of 10-100 µM) to stimulate IP production and incubate for a further 45-60 minutes at 37°C.
-
Terminate the reaction by aspirating the medium and adding 1 ml of ice-cold 0.4 M perchloric acid.
-
Incubate on ice for 30 minutes.
3. Inositol Phosphate Separation and Quantification:
-
Neutralize the samples with a solution of 0.72 M KOH / 0.6 M KHCO3.
-
Separate the total [³H]-inositol phosphates from free [³H]-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Wash the columns with water to remove free inositol.
-
Elute the inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Quantify the radioactivity in the eluate using liquid scintillation counting.
4. Data Analysis:
-
Plot the concentration of this compound against the percentage of inhibition of the agonist-induced IP accumulation.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Forskolin-Stimulated cAMP Accumulation Assay for mGluR2 and mGluR3 Antagonism
This assay determines the ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production, which is characteristic of Group II mGluR activation.[9][10][11]
1. Cell Culture:
-
Culture CHO cells stably expressing either human mGluR2 or mGluR3 in a suitable growth medium.
-
Seed cells into 96-well plates and grow to near confluency.
2. Assay Procedure:
-
Wash the cells with assay buffer (e.g., HEPES-buffered saline).
-
Pre-incubate the cells for 15-30 minutes at room temperature with various concentrations of this compound or vehicle control in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[10]
-
Add a glutamate receptor agonist (e.g., LY354740 at a concentration that gives ~80% of its maximal inhibitory effect) and a stimulator of adenylyl cyclase (e.g., 1-10 µM forskolin).
-
Incubate for 30 minutes at room temperature.
3. cAMP Quantification:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
4. Data Analysis:
-
Plot the concentration of this compound against the percentage of reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | mGluR inhibitor | CAS 146669-29-6 | Buy (RS)MCPG from Supplier InvivoChem [invivochem.com]
- 4. This compound | Group I & II mGlu receptors antagonist | Hello Bio [hellobio.com]
- 5. jneurosci.org [jneurosci.org]
- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bioline.ru [bioline.ru]
- 11. sigmaaldrich.com [sigmaaldrich.com]
The Dawn of Metabotropic Glutamate Receptor Antagonism: A Technical History of (RS)-MCPG
(RS)-α-Methyl-4-carboxyphenylglycine (MCPG) stands as a landmark molecule in the field of neuroscience. Its development in the early 1990s provided researchers with the first broadly acting antagonist for metabotropic glutamate receptors (mGluRs), unlocking a deeper understanding of their physiological roles. This technical guide delves into the discovery, history, and experimental foundation of (RS)-MCPG, offering a resource for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The story of this compound is intrinsically linked to the pioneering work on excitatory amino acid receptors by researchers such as Jeff Watkins and Graham Collingridge . Their investigations into the pharmacology of glutamate, the primary excitatory neurotransmitter in the central nervous system, laid the groundwork for the distinction between ionotropic and metabotropic glutamate receptors.[1][2] While potent and selective antagonists for ionotropic NMDA and AMPA receptors had been developed, the physiological functions of the newly discovered G-protein coupled mGluRs remained elusive due to a lack of suitable pharmacological tools.
The breakthrough came with the systematic exploration of phenylglycine derivatives . Researchers hypothesized that the rigid structure of the phenylglycine backbone could provide the necessary conformational constraint to selectively target mGluRs over their ionotropic counterparts. This line of inquiry, pursued by Watkins and his colleagues, led to the synthesis and characterization of a series of compounds, among which this compound emerged as a potent and competitive antagonist at specific mGluR subtypes.[1]
Early studies published in the early 1990s by research groups including those of Eaton and Birse were instrumental in characterizing the pharmacological profile of this compound.[3][4] These initial reports demonstrated its ability to competitively antagonize the effects of the non-selective mGluR agonist, (1S,3R)-ACPD, in various preparations, heralding a new era of mGluR research.
Mechanism of Action
This compound is a non-selective, competitive antagonist of Group I and Group II metabotropic glutamate receptors .[1][5][6] It exerts its effects by binding to the orthosteric glutamate binding site on these receptors, thereby preventing the endogenous ligand, glutamate, from binding and initiating downstream signaling cascades.
-
Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq/G11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). This signaling pathway ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[4] this compound blocks this entire cascade by preventing the initial glutamate binding.
-
Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/Go proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7] By competitively inhibiting glutamate binding, this compound prevents this reduction in cAMP.
Data Presentation: Pharmacological Profile
The following tables summarize the quantitative data for this compound and its related compounds from key publications. This data is crucial for understanding its potency and selectivity.
Table 1: Antagonist Potency of this compound in Phosphoinositide (PI) Hydrolysis Assays (Group I mGluR Activity)
| Preparation | Agonist | This compound IC50 | This compound K_B_ | Reference |
| Neonatal Rat Cerebral Cortex Slices | (1S,3R)-ACPD | ~300 µM | - | [1] |
| CHO cells expressing human mGluR1a | Glutamate | - | 380 µM | [1] |
Table 2: Activity of Phenylglycine Derivatives at Cloned mGluR Subtypes
| Compound | mGluR1a (PI Hydrolysis) | mGluR2 (cAMP Inhibition) | mGluR4a (cAMP Inhibition) | Reference |
| This compound | Antagonist (IC50 ~380 µM) | Weak Antagonist | Inactive | [7] |
| (S)-4-Carboxyphenylglycine ((S)-4CPG) | Potent Antagonist (IC50 ~10 µM) | Weak Agonist | Inactive | [7] |
| (S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG) | Potent Antagonist | Weak Antagonist | Inactive | [7] |
Experimental Protocols
The characterization of this compound relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for some of the key experiments.
Synthesis of (RS)-α-Methyl-4-carboxyphenylglycine
While detailed, step-by-step synthesis protocols are often proprietary, the general approach for synthesizing phenylglycine derivatives like this compound typically involves a multi-step process. A common strategy is the Strecker synthesis or a variation thereof.
General Synthetic Workflow:
-
Starting Material: The synthesis often begins with a commercially available substituted benzaldehyde or ketone. For this compound, this would be 4-carboxyacetophenone.
-
Formation of an α-aminonitrile: The ketone is reacted with an amine source (e.g., ammonia or an ammonium salt) and a cyanide source (e.g., sodium cyanide). This reaction forms an intermediate α-aminonitrile.
-
Hydrolysis: The α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the desired α-amino acid, this compound.
-
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity for biological assays.
Phosphoinositide (PI) Hydrolysis Assay
This assay is a cornerstone for studying Group I mGluR activity, as it directly measures a key downstream signaling event.
Methodology:
-
Cell Culture and Radiolabeling:
-
Culture cells endogenously expressing or transfected with Group I mGluRs (e.g., CHO or HEK293 cells, or primary neuronal cultures).
-
Label the cells with [³H]-myo-inositol for 24-48 hours. The radiolabel is incorporated into the membrane phosphoinositides.
-
-
Assay Incubation:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs) upon receptor activation.
-
Add various concentrations of this compound (the antagonist) to the cells and incubate for a defined period.
-
Add a fixed concentration of an mGluR agonist (e.g., (1S,3R)-ACPD or glutamate).
-
-
Extraction and Quantification of Inositol Phosphates:
-
Terminate the reaction by adding a quenching solution (e.g., perchloric acid).
-
Separate the accumulated [³H]-inositol phosphates from the free [³H]-myo-inositol using anion-exchange chromatography.
-
Quantify the amount of radioactivity in the IP fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the concentration of this compound against the percentage of inhibition of the agonist-stimulated IP accumulation.
-
Calculate the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition.
-
Cyclic AMP (cAMP) Accumulation Assay
This assay is used to assess the activity of Group II mGluRs, which are negatively coupled to adenylyl cyclase.
Methodology:
-
Cell Culture:
-
Use cells expressing the Group II mGluR of interest.
-
-
Assay Incubation:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add a known stimulator of adenylyl cyclase, such as forskolin, to increase basal cAMP levels.
-
Co-incubate with a Group II mGluR agonist (e.g., LY354740) in the presence or absence of varying concentrations of this compound.
-
-
cAMP Quantification:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).
-
-
Data Analysis:
-
Determine the extent to which this compound can reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Electrophysiological Recording of Long-Term Potentiation (LTP)
This compound has been instrumental in demonstrating the role of mGluRs in synaptic plasticity, such as LTP.
Methodology:
-
Slice Preparation:
-
Prepare acute hippocampal slices from rodents.
-
Maintain the slices in an interface or submerged chamber continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
-
Electrode Placement:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver baseline synaptic stimulation (e.g., single pulses every 30 seconds) and record stable fEPSP responses for at least 20-30 minutes.
-
-
Drug Application:
-
Bath-apply this compound at the desired concentration and allow it to equilibrate for a set period.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
-
Post-HFS Recording:
-
Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the slope or amplitude of the fEPSP.
-
Express the post-HFS responses as a percentage of the pre-HFS baseline.
-
Compare the degree of potentiation in the presence and absence of this compound.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the action of this compound.
Caption: Group I mGluR signaling pathway and the antagonistic action of this compound.
Caption: Group II mGluR signaling pathway and the antagonistic action of this compound.
Caption: A typical workflow for a phosphoinositide hydrolysis assay.
Caption: Workflow for an LTP electrophysiology experiment using this compound.
Conclusion
The development of this compound was a watershed moment in glutamate receptor pharmacology. As the first broadly effective mGluR antagonist, it armed neuroscientists with a critical tool to begin dissecting the complex roles of these receptors in synaptic transmission, plasticity, and various neurological processes. Although more potent and subtype-selective mGluR ligands have since been developed, the foundational discoveries made possible by this compound continue to inform our understanding of the brain in both health and disease. This technical guide serves as a testament to its enduring legacy and a resource for future generations of researchers.
References
- 1. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats | Journal of Neuroscience [jneurosci.org]
(RS)-MCPG: A Technical Guide to its Chemical Structure and Pharmacological Properties
(RS)-α-Methyl-4-carboxyphenylglycine , commonly known as (RS)-MCPG , is a pivotal pharmacological tool in the field of neuroscience. As a competitive and non-selective antagonist of group I and group II metabotropic glutamate receptors (mGluRs), it has been instrumental in elucidating the roles of these receptors in synaptic plasticity and neuronal excitability.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a phenylglycine derivative that exists as a white solid.[4] Its fundamental properties are critical for its application in experimental settings, dictating solubility, stability, and molarity calculations for stock solutions.
| Property | Data | Citation(s) |
| IUPAC Name | (2RS)-2-Amino-2-(4-carboxyphenyl)propanoic acid | [4] |
| Alternate Names | (±)-α-Methyl-(4-carboxyphenyl)glycine, alpha-MCPG | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][2][4] |
| Molecular Weight | 209.2 g/mol | [1][2][4] |
| CAS Number | 146669-29-6 | [1][3] |
| Appearance | White solid | [4] |
| Purity | ≥97% | [1] |
| Solubility | 1.1eq. NaOH: 100 mg/mL (478.01 mM) | [3][5] |
| DMSO: 6 mg/mL (28.68 mM) (with warming) | [3] | |
| Water: < 0.1 mg/mL (insoluble) | [3] | |
| 0.1M NaOH: 100 mM | [6] |
Pharmacological Profile: A Non-Selective mGluR Antagonist
This compound functions as a competitive antagonist at both group I and group II metabotropic glutamate receptors.[3] This broad-spectrum activity makes it a valuable tool for investigating the overall contribution of these mGluR families in various physiological and pathological processes.
-
Group I mGluRs: This group includes mGluR1 and mGluR5, which are primarily coupled to the Gq G-protein. Their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium and activates protein kinase C (PKC). This compound competitively blocks the binding of glutamate to these receptors, thereby inhibiting this signaling pathway.
-
Group II mGluRs: This group consists of mGluR2 and mGluR3, which are coupled to the Gi/o G-protein. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound prevents the glutamate-induced reduction in cAMP.
This dual antagonism has made this compound a standard compound in studies of synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD), where mGluRs are known to play crucial modulatory roles.[4][7]
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the competitive inhibition of glutamate binding to group I and group II mGluRs. The following diagram illustrates the canonical signaling pathways for these receptor groups and the point of intervention by this compound.
Caption: this compound competitively antagonizes glutamate at both Group I and Group II mGluRs.
Key Experimental Protocols
This compound is employed in a variety of in vitro and in vivo experimental paradigms. Below are detailed methodologies for some of the key experiments where this compound is frequently utilized.
Calcium Mobilization Assay for mGluR Antagonism
This assay is used to determine the inhibitory effect of this compound on Group I mGluR activation by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: HEK293 cells stably expressing a group I mGluR (e.g., mGluR1 or mGluR5) are seeded into 96-well or 384-well black, clear-bottom plates and cultured overnight to allow for attachment.[8]
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 45-60 minutes at 37°C.[5] Probenecid is often included to prevent dye leakage.
-
Compound Pre-incubation: After dye loading and washing, cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 10-30 minutes).[5]
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence is recorded, followed by the addition of a specific mGluR agonist (e.g., DHPG or glutamate at a predetermined EC₈₀ concentration). The fluorescence intensity is then monitored kinetically for 60-120 seconds.[5]
-
Data Analysis: The change in fluorescence (peak minus baseline) is calculated. The response in the presence of this compound is normalized to the response with the agonist alone to determine the percent inhibition and calculate an IC₅₀ value.[5]
Caption: Workflow for a calcium mobilization assay to test this compound antagonism.
Induction of Long-Term Potentiation (LTP) in Hippocampal Slices
This compound is used to investigate the role of mGluRs in the induction and maintenance of LTP, a cellular correlate of learning and memory.
Methodology:
-
Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rodents and allowed to recover in artificial cerebrospinal fluid (ACSF) saturated with 95% O₂/5% CO₂.[1]
-
Electrophysiology Setup: Slices are transferred to a recording chamber perfused with ACSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[3]
-
Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).[1]
-
This compound Application: The perfusion is switched to ACSF containing this compound (typically 500 µM - 1 mM) for a period before and during the LTP induction protocol.
-
LTP Induction: LTP is induced using a high-frequency stimulation protocol, such as Theta-Burst Stimulation (TBS). A typical TBS protocol consists of multiple trains of high-frequency bursts (e.g., 10 bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz).[1][4]
-
Post-Induction Recording: Following TBS, fEPSPs are recorded for at least 60 minutes to measure the potentiation of the synaptic response.
-
Data Analysis: The slope of the fEPSP is measured and normalized to the pre-induction baseline. The magnitude of LTP in the presence of this compound is compared to control slices that did not receive the antagonist.
Caption: Logical flow comparing LTP induction with and without this compound.
Conclusion
This compound remains a cornerstone tool for neuropharmacological research. Its ability to broadly antagonize group I and II mGluRs allows for the definitive investigation of the collective role of these receptors in complex neuronal processes. A thorough understanding of its chemical properties, pharmacological profile, and appropriate application in well-defined experimental protocols is essential for obtaining robust and interpretable data in the ongoing exploration of metabotropic glutamate receptor function.
References
- 1. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Theta-Burst Stimulation of Hippocampal Slices Induces Network-Level Calcium Oscillations and Activates Analogous Gene Transcription to Spatial Learning | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. takarabio.com [takarabio.com]
- 8. benchchem.com [benchchem.com]
(RS)-MCPG: A Technical Guide to its Function as a Non-Selective mGluR Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-α-Methyl-4-carboxyphenylglycine, commonly known as (RS)-MCPG, is a widely utilized pharmacological tool in the study of metabotropic glutamate receptors (mGluRs). As a competitive antagonist, it has been instrumental in elucidating the physiological roles of Group I and Group II mGluRs. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Properties of this compound
This compound is a phenylglycine derivative that acts as a competitive and non-selective antagonist at Group I and Group II metabotropic glutamate receptors.[1][2][3] This means it competes with the endogenous ligand, glutamate, for binding to these receptors, thereby preventing their activation. Its broad activity profile makes it a useful tool for investigating processes where multiple mGluR subtypes may be involved, such as in studies of synaptic plasticity.[4]
Data Presentation: Antagonist Potency
Quantitative data on the antagonist potency of this compound across all relevant mGluR subtypes is not extensively available in a single comparative study. However, specific values have been reported in the literature for its effects on cellular and tissue preparations.
| Receptor Subtype/Assay | Cell Type/Preparation | Measured Parameter | Value | Reference |
| mGluR1a | CHO cells | IC50 (vs. Glutamate) | 700 µM | [2] |
| mGluRs (ACPD-stimulated) | Visual Cortex Synaptoneurosomes | IC50 | 272 µM | [5] |
| mGluR1α ((+)-MCPG isomer) | CHO-K1 cells | IC50 (vs. Quisqualate) | 120 µM | [6] |
Note: The potency of this compound can vary depending on the experimental conditions, including the agonist concentration used and the specific splice variant of the receptor.
Signaling Pathways Modulated by this compound
This compound exerts its effects by blocking the canonical signaling pathways associated with Group I and Group II mGluRs.
Group I mGluR Antagonism (mGluR1 & mGluR5):
Group I mGluRs are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking these receptors, this compound prevents these downstream signaling events.
Caption: Antagonism of Group I mGluR Signaling by this compound.
Group II mGluR Antagonism (mGluR2 & mGluR3):
Group II mGluRs are coupled to Gαi/o proteins, which inhibit the activity of adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequently reduced activity of protein kinase A (PKA). This compound blocks this inhibitory pathway, thereby disinhibiting adenylyl cyclase.
Caption: Antagonism of Group II mGluR Signaling by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the antagonist activity of this compound. Specific parameters may need to be optimized for different experimental systems.
Radioligand Binding Assay (Competitive)
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to mGluRs.
Materials:
-
Cell membranes expressing the mGluR subtype of interest.
-
Radiolabeled ligand (e.g., [3H]-quisqualate for Group I mGluRs).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and the different concentrations of this compound or vehicle.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of this compound to block agonist-induced IP3 production by Group I mGluRs.
Materials:
-
Cells expressing the Group I mGluR subtype of interest.
-
[3H]-myo-inositol.
-
Agonist (e.g., Glutamate or Quisqualate).
-
This compound stock solution.
-
LiCl solution.
-
Dowex anion-exchange resin.
-
Scintillation fluid and counter.
Procedure:
-
Culture cells in a multi-well plate and label overnight with [3H]-myo-inositol.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with LiCl (to inhibit inositol monophosphatase) and different concentrations of this compound or vehicle.
-
Stimulate the cells with a fixed concentration of the agonist.
-
Lyse the cells and stop the reaction (e.g., with perchloric acid).
-
Separate the [3H]-inositol phosphates from free [3H]-inositol using anion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates by scintillation counting.
-
Determine the IC50 value for this compound's inhibition of agonist-stimulated PI hydrolysis.
Whole-Cell Electrophysiological Recording
This technique can be used to measure the effect of this compound on agonist-induced currents or changes in neuronal excitability mediated by mGluRs.
Materials:
-
Brain slices or cultured neurons.
-
Artificial cerebrospinal fluid (aCSF).
-
Internal pipette solution.
-
Agonist (e.g., (1S,3R)-ACPD).
-
This compound stock solution.
-
Patch-clamp rig (amplifier, micromanipulators, perfusion system).
Procedure:
-
Prepare brain slices or cultured neurons for recording.
-
Obtain a whole-cell patch-clamp recording from a neuron.
-
Establish a stable baseline recording of membrane current or voltage.
-
Apply the mGluR agonist to the bath and record the resulting change in current or membrane potential.
-
Wash out the agonist.
-
Apply this compound to the bath for a pre-incubation period.
-
Co-apply the agonist and this compound and record the response.
-
Compare the agonist-induced response in the absence and presence of this compound to determine the extent of antagonism.
Experimental Workflow: Investigating the Role of mGluRs in Long-Term Potentiation (LTP)
This compound is frequently used to investigate the involvement of mGluRs in synaptic plasticity phenomena like Long-Term Potentiation (LTP). The following diagram illustrates a typical experimental workflow.
Caption: Workflow for an LTP experiment using this compound.
Conclusion
This compound remains a valuable, albeit non-selective, antagonist for the initial characterization of the roles of Group I and Group II mGluRs in various physiological and pathophysiological processes. Its utility in blocking multiple mGluR subtypes simultaneously allows for a broad assessment of their collective contribution. For more targeted investigations, the use of subtype-selective antagonists is recommended. This guide provides a foundational understanding and practical protocols to aid researchers in the effective use of this compound in their studies.
References
- 1. This compound | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. researchgate.net [researchgate.net]
The Role of (RS)-MCPG in Elucidating Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(RS)-α-Methyl-4-carboxyphenylglycine ((RS)-MCPG) , a competitive antagonist of metabotropic glutamate receptors (mGluRs), has been an indispensable pharmacological tool in the field of neuroscience. Its ability to broadly block both Group I and Group II mGluRs has allowed researchers to dissect the intricate roles of these receptors in synaptic plasticity, the cellular basis of learning and memory. This technical guide provides an in-depth overview of the application of this compound in studying synaptic plasticity, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Concepts: this compound as an mGluR Antagonist
This compound is a phenylglycine derivative that acts as a non-selective competitive antagonist for Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) metabotropic glutamate receptors.[1][2][3] Unlike ionotropic glutamate receptors that form ion channels, mGluRs are G-protein coupled receptors that modulate synaptic transmission and excitability through second messenger signaling cascades.[4][5]
-
Group I mGluRs (mGluR1 & mGluR5): These receptors are typically located postsynaptically and are coupled to Gq proteins.[5][6] Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] This cascade results in the mobilization of intracellular calcium from the endoplasmic reticulum and the activation of protein kinase C (PKC).[5][6]
-
Group II mGluRs (mGluR2 & mGluR3): Primarily found on presynaptic terminals, these receptors are coupled to Gi/o proteins.[6][7] Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6][7]
By antagonizing these receptors, this compound allows for the investigation of their involvement in various forms of synaptic plasticity, most notably Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
Quantitative Data: Effects of this compound on Synaptic Plasticity
The following tables summarize the quantitative effects of this compound on LTP and LTD as reported in various studies. These tables provide a comparative overview of the concentrations used and the observed efficacy in different experimental settings.
| Brain Region | Preparation | Plasticity Type | This compound Concentration | Effect on Synaptic Plasticity | Reference |
| Hippocampus (CA1) | In vitro slice | LTP | 500 µM | Failed to block LTP induced by tetanic stimulation or theta-burst stimulation. | [8] |
| Hippocampus (CA1) | In vivo | LTD | 200 mM/5 µl (i.c.v.) | Significantly inhibited LTD from 2 hours post-LFT. | [9] |
| Dentate Gyrus | In vivo | LTP | 20 mM/5 µl (i.c.v.) | Inhibited the late phase of LTP, with potentiation declining to baseline after 2-3 hours. | [10] |
| Dentate Gyrus | In vivo | LTP | 200 mM/5 µl (i.c.v.) | Completely abolished tetanus-induced potentiation. | [10] |
| Visual Cortex | In vitro slice | LTD | Not specified | Reported to block induction of LTD. | [11] |
| Hippocampus (CA1) | In vitro slice | LTP | 250 µM | Blocked the induction of LTP. | [12] |
Table 1: Quantitative Effects of this compound on Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are synthesized protocols for key experiments utilizing this compound to study synaptic plasticity in hippocampal slices.
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol outlines the procedure for obtaining viable hippocampal slices for electrophysiological recordings.
-
Anesthesia and Brain Extraction:
-
Anesthetize a rodent (e.g., Wistar rat or C57BL/6 mouse) using an approved method (e.g., isoflurane inhalation or intraperitoneal injection of a barbiturate).
-
Perform a toe-pinch to ensure deep anesthesia.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
aCSF Cutting Solution (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 Dextrose, 3 MgCl2, and 1 CaCl2.[13]
-
-
Slicing:
-
Isolate the hippocampus and mount it on the stage of a vibrating microtome (vibratome).
-
Submerge the tissue in ice-cold, oxygenated aCSF cutting solution.
-
Cut 300-400 µm thick coronal or horizontal slices.
-
-
Incubation and Recovery:
-
Transfer the slices to an incubation chamber containing oxygenated standard aCSF at 32-34°C for at least 30 minutes.
-
Standard aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 Glucose, 2 MgSO4, and 2 CaCl2.
-
Allow the slices to recover at room temperature for at least 1 hour before recording.
-
Protocol 2: Induction of LTP and Application of this compound
This protocol describes the electrophysiological procedures for inducing and recording LTP in the CA1 region of the hippocampus and testing the effect of this compound.
-
Electrode Placement:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to evoke fEPSPs.
-
Adjust the stimulation intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.
-
Record a stable baseline for at least 20-30 minutes.
-
-
This compound Application:
-
To test the effect of this compound on LTP induction, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 500 µM) for at least 20 minutes prior to LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as:
-
Theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.
-
Tetanic stimulation: A single train of 100 pulses at 100 Hz for 1 second.[8]
-
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the induction and maintenance of LTP.
-
The magnitude of LTP is expressed as the percentage increase in the fEPSP slope relative to the pre-HFS baseline.
-
Protocol 3: Induction of LTD and Application of this compound
This protocol details the induction of LTD in the hippocampal CA1 region and the use of this compound to investigate the role of mGluRs.
-
Electrode Placement and Baseline Recording:
-
Follow steps 1 and 2 from the LTP protocol.
-
-
This compound Application:
-
Perfuse the slice with aCSF containing this compound for at least 20 minutes before inducing LTD.
-
-
LTD Induction:
-
Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses delivered at 1 Hz.[9]
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes.
-
LTD is measured as the percentage decrease in the fEPSP slope compared to the baseline.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound and a typical experimental workflow.
Caption: mGluR Signaling and this compound Antagonism.
Caption: Experimental Workflow.
Conclusion
This compound has been a cornerstone in the pharmacological toolkit for neuroscientists studying synaptic plasticity. Its broad-spectrum antagonism of Group I and II mGluRs has been instrumental in demonstrating the critical involvement of these receptors in both the induction and modulation of LTP and LTD. While more selective antagonists for specific mGluR subtypes are now available, this compound remains a valuable tool for initial investigations into the overall contribution of metabotropic glutamate signaling in synaptic function and dysfunction. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of the molecular mechanisms underpinning learning and memory.
References
- 1. Stimulation on the Positive Phase of Hippocampal Theta Rhythm Induces Long-Term Potentiation That Can Be Depotentiated by Stimulation on the Negative Phase in Area CA1 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-MCPG blocks induction of LTP in CA1 of rat hippocampus via agonist action at an mGluR group II receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalab.pl [animalab.pl]
- 5. elifesciences.org [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. Hippocampal slice preparation for electrophysiology [protocols.io]
- 8. Group 1 mGluR-dependent synaptic long-term depression (mGluR-LTD): mechanisms and implications for circuitry & disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vlab.amrita.edu [vlab.amrita.edu]
- 10. Hippocampal long-term depression and long-term potentiation encode different aspects of novelty acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-Term Potentiation and Excitability in the Hippocampus Are Modulated Differently by θ Rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mGluR-dependent plasticity in rodent models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
(RS)-MCPG: A Comprehensive Technical Guide to its Effects on Long-Term Potentiation and Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-α-Methyl-4-carboxyphenylglycine ((RS)-MCPG) is a non-selective antagonist of metabotropic glutamate receptors (mGluRs), specifically targeting Group I and Group II mGluRs.[1][2] These receptors play a crucial modulatory role in synaptic plasticity, the cellular mechanism thought to underlie learning and memory. The two most extensively studied forms of synaptic plasticity are long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting weakening of synaptic efficacy. Due to its action on mGluRs, this compound has been a widely utilized pharmacological tool to investigate the involvement of these receptors in the induction and maintenance of both LTP and LTD. This technical guide provides an in-depth overview of the effects of this compound on these fundamental processes of synaptic plasticity, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience research.
Core Findings: The Dichotomous Role of this compound in Synaptic Plasticity
The effects of this compound on LTP and LTD have been a subject of considerable investigation, yielding a complex and sometimes contradictory body of evidence. Early studies suggested that this compound could block both LTP and LTD in the hippocampus, pointing to a critical role for mGluRs in these processes.[3] However, subsequent research has revealed a more nuanced picture, with the effects of this compound being highly dependent on the brain region, the specific induction protocol used, and the developmental stage of the tissue.[3][4] In some experimental paradigms, particularly in the hippocampus, this compound has been shown to have no effect on the induction of NMDAR-dependent LTP and LTD.[5] In contrast, studies in the visual cortex have suggested that this compound can selectively block LTD without affecting LTP.[6] This variability highlights the diverse roles of different mGluR subtypes and their downstream signaling cascades in shaping synaptic plasticity.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on LTP and LTD as reported in various studies.
Table 1: Effects of this compound on Long-Term Potentiation (LTP)
| Brain Region | This compound Concentration | LTP Induction Protocol | Effect on LTP Magnitude | Reference |
| Hippocampal CA1 | 250 µM | High-Frequency Stimulation (HFS) | Blocked | [7] |
| Hippocampal CA1 | 500 µM | Tetanic Stimulation (100 Hz) or Theta-Burst Stimulation (TBS) | No effect | [5] |
| Dentate Gyrus (in vivo) | 20 mM/5 µl (icv) | Tetanus | Reduced to baseline after 2-3 hours | [8] |
| Dentate Gyrus (in vivo) | 200 mM/5 µl (icv) | Tetanus | Completely abolished | [8] |
| Visual Cortex | 0.25–1.0 mM | Theta-Burst Stimulation (TBS) | No significant effect | [3] |
Table 2: Effects of this compound on Long-Term Depression (LTD)
| Brain Region | This compound Concentration | LTD Induction Protocol | Effect on LTD Magnitude | Reference |
| Visual Cortex | 0.25–1.0 mM | Low-Frequency Stimulation (LFS; 1 Hz, 900 pulses) | No effect (LTD magnitude: 78 ± 3% vs. 78 ± 2% in control) | [3] |
| Visual Cortex | 0.25–1.0 mM | LFS of white matter | No effect (LTD magnitude: 85 ± 4% vs. 87 ± 4% in control) | [3] |
| Visual Cortex | Not specified | Not specified | Blocked | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of findings in synaptic plasticity research. Below are detailed protocols for key experiments cited in the study of this compound's effects.
Acute Brain Slice Preparation for Electrophysiology
This protocol describes the preparation of acute hippocampal or cortical slices suitable for electrophysiological recordings of LTP and LTD.
Materials:
-
Slicing Artificial Cerebrospinal Fluid (sACSF), ice-cold and continuously bubbled with 95% O₂ / 5% CO₂. Composition (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 75 sucrose, 25 glucose, 0.5 CaCl₂, 7 MgCl₂.
-
Recording Artificial Cerebrospinal Fluid (rACSF), bubbled with 95% O₂ / 5% CO₂ at room temperature. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 CaCl₂, 1 MgCl₂.
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps)
-
Recovery chamber
Procedure:
-
Anesthetize the animal (e.g., rodent) according to approved institutional protocols and rapidly decapitate.
-
Quickly dissect the brain and immerse it in ice-cold, oxygenated sACSF.
-
Isolate the brain region of interest (e.g., hippocampus or visual cortex).
-
Mount the tissue block onto the vibratome stage using cyanoacrylate glue.
-
Submerge the tissue in the ice-cold, oxygenated sACSF bath of the vibratome.
-
Cut coronal or sagittal slices at a thickness of 300-400 µm.
-
Transfer the slices to a recovery chamber containing oxygenated rACSF at 32-34°C for at least 30 minutes.
-
Allow the slices to equilibrate at room temperature for at least 1 hour before recording.
Field Excitatory Postsynaptic Potential (fEPSP) Recording
This protocol details the recording of fEPSPs to measure synaptic strength.
Materials:
-
Recording setup with microscope, micromanipulators, amplifier, and data acquisition system.
-
Glass microelectrodes (1-3 MΩ resistance) filled with rACSF.
-
Bipolar stimulating electrode.
-
Perfusion system to deliver oxygenated rACSF to the recording chamber.
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated rACSF at a flow rate of 2-3 ml/min.
-
Place the stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 recordings).
-
Position the recording electrode in the dendritic layer of the postsynaptic neurons (e.g., stratum radiatum of CA1).
-
Deliver baseline test pulses (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is 30-50% of the maximal amplitude.
-
Record a stable baseline of fEPSP responses for at least 20-30 minutes before applying any experimental manipulation.
LTP and LTD Induction Protocols
a) Theta-Burst Stimulation (TBS) for LTP Induction:
-
A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms. This entire train can be repeated 2-3 times with a 10-20 second interval.
b) Low-Frequency Stimulation (LFS) for LTD Induction:
-
A standard LFS protocol involves delivering 900 pulses at a frequency of 1 Hz.
Drug Application
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 1.1 eq. NaOH).[9]
-
Dilute the stock solution to the desired final concentration in rACSF on the day of the experiment.
-
Bath-apply the this compound-containing rACSF to the slice for a specified period before and during the induction protocol.
Western Blotting for Synaptic Protein Analysis
This protocol can be used to assess changes in the expression or phosphorylation state of synaptic proteins, such as AMPA receptor subunits, following pharmacological treatment and plasticity induction.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against target proteins (e.g., GluA1, GluA2).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Following the electrophysiology experiment, rapidly homogenize the brain slices in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system and quantify the band intensities.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in LTP and LTD and a typical experimental workflow for studying the effects of this compound.
Caption: Signaling pathways in NMDAR-dependent LTP and LTD, and the modulatory role of mGluR1/5.
Caption: A typical experimental workflow for studying the effects of this compound on synaptic plasticity.
Conclusion and Future Directions
This compound has been an invaluable tool for elucidating the complex role of metabotropic glutamate receptors in synaptic plasticity. The existing body of research, while at times conflicting, underscores the intricate and context-dependent nature of mGluR modulation of LTP and LTD. The variability in the effects of this compound highlights the need for precise experimental design and careful interpretation of results, considering factors such as brain region, developmental stage, and the specific plasticity induction protocol.
Future research should aim to further dissect the roles of individual mGluR subtypes using more selective pharmacological agents and genetic approaches. Investigating the downstream signaling cascades with greater molecular detail will be crucial for understanding how mGluR activation is translated into the observed changes in synaptic strength. For drug development professionals, a deeper understanding of these pathways may reveal novel therapeutic targets for modulating synaptic plasticity in neurological and psychiatric disorders where these processes are dysregulated. The continued use of compounds like this compound, in conjunction with modern molecular and imaging techniques, will undoubtedly continue to advance our understanding of the fundamental mechanisms of learning and memory.
References
- 1. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 2. bennington.edu [bennington.edu]
- 3. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCPG antagonizes metabotropic glutamate receptors but not long-term potentiation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptors and visual cortical synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+)-MCPG blocks induction of LTP in CA1 of rat hippocampus via agonist action at an mGluR group II receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of long-term potentiation in the dentate gyrus of freely moving rats by the metabotropic glutamate receptor antagonist MCPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
The In Vivo Effects of (RS)-MCPG on Neuronal Activity: A Technical Guide
(RS)-α-Methyl-4-carboxyphenylglycine ((RS)-MCPG) , a non-selective antagonist of Group I and Group II metabotropic glutamate receptors (mGluRs), has been a pivotal pharmacological tool in neuroscience research. Its ability to competitively block the action of glutamate at these G-protein coupled receptors has provided valuable insights into the roles of mGluRs in various physiological and pathological processes in vivo. This technical guide provides an in-depth overview of the in vivo effects of this compound on neuronal activity, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound exerts its effects by competitively inhibiting the binding of glutamate to Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) metabotropic glutamate receptors.[1] These receptors are coupled to distinct intracellular signaling cascades that modulate neuronal excitability, synaptic transmission, and plasticity.
-
Group I mGluRs (mGluR1 & mGluR5): Typically located postsynaptically, their activation leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).
-
Group II mGluRs (mGluR2 & mGluR3): Primarily found on presynaptic terminals, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of ion channel activity, ultimately reducing neurotransmitter release.
By blocking these pathways, this compound allows for the investigation of the roles of these receptors in complex in vivo phenomena.
Signaling Pathway of this compound Action
Caption: Antagonistic action of this compound on Group I and II mGluR signaling pathways.
In Vivo Effects on Locomotor Activity
This compound has been instrumental in elucidating the role of mGluRs in the modulation of locomotor activity, particularly in the context of psychostimulant effects. While this compound alone often shows no effect on basal locomotor activity, it can significantly alter the motor responses induced by drugs like amphetamine.
Data Presentation: Effects of this compound on Locomotor Activity
| Animal Model | Treatment Group | Administration Route | Key Quantitative Finding | Reference |
| Sprague-Dawley Rats (Amphetamine Pre-exposed) | This compound (2.5 nmol/side) | Microinjection into Nucleus Accumbens | Induced significantly higher locomotor activity compared to saline pre-exposed rats. | [2] |
| 10-day-old Sprague-Dawley Rats | This compound (25 nM) | Intracerebroventricular (i.c.v.), daily for 5 days | Significantly attenuated amphetamine-induced locomotor activity. | [1][3] |
Experimental Protocols: Locomotor Activity Assessment
A common protocol for assessing locomotor activity involves the following steps:
-
Animal Habituation: Rats are habituated to the testing environment (e.g., open-field arena) to minimize novelty-induced hyperactivity.
-
Drug Administration: this compound or vehicle is administered via the desired route (e.g., intracerebroventricular injection, microinjection into a specific brain region).
-
Behavioral Recording: Following a pre-determined post-injection period, locomotor activity is recorded using automated activity monitors. Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Locomotor activity data is typically binned into time intervals and analyzed using statistical methods such as ANOVA to compare treatment groups.
In Vivo Effects on Spatial Learning and Memory
The role of mGluRs in learning and memory has been extensively studied using this compound in spatial learning paradigms like the Morris water maze. These studies generally indicate that blockade of Group I and II mGluRs can impair the acquisition and retention of spatial information.
Data Presentation: Effects of this compound on Morris Water Maze Performance
| Animal Model | Treatment Group | Administration Route | Key Quantitative Finding | Reference |
| Rats | This compound (high dose) | Intracerebroventricular (i.c.v.) | Animals were significantly slower to learn the task, as indicated by longer escape latencies and distances to the platform during training. | [1] |
Experimental Protocols: Morris Water Maze
The Morris water maze protocol is a widely used test for spatial learning and memory in rodents. A typical protocol includes:
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Distal cues are placed around the room to serve as spatial references.
-
Acquisition Phase: Animals are given multiple trials per day for several consecutive days to learn the location of the hidden platform from different starting positions. Escape latency (time to find the platform) and path length are recorded.
-
Probe Trial: Following the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
Drug Administration: this compound or vehicle is typically administered prior to the daily training sessions or before the probe trial, depending on whether the study aims to investigate effects on learning acquisition or memory retrieval.
Experimental Workflow: In Vivo Behavioral Study
Caption: A generalized workflow for in vivo behavioral studies investigating this compound.
In Vivo Effects on Neuronal Firing and Synaptic Plasticity
In vivo electrophysiology has been employed to directly assess the impact of this compound on the firing patterns of individual neurons and on synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD). These studies have been crucial in demonstrating the involvement of mGluRs in the induction and maintenance of synaptic strength changes in the intact brain.
Experimental Protocols: In Vivo Electrophysiology
Performing in vivo electrophysiological recordings to study the effects of this compound involves several key steps:
-
Animal Preparation: The animal is anesthetized and placed in a stereotaxic frame. A craniotomy is performed over the brain region of interest (e.g., hippocampus).
-
Electrode Placement: A recording electrode is lowered into the target brain region to record extracellular field potentials or the activity of single neurons (single-unit recording).
-
Baseline Recording: Stable baseline neuronal activity is recorded prior to any drug application.
-
Drug Application: this compound is applied, often locally through a microdialysis probe or a multi-barrel micropipette, or systemically.
-
Post-Drug Recording: Neuronal activity is recorded following drug application to assess changes in firing rate, pattern, or synaptic responses.
-
Induction of Plasticity: For LTP/LTD studies, a specific electrical stimulation protocol (e.g., high-frequency stimulation for LTP) is delivered to a synaptic pathway, and the resulting changes in synaptic strength are monitored in the presence and absence of this compound.
Experimental Setup: In Vivo Electrophysiology
Caption: A schematic of a typical in vivo electrophysiology setup for studying this compound.
Conclusion
This compound remains an invaluable tool for dissecting the complex in vivo functions of Group I and Group II metabotropic glutamate receptors. Its application in behavioral, electrophysiological, and neurochemical studies has significantly advanced our understanding of how these receptors contribute to the regulation of neuronal activity, synaptic plasticity, and ultimately, complex behaviors. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers designing and interpreting in vivo experiments involving this important mGluR antagonist.
References
- 1. This compound | mGluR inhibitor | CAS 146669-29-6 | Buy (RS)MCPG from Supplier InvivoChem [invivochem.com]
- 2. The metabotropic glutamate receptor antagonist this compound produces hyperlocomotion in amphetamine pre-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
foundational studies using (RS)-MCPG in neuroscience
An In-depth Technical Guide on the Foundational Studies of (RS)-MCPG in Neuroscience
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(RS)-α-Methyl-4-carboxyphenylglycine, commonly known as this compound, is a seminal pharmacological tool in the field of neuroscience. As a competitive, non-selective antagonist for Group I and Group II metabotropic glutamate receptors (mGluRs), its introduction was pivotal for elucidating the roles of these receptors in synaptic transmission and plasticity. While foundational, its use also highlighted key pharmacological complexities, such as differential efficacy against endogenous versus synthetic ligands, paving the way for the development of more potent and selective compounds. This guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with the foundational studies of this compound.
Core Pharmacological Profile
This compound is a phenylglycine derivative that acts as a competitive antagonist at the glutamate binding site of Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) metabotropic glutamate receptors.[1][2][3] Its application in numerous studies has been instrumental in demonstrating the involvement of these receptors in various physiological and pathological processes, most notably long-term potentiation (LTP) and long-term depression (LTD).[3][4] However, it is characterized by relatively low potency and its effects can be variable, particularly when antagonizing the effects of the endogenous ligand glutamate at mGluR5.[5][6]
Data Presentation: Physicochemical and Pharmacological Properties
The quantitative data for this compound are summarized below, providing a basis for experimental design and interpretation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 209.2 g/mol | [7][8] |
| Molecular Formula | C₁₀H₁₁NO₄ | [3][7][8] |
| CAS Number | 146669-29-6 | [7][8] |
| Appearance | White solid | [3] |
| Solubility | Soluble to 100 mM in 1.1eq. NaOH | [7] |
| Solubility (Disodium Salt) | Soluble to 100 mM (25.32 mg/mL) in water | |
Table 2: Pharmacological Activity and Experimental Concentrations
| Parameter | Receptor/Model | Value/Concentration | Notes | Source(s) |
|---|---|---|---|---|
| Receptor Target | mGluR Group I & II | Non-selective competitive antagonist | Blocks mGluR1, mGluR5, mGluR2, and mGluR3. | [1][2][9] |
| Antagonist Constant (KB) | mGluR1 (vs. Glutamate) | 542 µM | Ineffective against glutamate at mGluR5 (KB > 2 mM). | [6] |
| Electrophysiology | Hippocampal Neurons | 500 µM | Blocks theta-burst stimulation (TBS)-induced shifts in EGABA. | [2][10] |
| Synaptic Plasticity | Hippocampal Slices (CA1) | 500 µM - 1 mM | Prevents induction of LTP and LTD in various protocols. | [4][6] |
| Biochemical Assay | Visual Cortex Slices | 1 mM | Fails to block glutamate-stimulated phosphoinositide (PI) turnover. | [6][11] |
| In Vivo (i.c.v.) | Rat (Locomotor) | 20.8 µg | Intracerebroventricular administration. | [10] |
| In Vivo (Microinjection) | Rat Nucleus Accumbens | 2.5 nmol/side | Used to study effects on locomotor activity. |[12] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by blocking the canonical signaling cascades initiated by the activation of Group I and Group II mGluRs.
-
Group I mGluRs (mGluR1 & mGluR5): These receptors are coupled to Gq/G₁₁ proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC). This compound blocks this entire cascade by preventing the initial receptor activation by glutamate.
-
Group II mGluRs (mGluR2 & mGluR3): These receptors are coupled to Gi/Gₒ proteins. Their activation leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA). This compound prevents this inhibitory effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. An antagonist of glutamate metabotropic receptors, (RS)-alpha-methyl-4-carboxyphenylglycine, prevents the LTP-related increase in postsynaptic AMPA sensitivity in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. bio-techne.com [bio-techne.com]
- 9. This compound | Group I & II mGlu receptors antagonist | Hello Bio [hellobio.com]
- 10. This compound | mGluR inhibitor | CAS 146669-29-6 | Buy (RS)MCPG from Supplier InvivoChem [invivochem.com]
- 11. Effects of the metabotropic glutamate receptor antagonist MCPG on phosphoinositide turnover and synaptic plasticity in visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The metabotropic glutamate receptor antagonist this compound produces hyperlocomotion in amphetamine pre-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of (RS)-MCPG Stock Solution for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-α-Methyl-4-carboxyphenylglycine ((RS)-MCPG) is a widely utilized pharmacological tool in neuroscience research. As a non-selective antagonist of group I and group II metabotropic glutamate receptors (mGluRs), it is instrumental in elucidating the roles of these receptors in various physiological and pathological processes.[1][2] Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro studies. This document provides detailed application notes and protocols for the preparation and use of this compound in common in vitro experimental paradigms, including cell culture and electrophysiology.
Introduction to this compound
This compound is a competitive antagonist at group I (mGluR1 and mGluR5) and group II (mGluR2 and mGluR3) metabotropic glutamate receptors.[1] These G-protein coupled receptors are involved in modulating synaptic transmission and neuronal excitability. The blockade of these receptors by this compound allows researchers to investigate their downstream signaling pathways and their role in synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). Due to its limited solubility in aqueous solutions, careful consideration of the appropriate solvent and preparation method is essential. A more readily soluble disodium salt of this compound is also commercially available and may be preferable for certain applications.
Chemical Properties and Solubility
Properly dissolving this compound is the first critical step for its use in any in vitro experiment. The solubility can be influenced by the choice of solvent and the pH of the solution. It is sparingly soluble in water but shows good solubility in alkaline solutions and some organic solvents.
Table 1: Chemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.2 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility in 1.1 eq. NaOH | 100 mg/mL (478.01 mM) | [1] |
| Solubility in 0.1M NaOH | 100 mM | [3] |
| Solubility in DMSO | ≥ 5 mg/mL | |
| Water Solubility | Sparingly soluble |
(Note: The molecular weight may vary slightly between batches due to hydration. Always refer to the manufacturer's certificate of analysis for batch-specific information.)
Signaling Pathways of Group I & II mGluRs
This compound acts as an antagonist at both group I and group II mGluRs, thereby inhibiting their downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental results.
Group I mGluR Signaling Pathway
Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gαq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Caption: Group I mGluR signaling pathway antagonism by this compound.
Group II mGluR Signaling Pathway
Group II mGluRs (mGluR2 and mGluR3) are coupled to Gαi/o proteins. Their activation inhibits adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduced activation of protein kinase A (PKA).
Caption: Group II mGluR signaling pathway antagonism by this compound.
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in NaOH
This protocol describes the preparation of a high-concentration stock solution of this compound using sodium hydroxide.
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
pH meter or pH strips
Procedure:
-
Calculate the required mass of this compound: For 1 mL of a 100 mM stock solution, weigh out 20.92 mg of this compound (MW: 209.2 g/mol ). Adjust the mass based on the batch-specific molecular weight.
-
Initial Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add NaOH: Carefully add a small volume of 1 M NaOH (e.g., in 10 µL increments) to the powder. Vortex thoroughly after each addition. The amount of NaOH should be approximately 1.1 molar equivalents.
-
Complete Solubilization: Continue adding NaOH and vortexing until the powder is completely dissolved. The solution should become clear.
-
Adjust Volume: Bring the final volume to 1 mL with sterile, nuclease-free water.
-
pH Adjustment (Optional but Recommended): Check the pH of the stock solution. If necessary, adjust to a physiologically compatible range (typically 7.2-7.4) for your specific application using dilute HCl or NaOH. Be aware that adjusting the pH may affect the solubility.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to 6 months).[3]
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound powder and concentrated NaOH.
-
Handle NaOH with extreme care as it is corrosive.
-
Work in a well-ventilated area or a chemical fume hood.
Application in Primary Neuronal Cell Culture
This protocol outlines the use of the prepared this compound stock solution to investigate its effects on primary neuronal cultures.
Materials:
-
Prepared 100 mM this compound stock solution
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
Culture medium appropriate for the neuronal type
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Working Solution: Dilute the 100 mM stock solution in pre-warmed culture medium to the desired final concentration. For example, to prepare a 100 µM working solution, perform a 1:1000 dilution (e.g., add 1 µL of 100 mM stock to 1 mL of culture medium).
-
Vehicle Control: Prepare a vehicle control solution by adding the same volume of the solvent used for the stock solution (e.g., NaOH solution diluted in water to the same final concentration as in the drug-treated wells) to the culture medium.
-
Treatment:
-
Remove the existing culture medium from the neuronal cultures.
-
Gently add the prepared this compound working solution or the vehicle control solution to the respective wells.
-
Incubate the cells for the desired duration of the experiment.
-
-
Downstream Analysis: Following the incubation period, proceed with your planned downstream assays, such as immunocytochemistry, Western blotting, or functional assays.
Application in Electrophysiology (Brain Slices)
This protocol describes the bath application of this compound in acute brain slices for electrophysiological recordings.
Materials:
-
Prepared 100 mM this compound stock solution
-
Acute brain slices (e.g., hippocampal or cortical) in artificial cerebrospinal fluid (aCSF)
-
Recording chamber with a perfusion system
-
Standard aCSF
Procedure:
-
Prepare Drug-Containing aCSF: Dilute the 100 mM this compound stock solution in standard aCSF to the final desired concentration (e.g., 500 µM). Ensure the aCSF is continuously bubbled with 95% O₂ / 5% CO₂.
-
Establish a Stable Baseline: Obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 10-20 minutes while perfusing the slice with standard aCSF.
-
Bath Application: Switch the perfusion to the aCSF containing this compound.
-
Record the Effect: Continue recording to observe the effect of this compound on synaptic transmission. The effect should be apparent within a few minutes of application.
-
Washout: After observing a stable effect, switch the perfusion back to the standard aCSF to wash out the drug and observe any recovery of synaptic function.
Summary of Quantitative Data
Table 2: Recommended Working Concentrations of this compound for In Vitro Studies
| Application | Typical Concentration Range | Notes |
| Primary Neuronal Culture | 100 - 500 µM | The optimal concentration should be determined empirically for each cell type and experimental endpoint. |
| Electrophysiology (Brain Slices) | 200 µM - 1 mM | Higher concentrations may be required to ensure complete receptor blockade in tissue preparations. |
| Calcium Imaging | 50 - 200 µM | Titrate to find the lowest effective concentration to minimize off-target effects. |
Experimental Workflow
The following diagram illustrates a general workflow for preparing and using this compound in an in vitro experiment.
References
Application Notes and Protocols for (RS)-MCPG in Cell Culture
(RS)-α-Methyl-4-carboxyphenylglycine ((RS)-MCPG) is a widely utilized pharmacological tool in neuroscience research. As a competitive and non-selective antagonist of Group I and Group II metabotropic glutamate receptors (mGluRs), it is instrumental in elucidating the roles of these receptors in various cellular processes. These application notes provide detailed information and protocols for the effective use of this compound in cell culture experiments.
Mechanism of Action
This compound acts by competitively blocking the binding of the excitatory neurotransmitter glutamate to Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) metabotropic glutamate receptors.[1][2] This blockade inhibits the downstream signaling cascades typically activated by these G-protein coupled receptors, thereby preventing the modulation of synaptic transmission and neuronal excitability. Its broad-spectrum antagonism makes it a valuable tool for investigating the overall contribution of these mGluR groups in cellular and network activity.
Data Presentation: Recommended Concentrations
The optimal concentration of this compound can vary significantly depending on the cell type, the specific mGluR subtype expression, and the experimental goals. The following table summarizes concentrations used in various published studies.
| Cell Type/Tissue Preparation | Application | Effective Concentration Range | Reference |
| Juvenile or Neonatal Rat Hippocampal Neurons | Blockade of theta-burst stimulation (TBS)-induced shifts in the reversal potential of GABAergic currents (EGABA) | 500 µM | [2][3] |
| Rat Hippocampal Slice Cultures | Investigation of spine turnover and activity-dependent stabilization | 100 µM ((S)-MCPG isomer) | [3] |
| Rat Visual Cortical Slices | Studying effects on Long-Term Potentiation (LTP) and Long-Term Depression (LTD) | 0.25 - 1.0 mM | [4] |
| Human Stem Cell-Derived Neurons | Prevention of NMDA receptor response contamination by mGluRs | Not specified | [5][6] |
| CHO cells expressing mGluR1α | Inhibition of glutamate-evoked Ca2+ mobilization | Not specified | [2] |
| Rat Layer III Cortical Neurons | Investigation of spike frequency adaptation | 1 mM | [4] |
Experimental Protocols
This compound has limited solubility in aqueous solutions at neutral pH. Therefore, proper preparation of a concentrated stock solution is critical. The disodium salt of this compound offers improved solubility.[6]
Materials:
-
This compound powder (Molecular Weight: 209.2 g/mol )[5][7] or this compound disodium salt (Molecular Weight: 253.16 g/mol )[6]
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile, deionized water or DMSO
-
Sterile microcentrifuge tubes
Procedure for this compound:
-
Weigh out the desired amount of this compound powder.
-
To prepare a high-concentration stock (e.g., 100 mM), dissolve the powder in an equimolar amount of NaOH. For example, to make 1 mL of 100 mM this compound, use 20.92 mg of the compound and add 100 µL of 1 M NaOH.
-
Gently vortex or sonicate until the powder is completely dissolved.[2]
-
Adjust the volume with sterile water to the final desired volume.
-
Check and adjust the pH of the stock solution to the desired range (typically 7.2-7.4) using 1 M HCl or NaOH. This step is crucial to avoid altering the pH of your culture medium.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2] For short-term storage, 4°C is acceptable. Note that solutions are unstable and should ideally be prepared fresh.[1]
Procedure for this compound Disodium Salt:
-
The disodium salt is more readily soluble in water.[6]
-
Weigh the desired amount and dissolve it directly in sterile water to the final concentration.
-
Vortex until fully dissolved.
-
Sterile-filter and store as described above.
This protocol provides a general workflow for applying this compound to cultured cells to assess its effect on a specific cellular response.
Materials:
-
Cultured cells of interest (e.g., primary neurons, astrocytes, or cell lines)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Agonist for mGluRs (e.g., Glutamate, ACPD)
-
Assay-specific reagents (e.g., calcium indicators, lysis buffers)
Procedure:
-
Cell Plating: Plate cells at a suitable density in the appropriate culture vessels (e.g., multi-well plates, petri dishes) and allow them to adhere and grow to the desired confluency.
-
Pre-incubation with this compound:
-
Prepare the working concentration of this compound by diluting the stock solution in a fresh, pre-warmed culture medium.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the cells. A pre-incubation time of 10-30 minutes is common to ensure the antagonist has reached its target receptors.[4]
-
-
Agonist Stimulation:
-
Following the pre-incubation period, add the mGluR agonist (e.g., glutamate) to the culture medium.
-
Include appropriate controls: a negative control (vehicle only), a positive control (agonist only), and the experimental condition (this compound + agonist).
-
-
Incubation: Incubate the cells for the desired period, which will depend on the specific downstream signaling event being measured (e.g., seconds to minutes for calcium imaging, minutes to hours for gene expression studies).
-
Assay: Perform the desired assay to measure the cellular response. This could include, but is not limited to:
-
Calcium imaging using fluorescent indicators.
-
Measurement of inositol phosphate (IP) turnover.
-
Western blotting for phosphorylated signaling proteins (e.g., ERK, Akt).
-
Electrophysiological recordings (e.g., patch-clamp).
-
-
Data Analysis: Quantify the results and compare the response in the presence and absence of this compound to determine the extent of mGluR involvement.
Mandatory Visualizations
Caption: this compound competitively antagonizes Group I/II mGluRs.
Caption: General experimental workflow for using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | mGluR inhibitor | CAS 146669-29-6 | Buy (RS)MCPG from Supplier InvivoChem [invivochem.com]
- 4. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 6. This compound disodium salt | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
(RS)-MCPG protocol for electrophysiology experiments
Application Notes: (RS)-MCPG in Electrophysiology
(RS)-α-Methyl-4-carboxyphenylglycine (this compound) is a foundational pharmacological tool for investigating the role of metabotropic glutamate receptors (mGluRs) in synaptic function. As a competitive antagonist, this compound non-selectively blocks Group I and Group II mGluRs, making it an invaluable agent for determining the involvement of these receptors in various forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[1][2][3]
Mechanism of Action: Glutamate, the primary excitatory neurotransmitter, activates both ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled) receptors. Group I mGluRs (mGluR1, mGluR5) are typically located postsynaptically and are coupled to Gq proteins, leading to the activation of phospholipase C (PLC). Group II mGluRs (mGluR2, mGluR3) are commonly found on presynaptic terminals and are coupled to Gi/o proteins, which inhibit adenylyl cyclase.[4] this compound competitively binds to these receptors, preventing glutamate from initiating these downstream signaling cascades.[2][5] This antagonistic action allows researchers to isolate and study phenomena mediated by these specific mGluR groups.
Primary Applications in Electrophysiology:
-
Blocking mGluR-dependent LTD: this compound is widely used to block LTD induced by low-frequency stimulation (LFS) or by specific Group I mGluR agonists like (RS)-3,5-DHPG.[6][7]
-
Investigating LTP Mechanisms: The antagonist helps to dissect the contribution of mGluRs to the induction and maintenance of LTP.[8][9]
-
Modulating Neuronal Excitability: By blocking mGluR-mediated currents, this compound can be used to study the role of these receptors in controlling overall neuronal excitability.
Quantitative Data Summary
The effective concentration and observed effects of this compound can vary based on the brain region, animal age, and specific experimental paradigm. The following tables provide a summary of typical parameters.
Table 1: Working Concentrations and Conditions for this compound
| Parameter | Value | Brain Region/Preparation | Notes |
| Working Concentration | 250 µM - 1 mM | Hippocampal & Cortical Slices | Higher concentrations may be required for complete antagonism.[10] |
| Stock Solution | 100 mM | In 1.1 eq. NaOH | Prepare fresh or store aliquots at -20°C. Solutions can be unstable.[1] |
| Application Method | Bath Application | Acute Brain Slices | Applied to the artificial cerebrospinal fluid (aCSF) perfusing the slice. |
| Pre-incubation Time | 15 - 30 minutes | Standard Protocol | Ensure complete diffusion and receptor blockade before inducing plasticity. |
Table 2: Representative Effects of this compound on Synaptic Plasticity
| Plasticity Type | Induction Protocol | Effect of this compound (500 µM) | Brain Region | Reference Finding |
| mGluR-LTD | DHPG (50-100 µM) | Blocks induction of LTD | Hippocampus (CA1) | DHPG-induced LTD is prevented by mGluR antagonists.[6][7] |
| LFS-LTD | Low-Frequency Stimulation (1-5 Hz) | Attenuates or blocks LTD induction | Hippocampus, Visual Cortex | Demonstrates the requirement of mGluR activation for this form of LTD.[10] |
| TBS-LTP | Theta-Burst Stimulation (TBS) | Can prevent LTP induction | Hippocampus (CA1) | Highlights the role of mGluRs in certain forms of LTP.[2][5] |
| HFS-LTP | High-Frequency Stimulation (100 Hz) | May prevent stable LTP maintenance | Hippocampus (CA1) | Potentiation may decay back to baseline in the presence of MCPG.[9] |
Experimental Protocols
Protocol 1: Blocking DHPG-Induced LTD in Hippocampal Slices
This protocol describes a standard experiment to demonstrate that the chemically-induced LTD by the Group I mGluR agonist DHPG is dependent on mGluR activation.
1. Reagent Preparation:
-
aCSF (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 2.5 CaCl2, 1.3 MgSO4. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.
-
This compound Stock (100 mM): Dissolve 20.92 mg of this compound (MW: 209.2 g/mol ) in 1 mL of 1.1 eq. NaOH. Aliquot and store at -20°C.
-
(RS)-DHPG Stock (50 mM): Prepare a stock solution in dH2O. Aliquot and store at -20°C.
2. Hippocampal Slice Preparation:
-
Anesthetize and decapitate a young adult rodent (e.g., P21-P35 rat) according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF (2-3 mL/min) at 28-30°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (CA3 region) and a recording electrode (filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline fEPSP recording for at least 20 minutes, stimulating at 0.05 Hz with an intensity that evokes 40-50% of the maximal response.
4. Pharmacological Manipulation:
-
Control Group: After establishing a stable baseline, switch the perfusion to aCSF containing 100 µM DHPG for 10-15 minutes.[11] Then, wash out with standard aCSF and record for at least 60 minutes.
-
This compound Group: After establishing a stable baseline, switch the perfusion to aCSF containing 500 µM this compound for 20 minutes.
-
Continue perfusing with the this compound solution and co-apply 100 µM DHPG for 10-15 minutes.
-
Wash out both drugs with standard aCSF and record for at least 60 minutes.
5. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average of the 20-minute baseline period.
-
Plot the normalized fEPSP slope over time.
-
Compare the magnitude of depression 60 minutes post-DHPG application between the control and this compound groups. A successful block will show no significant depression in the this compound-treated slices.
Visualizations
Signaling Pathway of Group I & II mGluRs and this compound Antagonism
Caption: Mechanism of this compound antagonism at Group I and II mGluRs.
Experimental Workflow for Testing this compound Efficacy
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | mGluR inhibitor | CAS 146669-29-6 | Buy (RS)MCPG from Supplier InvivoChem [invivochem.com]
- 6. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein phosphatase inhibitors facilitate DHPG-induced LTD in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An antagonist of glutamate metabotropic receptors, (RS)-alpha-methyl-4-carboxyphenylglycine, prevents the LTP-related increase in postsynaptic AMPA sensitivity in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (RS)-alpha-methyl-4-carboxyphenylglycine (MCPG) does not block theta burst-induced long-term potentiation in area CA1 of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of DHPG-LTD and synaptic-LTD at senescent CA3-CA1 hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (RS)-MCPG as a Blocker of mGluR-Dependent LTP
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. (RS)-α-methyl-4-carboxyphenylglycine, commonly known as (RS)-MCPG, is a non-selective antagonist for Group I and Group II mGluRs. It has been utilized as a pharmacological tool to investigate the involvement of these receptors in various forms of synaptic plasticity. These application notes provide detailed protocols and a summary of quantitative data for using this compound to block mGluR-dependent LTP.
It is important to note that the efficacy of this compound in blocking LTP can be contingent on the specific experimental conditions, including the brain region and the induction protocol used.[1][2] Some studies report a successful block of LTP with MCPG, while others find it ineffective, particularly with strong tetanization protocols.[1][2] Therefore, careful consideration of the experimental design is critical.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on LTP from various studies.
Table 1: Effect of this compound on LTP induced by weak tetanic stimulation in Hippocampal CA1 Region
| Brain Region | Stimulation Protocol | This compound Concentration | Effect on LTP | Reference |
| Rat Hippocampal CA1 | Paired-pulse tetanization (4 paired pulses, 10 ms interval, at 5 Hz) | 400 µM | Significantly impaired the maintenance of LTP beginning 50 min after the tetanus. | [1] |
| Rat Hippocampal CA1 | Single 100 Hz train of 400 ms duration | 50 µM 4-CPG (selective Group I antagonist) | Decayed faster after application. | [1] |
Table 2: Effect of this compound on LTP induced by strong tetanic stimulation in Hippocampal CA1 Region
| Brain Region | Stimulation Protocol | This compound Concentration | Effect on LTP | Reference |
| Rat Hippocampal CA1 | 3 x 100 Hz, 500 ms, 2 min interval | 400 µM | Did not influence the initial magnitude or the time course of potentiation. | [1] |
| Rat Hippocampal CA1 | Tetanic stimulation (100 Hz, 1 s) or theta-burst stimulation | 500 µM | Failed to block LTP. | [2] |
Table 3: Effect of (+)-MCPG on LTP in Hippocampal CA1 Region
| Brain Region | Stimulation Protocol | (+)-MCPG Concentration | Effect on LTP | Reference |
| Rat Hippocampal CA1 | Not specified | 250 µM | Blocked LTP induction through an agonist action at a Group II mGluR. | [3] |
Experimental Protocols
Protocol 1: Induction of mGluR-Dependent LTP in Hippocampal Slices
This protocol is adapted from studies investigating mGluR-dependent LTP in the CA1 region of the hippocampus.
1. Slice Preparation:
- Anesthetize an adult male Wistar rat and perfuse transcardially with ice-cold dissection buffer (e.g., 212.7 mM sucrose, 2.6 mM KCl, 1.23 mM NaH2PO4, 26 mM NaHCO3, 10 mM dextrose, 3 mM MgCl2, and 1 mM CaCl2, bubbled with 95% O2/5% CO2).[4]
- Rapidly dissect the brain and prepare 400 µm thick transverse hippocampal slices using a vibratome in ice-cold dissection buffer.
- Transfer slices to an interface chamber and allow them to recover for at least 1 hour in artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 dextrose, 3 MgCl2, and 1 CaCl2, continuously bubbled with 95% O2/5% CO2 at room temperature.
2. Electrophysiological Recording:
- Place a slice in a recording chamber perfused with aCSF at 30-32°C.
- Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Establish a stable baseline fEPSP for at least 20-30 minutes at a stimulation frequency of 0.033 Hz, using a stimulus intensity that evokes a half-maximal response.
3. Induction of mGluR-Dependent LTP:
- To induce a form of LTP that may be sensitive to mGluR antagonism, a "weak" tetanization protocol is often used.[1] An example is a single 100 Hz train of 400 ms duration.[1]
- Alternatively, a high-frequency tetanus consisting of four 200 Hz epochs (0.5 s) delivered at 0.2 Hz in the presence of an NMDA receptor antagonist (e.g., 100 µM D,L-APV) can be used to isolate a non-NMDAR-dependent form of LTP that may involve mGluRs.[4]
4. Application of this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., NaOH to aid dissolution, then diluted in aCSF).
- Bath apply this compound at a final concentration of 200-500 µM for at least 20-30 minutes prior to LTP induction and maintain its presence during the induction protocol.
- Record fEPSPs for at least 60 minutes post-induction to assess the effect on LTP maintenance.
Protocol 2: In Vivo Electrophysiology in Freely Moving Rats
This protocol describes the investigation of this compound effects on LTP in vivo.
1. Surgical Implantation:
- Anesthetize adult male Wistar rats and stereotaxically implant a stimulating electrode into the Schaffer collaterals and a recording electrode into the CA1 stratum radiatum.
- Implant a guide cannula into the lateral cerebral ventricle for drug administration.
- Allow animals to recover for 5-7 days.
2. In Vivo Recording and Drug Administration:
- Measure baseline fEPSPs from the freely moving animals.
- Administer this compound (e.g., 1 µmol in 5 µl) via the intracerebroventricular cannula 30 minutes before LTP induction.[5]
- Induce LTP using a high-frequency stimulation protocol (e.g., 100 Hz).
- Monitor fEPSPs for several hours post-induction to evaluate the effect of this compound on LTP.
Signaling Pathways and Visualizations
mGluR-Dependent Synaptic Plasticity Signaling Pathway
Activation of Group I mGluRs (mGluR1 and mGluR5) can initiate a signaling cascade that leads to either LTP or LTD, depending on the cellular context and co-activation of other receptors.[6][7] The pathway generally involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[8] These downstream events can modulate protein synthesis and receptor trafficking, ultimately affecting synaptic strength.[6][8]
Caption: Group I mGluR signaling pathway leading to LTP.
Experimental Workflow for Blocking mGluR-Dependent LTP
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on LTP in brain slices.
References
- 1. When Are Class I Metabotropic Glutamate Receptors Necessary for Long-Term Potentiation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reexamination of the effects of MCPG on hippocampal LTP, LTD, and depotentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-MCPG blocks induction of LTP in CA1 of rat hippocampus via agonist action at an mGluR group II receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | mGluR-dependent plasticity in rodent models of Alzheimer’s disease [frontiersin.org]
- 5. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats | Journal of Neuroscience [jneurosci.org]
- 6. Metabotropic Glutamate Receptors Induce a Form of LTP Controlled by Translation and Arc Signaling in the Hippocampus | Journal of Neuroscience [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. Group 1 mGluR-dependent synaptic long-term depression (mGluR-LTD): mechanisms and implications for circuitry & disease - PMC [pmc.ncbi.nlm.nih.gov]
(RS)-MCPG Administration for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of (RS)-a-Methyl-4-carboxyphenylglycine ((RS)-MCPG), a non-selective competitive antagonist of Group I and Group II metabotropic glutamate receptors (mGluRs). This compound is a critical tool for investigating the physiological and pathological roles of these receptors in the central nervous system. This document outlines detailed protocols for various administration routes, summarizes quantitative data from preclinical studies, and illustrates the relevant signaling pathways.
Mechanism of Action
This compound competitively blocks the binding of glutamate to Group I mGluRs (mGluR1 and mGluR5) and Group II mGluRs (mGluR2 and mGluR3).[1][2][3] This blockade inhibits the downstream signaling cascades initiated by the activation of these receptors.
-
Group I mGluRs (mGluR1 & mGluR5): These receptors are typically coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Group II mGluRs (mGluR2 & mGluR3): These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Signaling Pathways
Below are diagrams illustrating the canonical signaling pathways for Group I and Group II mGluRs that are antagonized by this compound.
References
Application Notes and Protocols for Dissolving (RS)-MCPG in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-MCPG (α-Methyl-4-carboxyphenylglycine) is a widely used pharmacological tool in neuroscience research. As a non-selective antagonist of group I and group II metabotropic glutamate receptors (mGluRs), it is instrumental in elucidating the roles of these receptors in various physiological and pathological processes. However, a significant challenge in working with this compound is its limited solubility in aqueous solutions at neutral pH. These application notes provide detailed protocols and quantitative data to effectively dissolve this compound for a range of experimental paradigms.
Data Presentation: Solubility of this compound and its Disodium Salt
The solubility of this compound is highly dependent on the solvent and pH. For applications requiring aqueous solutions, the use of its disodium salt is a highly recommended alternative due to its significantly greater water solubility.[1][2] The following tables summarize the solubility data for both forms.
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| This compound | 1.1 eq. NaOH | 100 | ~478 | Requires alkaline conditions for dissolution. |
| This compound | 0.1M NaOH | Not Specified | 100 | Soluble.[3] |
| This compound | DMSO | 6 | 28.68 | Requires sonication and warming.[4] |
| This compound | Water | < 0.1 | Insoluble | [4] |
| This compound Disodium Salt | Water | 25.32 | 100 | Readily soluble in water.[1] |
Table 1: Solubility Data for this compound and this compound Disodium Salt.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution using NaOH
This protocol is suitable for preparing a concentrated stock solution of this compound for subsequent dilution into physiological buffers for in vitro experiments, such as electrophysiology.
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile, deionized water
-
pH meter
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of sterile, deionized water to the powder.
-
Slowly add 1 M NaOH dropwise while vortexing until the this compound is fully dissolved. An equimolar amount of NaOH is a good starting point.[5]
-
Once dissolved, adjust the pH of the solution to a physiologically compatible range (typically 7.2-7.4) using dilute HCl. Caution: Perform this step slowly and carefully to avoid precipitation of the compound.
-
Bring the solution to the final desired volume with sterile, deionized water.
-
Sterile-filter the solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles.[4]
Protocol 2: Preparation of this compound Disodium Salt Aqueous Solution
This protocol is the recommended method for most applications due to the high water solubility of the disodium salt, which simplifies solution preparation and avoids pH extremes.
Materials:
-
This compound disodium salt powder
-
Sterile, deionized water or desired physiological buffer (e.g., aCSF, PBS)
-
Sterile conical tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound disodium salt.
-
Add the appropriate volume of sterile, deionized water or physiological buffer to achieve the desired final concentration.
-
Vortex the solution until the powder is completely dissolved. The disodium salt should dissolve readily in water.[1]
-
Verify the pH of the final solution and adjust if necessary for your specific experimental conditions.
-
Sterile-filter the solution through a 0.22 µm syringe filter.
-
The solution is now ready for use. For storage, aliquot and freeze at -20°C.
Protocol 3: Preparation of this compound for In Vivo Administration
This protocol provides a formulation for dissolving this compound for in vivo studies, such as intraperitoneal (IP) or subcutaneous (SC) injections.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 10 mg/mL, dissolve 10 mg of this compound in 1 mL of DMSO. Sonication and warming may be necessary to fully dissolve the compound.[4]
-
To prepare the final injection solution, use a vehicle composition such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
For a 1 mL final volume, mix 50 µL of the DMSO stock solution with 400 µL of PEG300.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Add 500 µL of sterile saline to reach the final volume and mix until the solution is clear.
-
This formulation should be prepared fresh for each experiment.
Mandatory Visualizations
Signaling Pathways of Group I and Group II mGluRs
This compound acts as an antagonist at both group I (mGluR1 and mGluR5) and group II (mGluR2 and mGluR3) metabotropic glutamate receptors. The following diagrams illustrate the canonical signaling pathways associated with these receptor groups.
Caption: Group I mGluR Signaling Pathway Antagonized by this compound.
Caption: Group II mGluR Signaling Pathway Antagonized by this compound.
Experimental Workflow for Preparing this compound Solutions
The following diagram outlines the decision-making process and workflow for preparing this compound solutions for experimental use.
Caption: Workflow for this compound Solution Preparation.
References
- 1. This compound disodium salt | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Group I & II mGlu receptors antagonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | mGluR inhibitor | CAS 146669-29-6 | Buy (RS)MCPG from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols: (RS)-MCPG Pharmacology Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the experimental design of pharmacology studies involving (RS)-α-methyl-4-carboxyphenylglycine ((RS)-MCPG). This compound is a non-selective, competitive antagonist of Group I and Group II metabotropic glutamate receptors (mGluRs) and serves as a critical tool in neuroscience research to investigate the roles of these receptors in synaptic plasticity, neuronal excitability, and behavior.[1][2][3] This document outlines detailed protocols for key in vitro and in vivo assays, data presentation standards, and the underlying signaling pathways.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively blocking the binding of glutamate to Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) metabotropic glutamate receptors.[2][4] These two groups of receptors are coupled to distinct G-protein signaling cascades.
-
Group I mGluRs (mGluR1 & mGluR5): These receptors are typically located postsynaptically and couple to Gq/11 proteins.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i).[6] this compound antagonizes this cascade, preventing the downstream calcium mobilization.
-
Group II mGluRs (mGluR2 & mGluR3): These receptors are often found on presynaptic terminals and couple to Gi/o proteins.[7] Their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this inhibitory pathway, thereby preventing the agonist-induced reduction of cAMP.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | mGluR inhibitor | CAS 146669-29-6 | Buy (RS)MCPG from Supplier InvivoChem [invivochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
(RS)-MCPG: Application Notes and Protocols for Use in Hippocampal Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (RS)-α-Methyl-4-carboxyphenylglycine ((RS)-MCPG), a competitive antagonist of group I and group II metabotropic glutamate receptors (mGluRs), in ex vivo hippocampal slice preparations. This document outlines the mechanism of action, provides detailed experimental protocols for investigating its effects on synaptic transmission and plasticity, and presents quantitative data from relevant studies.
Introduction
This compound is a widely used pharmacological tool to investigate the roles of group I (mGluR1 and mGluR5) and group II (mGluR2 and mGluR3) metabotropic glutamate receptors in neuronal function.[1][2][3] In hippocampal slice preparations, an established model for studying synaptic function, this compound has been instrumental in elucidating the involvement of mGluRs in synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[4][5][6] Understanding the precise effects of this compound is crucial for dissecting the complex signaling cascades that underlie learning and memory.
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of group I and group II mGluRs.[2][3] By blocking these receptors, this compound inhibits the downstream signaling pathways initiated by their activation. Group I mGluRs are typically coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Group II mGluRs are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
Data Presentation
This compound Effects on Synaptic Plasticity in the Hippocampus
| Parameter | Long-Term Potentiation (LTP) | Long-Term Depression (LTD) | Reference |
| Concentration | 250 µM - 500 µM | 500 µM | [5][7] |
| Effect | Blocks LTP induction with weak tetanic stimulation. Some studies report no block with strong stimulation. | Can inhibit the induction of LTD. | [5][6][7] |
| fEPSP Slope | Prevents the tetanus-induced increase in fEPSP slope. | Prevents the low-frequency stimulation-induced decrease in fEPSP slope. | [4] |
| Pre-incubation Time | At least 30 minutes | At least 30 minutes | [5][7] |
Solubility and Stock Solution Preparation
| Compound | Molecular Weight | Solvent | Maximum Concentration | Storage of Stock Solution | Reference |
| This compound | 209.2 g/mol | 1.1 eq. NaOH | 100 mM | Prepare fresh or store aliquots at -20°C for up to one month. | [4] |
| This compound disodium salt | 253.16 g/mol | Water | 100 mM | Prepare fresh or store aliquots at -20°C for up to one month. |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the standard procedure for preparing acute hippocampal slices from rodents, suitable for electrophysiological recordings.[8][9]
Materials:
-
Rodent (e.g., Wistar rat or C57BL/6 mouse)
-
Anesthetic (e.g., isoflurane)
-
Ice-cold cutting solution (in mM): 110 sucrose, 60 NaCl, 3 KCl, 1.25 NaH2PO4, 28 NaHCO3, 0.5 CaCl2, 7 MgSO4, 5 glucose. Continuously bubbled with 95% O2 / 5% CO2.[8]
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, 10 glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Incubation chamber
Procedure:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated cutting solution.
-
Isolate the hippocampus.
-
Cut 350-400 µm thick transverse slices using a vibratome in ice-cold cutting solution.[8]
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
Maintain the slices at room temperature in oxygenated aCSF for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording and Application of this compound
This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) from the CA1 region of the hippocampus and applying this compound.
Materials:
-
Prepared hippocampal slices
-
Recording chamber
-
aCSF
-
This compound stock solution (e.g., 50 mM in 1.1 eq. NaOH)
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Obtain a stable baseline of fEPSPs for at least 20-30 minutes by stimulating at a low frequency (e.g., 0.05 Hz).
-
Prepare the final concentration of this compound (e.g., 500 µM) in aCSF from the stock solution.
-
Bath-apply the this compound solution to the slice by switching the perfusion line.
-
Allow the slice to incubate in the this compound solution for at least 30 minutes before inducing synaptic plasticity.[7]
Protocol 3: Induction of Long-Term Potentiation (LTP) in the Presence of this compound
This protocol describes how to induce and assess LTP while blocking mGluRs with this compound.
Procedure:
-
Follow steps 1-6 of Protocol 2.
-
After a stable baseline in the presence of this compound, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz).
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of potentiation.
-
To wash out the drug, switch the perfusion back to standard aCSF.
Protocol 4: Induction of Long-Term Depression (LTD) in the Presence of this compound
This protocol details the induction of LTD while antagonizing mGluRs.
Procedure:
-
Follow steps 1-6 of Protocol 2.
-
After a stable baseline in the presence of this compound, induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
Continue recording fEPSPs for at least 60 minutes post-induction to monitor the depression of synaptic transmission.
-
Washout of this compound can be performed by perfusing with standard aCSF.
Visualizations
Caption: Mechanism of this compound antagonism at mGluRs.
Caption: Experimental workflow for using this compound.
Caption: Signaling pathways blocked by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | mGluR inhibitor | CAS 146669-29-6 | Buy (RS)MCPG from Supplier InvivoChem [invivochem.com]
- 8. This compound | Group I & II mGlu receptors antagonist | Hello Bio [hellobio.com]
- 9. genes2cognition.org [genes2cognition.org]
Application Notes and Protocols for In Vivo Efficacy Assessment of (RS)-MCPG
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-α-Methyl-4-carboxyphenylglycine ((RS)-MCPG) is a competitive antagonist of metabotropic glutamate receptors (mGluRs), exhibiting non-selective activity against Group I and Group II mGluRs.[1][2] These receptors play crucial modulatory roles in the central nervous system (CNS), influencing a wide array of physiological and pathological processes. Consequently, this compound serves as a critical pharmacological tool for elucidating the in vivo functions of these receptors and for the preclinical evaluation of therapeutic strategies targeting the glutamatergic system.
These application notes provide detailed protocols and data presentation guidelines for assessing the in vivo efficacy of this compound across various domains, including behavioral, electrophysiological, and neurochemical endpoints.
Mechanism of Action and Signaling Pathways
This compound competitively antagonizes Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) metabotropic glutamate receptors. The downstream signaling cascades initiated by the activation of these receptors are complex and cell-type specific.
Group I mGluR Signaling:
Group I mGluRs are typically coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events modulate neuronal excitability and synaptic plasticity.
Group II mGluR Signaling:
Group II mGluRs are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase (AC), resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway generally leads to a decrease in neuronal excitability and neurotransmitter release.
Data Presentation
Quantitative data from in vivo efficacy studies of this compound should be summarized in clear and concise tables to facilitate comparison across different experimental paradigms and doses.
Table 1: Effects of this compound on Behavioral Models
| Behavioral Test | Species | Administration Route | Dose | Outcome | Reference(s) |
| Locomotor Activity | Rat | Intra-NAcc | 2.5 nmol/side | No effect in naive rats; hyperlocomotion in amphetamine-pre-exposed rats | [3] |
| Locomotor Activity | Rat | i.c. | 25 nM (daily for 5 days) | Attenuated amphetamine-induced locomotor activity in neonatal rats | [4] |
| Morris Water Maze | Rat | i.c.v. | 20.8 µg | Impaired spatial learning and memory retention | [5] |
| Morris Water Maze | Rat | i.c.v. | 2.08 µg | No significant effect on spatial learning | [5] |
Table 2: Effects of this compound on Electrophysiological and Neurochemical Measures
| Method | Brain Region | Species | This compound Concentration | Outcome | Reference(s) |
| Long-Term Potentiation (LTP) | Hippocampus (CA1) | Rat | 250 µM | Blocked LTP induction (agonist action at mGluRII) | [6][7] |
| Long-Term Potentiation (LTP) | Hippocampus (CA1) | Rat | 500 µM | Failed to block LTP induced by tetanic or theta-burst stimulation | [8] |
| In Vivo Microdialysis (Glutamate) | Striatum | Rat | Not specified | Used to investigate the role of mGluRs in modulating glutamate levels | [9] |
Experimental Protocols
The following are detailed protocols for commonly used in vivo methods to assess the efficacy of this compound.
Locomotor Activity Assessment
This protocol is designed to evaluate the effect of this compound on spontaneous or drug-induced locomotor activity in rodents.
Materials:
-
This compound
-
Vehicle (e.g., saline, artificial cerebrospinal fluid)
-
Locomotor activity chambers equipped with infrared beams
-
Syringes and needles for administration
-
Experimental animals (rats or mice)
Protocol:
-
Animal Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the start of the experiment.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration. For intracerebroventricular (i.c.v.) or site-specific injections, ensure the solution is sterile.
-
Administration: Administer this compound or vehicle to the animals according to the experimental design. For studies investigating interactions with other drugs (e.g., amphetamine), administer this compound at a specified time before the second drug.[3]
-
Testing: Immediately after administration, place each animal individually into a locomotor activity chamber.
-
Data Recording: Record locomotor activity for a predetermined duration (e.g., 60-120 minutes). The system will typically record parameters such as horizontal activity (distance traveled) and vertical activity (rearing).
-
Data Analysis: Analyze the collected data to compare the effects of this compound treatment with the vehicle control group. Data is often binned into time blocks (e.g., 5-minute intervals) to assess the time course of the drug's effect.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory in rodents.[10][11][12]
Materials:
-
Circular water tank (1.5-2 m diameter)
-
Escape platform (10-15 cm diameter)
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system and software
-
This compound and vehicle
-
Surgical equipment for cannula implantation (for i.c.v. administration)
Protocol:
-
Surgical Preparation (if applicable): For i.c.v. administration, surgically implant a guide cannula into the lateral ventricle of the animals and allow for a post-operative recovery period of at least one week.
-
Habituation: On the day before training, allow each animal to swim freely in the pool for 60-120 seconds without the platform to acclimate them to the maze.
-
Training Phase:
-
The training phase typically consists of 4 trials per day for 4-5 consecutive days.
-
The escape platform is submerged approximately 1-2 cm below the water surface in a fixed location in one of the four quadrants of the maze.
-
For each trial, gently place the animal into the water facing the wall at one of four quasi-random start positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Administer this compound or vehicle (e.g., 20.8 µg, i.c.v.) at a specified time before the first trial of each day.[5]
-
-
Probe Trial: 24 hours after the last training trial, conduct a probe trial to assess memory retention.
-
Remove the platform from the pool.
-
Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis: Analyze the escape latency (time to find the platform) and path length during the training phase to assess learning. Analyze the data from the probe trial to assess spatial memory.
In Vivo Electrophysiology: Long-Term Potentiation (LTP)
This protocol describes the assessment of this compound's effect on LTP in the hippocampus of anesthetized or freely moving rats. LTP is a cellular correlate of learning and memory.[4][13]
Materials:
-
Stereotaxic apparatus
-
Recording and stimulating electrodes
-
Amplifier and data acquisition system
-
Anesthetic (e.g., urethane)
-
This compound and vehicle
-
Surgical instruments
Protocol:
-
Surgical Preparation: Anesthetize the animal and place it in a stereotaxic frame. Implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus or CA1 region of the hippocampus. For drug delivery, a guide cannula can be implanted for local infusion.
-
Baseline Recording: After a recovery period, establish a stable baseline of evoked field excitatory postsynaptic potentials (fEPSPs) by delivering single test pulses at a low frequency (e.g., 0.033 Hz).
-
Drug Administration: Administer this compound or vehicle. For in vitro slice preparations, this compound is typically bath-applied at concentrations ranging from 250 µM to 500 µM.[6][8]
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., a train of 100 pulses at 100 Hz).
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS to monitor the induction and maintenance of LTP.
-
Data Analysis: Measure the slope and/or amplitude of the fEPSPs. Express the post-HFS responses as a percentage of the pre-HFS baseline. Compare the magnitude of LTP between the this compound-treated and vehicle-treated groups.
In Vivo Microdialysis for Extracellular Glutamate Measurement
In vivo microdialysis allows for the sampling of extracellular neurotransmitters in specific brain regions of freely moving animals.[1][5]
Materials:
-
Microdialysis probes and guide cannulae
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with fluorescence or mass spectrometry detection
-
Surgical instruments and stereotaxic apparatus
Protocol:
-
Surgical Implantation: Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus) in the anesthetized animal.
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect several baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer this compound either systemically (e.g., i.p. injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for a defined period after drug administration.
-
Sample Analysis: Analyze the concentration of glutamate in the dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection (after derivatization) or LC-MS/MS.
-
Data Analysis: Express the glutamate concentrations in the post-treatment samples as a percentage of the baseline average. Compare the changes in extracellular glutamate levels between the this compound and vehicle-treated groups.
References
- 1. Dopaminergic modulation of glutamate release in striatum as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. The metabotropic glutamate receptor antagonist this compound produces hyperlocomotion in amphetamine pre-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 5. In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment measurement of extracellular glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+)-MCPG blocks induction of LTP in CA1 of rat hippocampus via agonist action at an mGluR group II receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Reexamination of the effects of MCPG on hippocampal LTP, LTD, and depotentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medica-musc.researchcommons.org [medica-musc.researchcommons.org]
- 10. researchgate.net [researchgate.net]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris Water Maze | Institute for Brain and Neuroscience Research [ibnr.njit.edu]
- 13. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
Troubleshooting & Optimization
optimizing (RS)-MCPG dosage for specific research models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the use of (RS)-MCPG for specific research models.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
1. Solubility and Stock Solution Preparation
-
Question: I am having difficulty dissolving this compound. What is the recommended procedure for preparing a stock solution?
-
Answer: this compound has low solubility in aqueous solutions. For in vitro experiments, it is recommended to dissolve it in DMSO. For in vivo studies, a common method is to dissolve this compound in an equimolar solution of NaOH and then dilute it with saline to the final volume, adjusting the pH to approximately 7.6.[1] Alternatively, the more water-soluble this compound disodium salt is available and can be dissolved in water. It is often noted that this compound can take a considerable amount of time to dissolve completely, so patience is advised.[2]
-
Question: How stable are this compound solutions?
-
Answer: Solutions of this compound are generally considered unstable and should be prepared fresh for each experiment.[3] If storage is necessary, it is recommended to store aliquots at -20°C for up to one month. Before use, the solution should be brought to room temperature and checked for any precipitation.[4]
2. Experimental Results and Interpretation
-
Question: I am not observing the expected antagonism of mGluRs in my experiment. What could be the reason?
-
Answer: There are several potential reasons for a lack of effect. Firstly, ensure that the this compound solution was freshly prepared and that the final concentration is appropriate for your model system (see tables below). Secondly, this compound is a competitive antagonist, and its effects can be overcome by high concentrations of the endogenous agonist, glutamate.[5] Consider the baseline level of glutamatergic activity in your preparation. Additionally, some studies have reported that this compound may be less effective at blocking glutamate-induced responses compared to responses induced by synthetic agonists like ACPD.[5]
-
Question: I am seeing unexpected or off-target effects in my experiment. What could be causing this?
-
Answer: this compound is a non-selective antagonist of Group I and Group II metabotropic glutamate receptors. Therefore, it will block mGluR1, mGluR5, mGluR2, and mGluR3. This broad-spectrum activity can sometimes lead to complex physiological responses. For instance, in rats pre-exposed to amphetamine, this compound has been shown to induce hyperlocomotion, an effect not seen in saline-pre-exposed animals.[6] It is also important to consider that blocking presynaptic Group II mGluRs, which act as autoreceptors, can potentially increase spontaneous glutamate release.[5]
-
Question: My results regarding long-term potentiation (LTP) are inconsistent when using this compound. Is this a known issue?
-
Answer: Yes, the effect of this compound on LTP induction has been a subject of debate, with some studies showing a blockade and others reporting no effect.[7] This variability may be due to differences in experimental conditions, such as the specific LTP induction protocol used. It has been suggested that mGluRs may have a more modulatory role in LTP, which is more apparent with near-threshold stimulation protocols.[7]
3. In Vivo Experiments
-
Question: What are some common pitfalls to avoid when using this compound in behavioral studies?
-
Answer: When conducting behavioral studies, it is crucial to carefully consider the route of administration, dosage, and the timing of the injection relative to the behavioral test. For intracerebroventricular (i.c.v.) injections, proper surgical technique and cannula placement are critical for accurate and reproducible results. Vehicle controls are essential to ensure that the observed effects are due to this compound and not the injection procedure or vehicle itself. Additionally, be aware that the behavioral effects of this compound can be influenced by the animal's prior drug history, as seen in studies with amphetamine pre-exposure.[6]
Data Presentation
Table 1: Recommended Dosages for this compound in In Vitro Models
| Research Model | Application | Recommended Concentration | Reference |
| Hippocampal Slices | Synaptic Plasticity (LTP/LTD) | 100 µM - 500 µM | [1] |
| Cultured Neurons | Signal Transduction Assays | 10 µM - 100 µM | |
| CHO cells expressing mGluRs | Receptor Binding/Activation | 10 µM |
Table 2: Recommended Dosages for this compound in In Vivo Models
| Research Model | Application | Route of Administration | Recommended Dosage | Reference |
| Rat | Spatial Learning | Intracerebroventricular (i.c.v.) | 2.1 µg or 20.8 µg | [1] |
| Rat | Locomotor Activity | Intracerebroventricular (i.c.v.) | 25 nM (daily for 5 days) | |
| Rat | Locomotor Activity (Amphetamine pre-exposed) | Nucleus Accumbens (NAcc) microinjection | 2.5 nmol/side | [6] |
| Mouse | Behavioral Studies | Intraperitoneal (i.p.) | 0.75 - 12 mg/kg | [8] |
Experimental Protocols
Protocol 1: Investigating the Role of mGluRs in Synaptic Plasticity in Hippocampal Slices
1. Preparation of this compound Stock Solution:
- Due to low aqueous solubility, prepare a 100 mM stock solution of this compound in DMSO.
- Alternatively, dissolve this compound in an equimolar amount of 1M NaOH and dilute with distilled water to the desired stock concentration.
- For experiments, dilute the stock solution in artificial cerebrospinal fluid (aCSF) to the final working concentration (e.g., 500 µM). Prepare this solution fresh on the day of the experiment.
2. Hippocampal Slice Preparation:
- Anesthetize the animal (e.g., rat or mouse) and perform decapitation.
- Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
- Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
- Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for at least one hour before recording.[9]
3. Electrophysiological Recording:
- Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Establish a stable baseline recording of fEPSPs for at least 20 minutes.
4. Application of this compound and Induction of Synaptic Plasticity:
- Perfuse the slice with aCSF containing the desired concentration of this compound for at least 20 minutes prior to inducing synaptic plasticity.
- To induce Long-Term Potentiation (LTP), apply a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).
- To induce Long-Term Depression (LTD), apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
- Continue recording fEPSPs for at least 60 minutes post-induction to assess the effect of this compound on synaptic plasticity.
Protocol 2: In Vivo Administration of this compound via Intracerebroventricular (i.c.v.) Injection
1. Preparation of this compound Solution for Injection:
- Dissolve this compound (e.g., 2.08 mg) in an equimolar volume of 1 M NaOH.
- Dilute to the final volume with 0.9% sterile saline.
- Adjust the pH of the solution to 7.6 ± 0.2.[1]
- The final solution should be sterile-filtered before injection.
2. Surgical Procedure for Cannula Implantation:
- Anesthetize the animal (e.g., rat) and secure it in a stereotaxic frame.
- Make a midline incision on the scalp to expose the skull.
- Drill a small burr hole over the target ventricle coordinates (relative to bregma).
- Implant a guide cannula to the correct depth and secure it to the skull with dental cement.
- Insert a dummy cannula to keep the guide cannula patent.
- Allow the animal to recover for at least 5-7 days post-surgery.
3. Intracerebroventricular Injection:
- Gently restrain the animal and remove the dummy cannula.
- Insert an injection cannula connected to a Hamilton syringe into the guide cannula.
- Infuse the prepared this compound solution (e.g., 5 µl) over a period of 1-2 minutes.[1]
- Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
- Replace the dummy cannula.
4. Behavioral Testing:
- Conduct behavioral testing at the desired time point after the injection (e.g., 5 minutes before the start of a behavioral task).[1]
- Ensure that control animals receive a vehicle injection following the same procedure.
Visualizations
References
- 1. This compound | mGluR inhibitor | CAS 146669-29-6 | Buy (RS)MCPG from Supplier InvivoChem [invivochem.com]
- 2. This compound | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Group I & II mGlu receptors antagonist | Hello Bio [hellobio.com]
- 5. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabotropic glutamate receptor antagonist this compound produces hyperlocomotion in amphetamine pre-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The molecular switch hypothesis fails to explain the inconsistent effects of the metabotropic glutamate receptor antagonist MCPG on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
unexpected off-target effects of (RS)-MCPG
Welcome to the Technical Support Center for (RS)-α-Methyl-4-carboxyphenylglycine ((RS)-MCPG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the unexpected off-target effects of this compound during experimental use.
This compound is widely used as a non-selective competitive antagonist for Group I and Group II metabotropic glutamate receptors (mGluRs).[1][2][3] However, unexpected results can arise from its complex pharmacological profile. This guide will help you navigate potential off-target effects and provide protocols to identify and mitigate them.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the underlying cause?
A1: Inconsistencies in experiments using this compound can stem from its differential antagonism depending on the agonist used. Research has shown that this compound is a more effective antagonist of the synthetic mGluR agonist, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), compared to the endogenous agonist, glutamate.[4] This is particularly evident in studies measuring phosphoinositide (PI) turnover, where this compound can competitively antagonize ACPD-stimulated PI hydrolysis but is significantly less effective against glutamate-stimulated PI turnover.[4]
Troubleshooting Tip: If your assay relies on antagonizing endogenous glutamate, you may need to use higher concentrations of this compound or consider a different antagonist. It is crucial to validate the efficacy of this compound against the specific agonist used in your experimental setup.
Q2: I am observing effects on neuronal activity that seem unrelated to mGluR antagonism. Could this compound be interacting with other receptors?
A2: While direct, high-affinity binding to other receptors is not well-documented with precise Ki values, functional studies suggest potential indirect interactions with other neurotransmitter systems. These are likely network-level effects resulting from the blockade of mGluRs, which play a crucial modulatory role in the central nervous system. For example, some studies have noted interactions with adenosine and GABAergic systems, although this is often context-dependent and may not be a direct off-target binding effect.
Troubleshooting Tip: To determine if the observed effects are due to off-target interactions, it is recommended to perform control experiments using more selective antagonists for other potential targets, such as adenosine or GABA receptors, to see if they replicate or block the effects of this compound.
Q3: this compound is altering locomotor activity in my animal model in an unexpected way. What could explain this?
A3: The effect of this compound on locomotor activity can be highly dependent on the physiological state of the animal model. In drug-naive rats, direct injection of this compound into the nucleus accumbens has been shown to have no effect on locomotor activity.[5] However, in rats pre-exposed to amphetamine, the same dose of this compound can induce significant hyperlocomotion.[5] This suggests that chronic changes in the glutamatergic system can unmask off-target or network-level effects of this compound.
Troubleshooting Tip: When studying the behavioral effects of this compound, it is essential to consider the baseline neurological state of the animal model. Comparing naive animals with disease or drug-exposure models is crucial for interpreting behavioral data.
Quantitative Data Summary
While specific high-affinity off-target binding data for this compound is limited, the following table summarizes its known activity at its intended targets.
| Target Receptor | Agonist | Assay Type | Effect of this compound | Potency | Reference |
| Group I & II mGluRs | ACPD | Phosphoinositide Hydrolysis | Competitive Antagonist | - | [4] |
| Group I & II mGluRs | Glutamate | Phosphoinositide Hydrolysis | Weak Antagonist | - | [4] |
| mGluR8a | [3H]CPPG | Radioligand Binding | Inhibitor | Substantially less potent than phosphono-substituted phenylglycine congeners | [6] |
Key Experimental Protocols
To assist in troubleshooting and further investigating the effects of this compound, detailed protocols for key experimental assays are provided below.
Protocol 1: Phosphoinositide Hydrolysis Assay
Objective: To measure the effect of this compound on agonist-stimulated phosphoinositide hydrolysis, a key downstream signaling pathway of Group I mGluRs.
Methodology: This protocol is adapted from methods used to assess the hydrolysis of inositol-containing phospholipids.[7][8][9][10][11]
-
Cell Culture and Labeling:
-
Culture cells expressing the mGluR of interest (e.g., rat cerebral cortical slices) in an appropriate medium.
-
Label the cells by incubating them overnight with [³H]-inositol in an inositol-free medium.
-
-
Assay Procedure:
-
Wash the labeled cells to remove excess [³H]-inositol.
-
Pre-incubate the cells with this compound at various concentrations for a designated period.
-
Stimulate the cells with an agonist (e.g., ACPD or glutamate) in the presence of LiCl (to inhibit inositol monophosphatase).
-
Terminate the reaction by adding a suitable reagent (e.g., perchloric acid).
-
-
Extraction and Quantification of Inositol Phosphates:
-
Extract the inositol phosphates from the cell lysate.
-
Separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography.
-
Quantify the amount of radioactivity in each fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the concentration-response curves for the agonist in the presence and absence of this compound.
-
Determine the potency of this compound as an antagonist.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To investigate the effects of this compound on neuronal excitability and synaptic transmission.
Methodology: This protocol provides a general framework for whole-cell patch-clamp recordings in cultured neurons or acute brain slices.[12][13][14][15][16][17][18]
-
Preparation of Cells/Slices:
-
For cultured neurons, plate them on coverslips.
-
For acute brain slices, prepare them from the brain region of interest using a vibratome.
-
-
Recording Setup:
-
Use a patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Prepare borosilicate glass pipettes with a resistance of 3-6 MΩ.
-
Fill the pipettes with an appropriate internal solution and the recording chamber with artificial cerebrospinal fluid (aCSF).
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration on a target neuron.
-
Record baseline synaptic activity or membrane properties in either voltage-clamp or current-clamp mode.
-
Bath-apply this compound at the desired concentration and record the changes in synaptic currents (e.g., EPSCs, IPSCs) or membrane potential.
-
To investigate specific mGluR-mediated effects, co-apply an mGluR agonist (e.g., DHPG) with this compound.
-
-
Data Analysis:
-
Analyze the recorded currents or voltage traces to quantify changes in amplitude, frequency, and kinetics.
-
Compare the data before and after the application of this compound to determine its effect on neuronal activity.
-
Protocol 3: Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for a specific receptor of interest (e.g., adenosine receptors).
Methodology: This is a generalized protocol for a competitive radioligand binding assay.[19][20][21][22][23]
-
Membrane Preparation:
-
Prepare cell membranes from a cell line or tissue expressing the receptor of interest.
-
Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes.
-
-
Binding Assay:
-
In a multi-well plate, add the membrane preparation, a radiolabeled ligand for the receptor of interest (e.g., [³H]CGS 21680 for A2A adenosine receptors), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include a set of wells with a high concentration of a known unlabeled ligand for the target receptor.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a competition binding curve to determine the IC50 and subsequently the Ki value.
-
Protocol 4: Calcium Imaging
Objective: To assess the effect of this compound on intracellular calcium dynamics, which can be modulated by various GPCRs and ion channels.
Methodology: This protocol outlines a general approach for calcium imaging in cultured cells.[24][25][26][27][28]
-
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes or coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye.
-
-
Imaging Setup:
-
Use a fluorescence microscope equipped with a suitable camera and light source for the chosen dye.
-
Maintain the cells in a physiological buffer during imaging.
-
-
Imaging Protocol:
-
Acquire a baseline fluorescence signal before applying any compounds.
-
Perfuse the cells with a solution containing this compound and record the fluorescence changes over time.
-
To test for antagonism, pre-incubate with this compound and then apply an agonist known to elicit a calcium response.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual cells over time.
-
Express the change in calcium concentration as a ratio of fluorescence intensities (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (ΔF/F₀ for single-wavelength dyes like Fluo-4).
-
Compare the calcium responses in the presence and absence of this compound.
-
Protocol 5: Assessment of Locomotor Activity
Objective: To evaluate the impact of this compound on spontaneous locomotor activity in rodents.
Methodology: This protocol describes a standard open-field test to measure locomotor activity.[2][5][29][30]
-
Apparatus:
-
Use an open-field arena, which is a square or circular enclosure with sensors to detect movement.
-
The arena should be in a sound-attenuated and dimly lit room.
-
-
Animal Preparation and Drug Administration:
-
Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, intracerebroventricular infusion).
-
-
Testing Procedure:
-
Place the animal in the center of the open-field arena.
-
Record the animal's activity for a set period (e.g., 60 minutes) using an automated tracking system.
-
-
Data Analysis:
-
Analyze the tracking data to quantify various parameters of locomotor activity, such as total distance traveled, horizontal activity, and vertical activity (rearing).
-
Compare the activity levels between the this compound-treated group and the vehicle-treated control group.
-
Signaling Pathway and Experimental Workflow Diagrams
To further clarify the experimental logic and potential points of off-target interaction, the following diagrams are provided.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Group I & II mGlu receptors antagonist | Hello Bio [hellobio.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabotropic glutamate receptor antagonist this compound produces hyperlocomotion in amphetamine pre-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profiles of the metabotropic glutamate receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. scispace.com [scispace.com]
- 9. Guanine nucleotides stimulate hydrolysis of phosphatidylinositol and polyphosphoinositides in permeabilized Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphoinositides. 3. Enzymic hydrolysis of inositol-containing phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolysis of inositol phosphates by plant cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Electrophysiological Investigation of Metabotropic Glutamate Receptor-Dependent Metaplasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. researchgate.net [researchgate.net]
- 25. protocols.io [protocols.io]
- 26. biophysics-reports.org [biophysics-reports.org]
- 27. Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]
- 28. Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. medchemexpress.com [medchemexpress.com]
- 30. Effects of the metabotropic glutamate receptor antagonist MCPG on spatial and context-specific learning - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting lack of (RS)-MCPG effect in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of effect with (RS)-MCPG in their experiments.
Troubleshooting Guide: Lack of this compound Effect
Experiencing a lack of effect with this compound can be frustrating. This guide provides a step-by-step approach to troubleshoot common issues.
Question: My application of this compound is not producing the expected antagonist effect on metabotropic glutamate receptors. What should I do?
Answer: A lack of effect from this compound can stem from several factors, ranging from procedural issues to the specific biological context of your experiment. Follow this troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for lack of this compound effect.
1. Verify this compound Solution Preparation and Storage:
-
Solubility: this compound has limited solubility in aqueous solutions. It is recommended to dissolve it in a mild alkaline solution, such as 1.1 equivalents of NaOH, before diluting to the final concentration in your experimental buffer.[1][2] One user noted that it "takes quite a long time to dissolve for stock preparation"[2].
-
Stability: Stock solutions of this compound are generally unstable and it is recommended to prepare them fresh for each experiment.[3] If storage is necessary, store solutions at -20°C for up to one month.[4]
-
pH: Ensure the final pH of your working solution is within the physiological range (typically 7.2-7.4) as pH shifts can affect both the compound's activity and the health of your preparation.
2. Review Experimental Protocol:
-
Concentration: The effective concentration of this compound can vary depending on the experimental preparation and the specific mGluR subtype being targeted. Concentrations typically range from 200 µM to 1 mM.[1][5]
-
Pre-incubation Time: As a competitive antagonist, this compound requires sufficient time to bind to the receptors before the application of an agonist. A pre-incubation period of 15-30 minutes is generally recommended.[1]
-
Washout: Ensure adequate washout of the agonist if you are looking for a reversal of the effect after removing this compound.
3. Evaluate Agonist Specificity:
-
A critical and often overlooked factor is the choice of agonist used to stimulate the mGluRs. This compound is significantly more effective at antagonizing the synthetic agonist (1S,3R)-ACPD than the endogenous ligand glutamate .[1]
-
In studies on visual cortex, 1 mM this compound effectively antagonized ACPD-stimulated phosphoinositide (PI) turnover, but was virtually ineffective against glutamate-stimulated PI turnover.[1] This is particularly relevant for experiments involving mGluR5.[1]
-
Recommendation: If you are not observing an effect with glutamate as the agonist, consider using (1S,3R)-ACPD as a positive control to confirm that this compound is active in your system.
4. Consider mGluR Subtype Specificity:
-
This compound is a non-selective antagonist of Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) metabotropic glutamate receptors.[2][4] It is not effective against Group III mGluRs.
-
The expression levels of different mGluR subtypes can vary significantly between different brain regions and cell types.[6] If your system predominantly expresses Group III mGluRs, this compound will not have an effect.
-
The antagonist potency of this compound can differ between receptor subtypes. For example, it has been shown to be less potent against glutamate-stimulated PI turnover in cells expressing mGluR1 and almost ineffective in mGluR5-expressing cells.[1]
5. Assess Stimulation Parameters (for plasticity studies):
-
In studies of long-term potentiation (LTP) and long-term depression (LTD), the effect of this compound can be dependent on the strength of the induction stimulus.
-
Some studies have found that this compound is more effective at blocking LTP induced by weaker stimulation protocols.[7] With high-frequency stimulation, this compound may not block LTP induction.[6][7]
-
This suggests a modulatory role for mGluRs in some forms of synaptic plasticity, which may be overcome by strong synaptic activation.[7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of Group I and Group II metabotropic glutamate receptors (mGluRs).[4] This means it binds to the same site as the endogenous ligand, glutamate, and other agonists, but does not activate the receptor, thereby blocking the downstream signaling cascade.
Caption: Signaling pathways of Group I and Group II mGluRs and the antagonistic action of this compound.
Q2: What are the recommended storage and handling conditions for this compound?
A2:
-
Powder: Store at room temperature or -20°C for long-term stability.[2]
-
Solutions: Prepare fresh solutions for each experiment if possible.[3] If you need to store solutions, keep them at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles.
Q3: Are there any known off-target effects of this compound?
A3: this compound is generally considered selective for Group I and II mGluRs. However, at high concentrations, the possibility of off-target effects cannot be entirely ruled out. One study noted that this compound could increase neuronal excitability independent of its effects on mGluRs.[1] It is always good practice to include appropriate controls in your experiments to account for potential off-target effects.
Q4: Should I use this compound or a more specific antagonist for my experiments?
A4: The choice between this compound and a more specific antagonist depends on your research question.
-
This compound is useful when you want to broadly block both Group I and Group II mGluRs to determine if either group is involved in a particular process.
-
If you have a hypothesis about a specific mGluR subtype, using a more selective antagonist will provide more definitive results. For example, if you suspect mGluR5 involvement, a selective mGluR5 antagonist like MPEP would be a better choice.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Source |
| Solubility | Soluble up to 100 mM in 1.1 eq. NaOH. | [1][2] |
| Powder Storage | Store at room temperature or -20°C. | [2] |
| Solution Storage | Prepare fresh. If necessary, store at -20°C for up to one month. | [3][4] |
Table 2: Antagonist Potency of this compound
| Receptor | Agonist | Preparation | Parameter | Value | Source |
| mGluR1 | (1S,3R)-ACPD | Expressed in non-neuronal cells | KB | 123 µM | [1] |
| mGluR1 | Glutamate | Expressed in non-neuronal cells | KB | 542 µM | [1] |
| mGluR5 | (1S,3R)-ACPD | Expressed in non-neuronal cells | KB | 153 µM | [1] |
| mGluR5 | Glutamate | Expressed in non-neuronal cells | KB | >2 mM | [1] |
| mGluRs | (1S,3R)-ACPD | Visual cortex slices | KB | 276 ± 84 µM | [1] |
Experimental Protocols
Detailed Protocol for this compound Application in Hippocampal Slices
This protocol is adapted from studies investigating synaptic plasticity in the hippocampus.[1][8][9]
1. Slice Preparation: a. Anesthetize the animal (e.g., a Wistar rat) following institutionally approved procedures. b. Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution (e.g., high sucrose aCSF containing, in mM: 212 sucrose, 2.6 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 5 MgCl₂, 0.5 CaCl₂, and 10 dextrose).[1] c. Prepare 300-400 µm thick coronal or horizontal slices of the hippocampus using a vibratome. d. Transfer the slices to a holding chamber with artificial cerebrospinal fluid (aCSF; in mM: 124 NaCl, 5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgCl₂, 2 CaCl₂, and 10 dextrose), continuously bubbled with 95% O₂/5% CO₂.[1] e. Allow slices to recover for at least 1-2 hours at room temperature.[1]
2. Electrophysiological Recording: a. Transfer a single slice to a submersion recording chamber continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min, maintained at 30-32°C. b. Place a stimulating electrode (e.g., in the Schaffer collaterals) and a recording electrode (e.g., in the stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs). c. Establish a stable baseline recording for at least 20-30 minutes.
3. This compound Application: a. Prepare a stock solution of this compound (e.g., 100 mM in 1.1 eq. NaOH). b. Dilute the stock solution into the aCSF to the final desired concentration (e.g., 500 µM - 1 mM). Ensure the pH of the final solution is adjusted to 7.2-7.4. c. Switch the perfusion to the aCSF containing this compound. d. Pre-incubate the slice with this compound for at least 15-30 minutes before applying an agonist or inducing synaptic plasticity.[1]
4. Data Acquisition and Analysis: a. Apply the agonist (e.g., (1S,3R)-ACPD) or the synaptic plasticity induction protocol (e.g., theta-burst stimulation). b. Continue recording in the presence of this compound for the desired duration. c. For washout experiments, switch the perfusion back to standard aCSF and record for an additional 20-30 minutes or until the responses return to baseline. d. Analyze the data to determine the effect of this compound on the measured parameters.
Caption: General experimental workflow for using this compound in brain slices.
References
- 1. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (RS)-alpha-methyl-4-carboxyphenylglycine neither prevents induction of LTP nor antagonizes metabotropic glutamate receptors in CA1 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The molecular switch hypothesis fails to explain the inconsistent effects of the metabotropic glutamate receptor antagonist MCPG on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: (RS)-MCPG Stability and Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of (RS)-MCPG in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue: Precipitation or cloudiness observed in my this compound solution.
-
Question: I prepared a solution of this compound, and it has become cloudy/has formed a precipitate. What should I do?
-
Answer:
-
Verify Solubility: this compound has limited solubility in neutral aqueous solutions. It is soluble in alkaline solutions, such as 0.1M NaOH, up to 100 mM. The sodium salt of this compound is more readily soluble in water. If you are not using the sodium salt, consider adjusting the pH of your solution.
-
Check Concentration: Ensure the concentration of your solution does not exceed the solubility limit in the chosen solvent.
-
Temperature Effects: If the solution was stored at a low temperature, allow it to fully equilibrate to room temperature and vortex gently to see if the precipitate redissolves. Some sources recommend ensuring the solution is precipitate-free before use.
-
Solvent Choice: For non-aqueous studies, this compound is soluble in DMSO.
-
-
Issue: Inconsistent or unexpected results in my experiments using this compound.
-
Question: I am seeing variable or no effect of this compound in my bioassays. Could this be a stability issue?
-
Answer: Yes, inconsistent results can be a sign of compound degradation.
-
Freshly Prepared Solutions: It is highly recommended to prepare this compound solutions fresh on the day of use. Some suppliers explicitly state that solutions are unstable.[1]
-
Storage Conditions: If you must store solutions, aliquot them and store at -20°C for no longer than one month. Avoid repeated freeze-thaw cycles.
-
pH of Media: The pH of your experimental media can affect the stability of this compound. While specific data is limited, phenylglycine derivatives can be susceptible to hydrolysis at extreme pHs.
-
Confirm Compound Identity and Purity: Ensure the purity of your this compound solid material using an appropriate analytical method, such as HPLC, before preparing solutions.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the recommended solvent for preparing this compound stock solutions?
-
Answer: For aqueous applications, this compound is soluble up to 100 mM in 0.1M NaOH. The disodium salt of this compound is soluble in water up to 100 mM. For non-aqueous applications, DMSO can be used.
-
-
Question 2: How should I store powdered this compound?
-
Answer: Solid this compound should be stored at room temperature.
-
-
Question 3: How long are this compound solutions stable?
-
Answer: It is strongly recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions can be stored at -20°C for up to one month.[2] However, be aware that some suppliers indicate that solutions are unstable, suggesting that even under these conditions, degradation may occur.[1]
-
-
Question 4: What are the likely degradation pathways for this compound?
-
Answer: While specific degradation pathways for this compound are not well-documented in publicly available literature, related phenylglycine compounds can undergo degradation through hydrolysis and oxidation. Oxidation of phenylglycine has been shown to yield products such as benzaldehyde and benzoic acid.
-
-
Question 5: How can I check the stability of my this compound solution?
-
Answer: A stability-indicating HPLC method is the best way to assess the purity of your this compound solution over time. This involves separating the parent compound from any potential degradation products.
-
Data Presentation
Table 1: Solubility of this compound and its Sodium Salt
| Compound | Solvent | Maximum Concentration |
| This compound | 0.1M NaOH | 100 mM |
| This compound Disodium Salt | Water | 100 mM |
| This compound | DMSO | ≥ 5mg/mL |
Data compiled from multiple supplier datasheets.
Table 2: Illustrative Example of this compound Degradation Under Forced Conditions (Hypothetical Data)
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl (60°C) | 24 | 85.2 | Peak 1 (hydrolysis product) |
| 0.1 M NaOH (60°C) | 24 | 78.5 | Peak 2 (hydrolysis product) |
| 3% H₂O₂ (RT) | 24 | 92.1 | Peak 3 (oxidation product) |
| UV Light (254 nm) | 24 | 95.8 | Minor degradation peaks |
| 80°C | 24 | 90.4 | Peak 4 (thermal degradant) |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific forced degradation studies on this compound are not widely published. It serves to demonstrate how such data would be presented.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[3][4][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent like methanol or acetonitrile to ensure solubility across different stress conditions). A typical concentration is 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At various time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute to the working concentration.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At various time points, withdraw samples, neutralize with 0.1 M HCl, and dilute.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for a defined period, protected from light. Withdraw samples at various time points and dilute.
-
Thermal Degradation: Place the solid this compound powder and the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV light at 254 nm) for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples and a control (unstressed) sample using a suitable analytical method, such as HPLC-UV or LC-MS, to determine the percentage of remaining this compound and to profile the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile or methanol
-
-
Gradient Program (Example):
-
Start with a low percentage of Solvent B (e.g., 5%) and hold for a few minutes.
-
Increase the percentage of Solvent B linearly over 15-20 minutes to elute more hydrophobic compounds.
-
Include a wash step with a high percentage of Solvent B and a re-equilibration step at the initial conditions.
-
-
Detection: Monitor the elution profile at a wavelength where this compound has significant absorbance (e.g., around 230-254 nm). A photodiode array (PDA) detector is useful for obtaining UV spectra of the parent compound and any degradation products.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Troubleshooting inconsistent experimental results.
Caption: Workflow for a forced degradation study.
Caption: this compound antagonism of mGluR signaling.
References
how to ensure complete antagonism with (RS)-MCPG
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (RS)-MCPG, a non-selective antagonist of Group I and Group II metabotropic glutamate receptors (mGluRs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a competitive antagonist that is not selective for any particular subtype of metabotropic glutamate receptor. It acts on both Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) mGluRs.[1]
Q2: Why am I observing incomplete antagonism of glutamate's effects with this compound?
A key challenge when using this compound is that its antagonist effect can be significantly weaker against the natural ligand, glutamate, compared to synthetic agonists like (1S,3R)-ACPD.[2] This discrepancy can lead to residual receptor activation and signaling, even at high concentrations of this compound. To ensure complete antagonism of glutamate-mediated effects, it is crucial to carefully titrate the concentration of this compound and validate its effectiveness in your specific experimental system.
Q3: How should I prepare and store this compound solutions?
This compound has limited solubility in aqueous solutions. To prepare stock solutions, it is recommended to dissolve it in an equimolar solution of NaOH. For example, a 100 mM stock solution can be prepared in 1.1 equivalents of NaOH. It is advisable to prepare fresh solutions for each experiment, as the stability of this compound in solution over time can be a concern. If storage is necessary, aliquots can be stored at -20°C for short periods.
Q4: What are the typical working concentrations for this compound?
The effective concentration of this compound can vary significantly depending on the experimental preparation, the agonist being used, and the specific mGluR subtypes present. Concentrations ranging from 100 µM to 1 mM have been used in various studies.[1] It is essential to perform a concentration-response curve to determine the optimal concentration for achieving complete antagonism in your specific assay.
Troubleshooting Guide
Problem: My application of this compound does not fully block the agonist-induced response.
| Possible Cause | Troubleshooting Steps |
| Insufficient concentration of this compound, especially when using glutamate as the agonist. | Increase the concentration of this compound in a stepwise manner. Perform a full concentration-response curve to determine the IC50 for your specific agonist and experimental conditions. Be aware that significantly higher concentrations may be needed to antagonize glutamate compared to synthetic agonists.[2] |
| Poor solubility or degradation of this compound. | Ensure proper dissolution of this compound in an appropriate solvent (e.g., equimolar NaOH). Prepare fresh solutions for each experiment. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles. |
| Presence of mGluR subtypes with low sensitivity to this compound. | This compound is non-selective but may have different potencies at different mGluR subtypes. Consider using more potent or subtype-selective antagonists if your system expresses a mix of receptors. |
| High concentration of the agonist. | If using a high concentration of an agonist, it may overcome the competitive antagonism of this compound. Reduce the agonist concentration to a level that is still effective but allows for more complete antagonism. |
| Experimental artifacts or off-target effects. | Rule out any non-specific effects of this compound in your system by performing appropriate control experiments. This may include testing the effect of this compound in the absence of the agonist or in cells that do not express the target mGluRs. |
Data Presentation
Table 1: Potency of this compound against different agonists in various experimental systems.
| Agonist | Preparation | Assay | IC50 / KB | Reference |
| (1S,3R)-ACPD | Rat cerebral cortical slices | Phosphoinositide hydrolysis | KB = 276 ± 84 µM | [2] |
| Glutamate | mGluR1a-expressing CHO cells | Ca2+ mobilization | IC50 = 700 µM | [1] |
| L-quisqualic acid | Cultured rat cerebellar granule cells | Phosphoinositide hydrolysis | IC50 = 243 µM | [3] |
Experimental Protocols
Protocol 1: Validation of this compound Antagonism using a Phosphoinositide (PI) Hydrolysis Assay
This protocol is designed to functionally assess the ability of this compound to block agonist-induced PI hydrolysis mediated by Group I mGluRs.
Materials:
-
Cell line expressing the target mGluR (e.g., CHO or HEK293 cells)
-
[3H]-myo-inositol
-
Agonist of choice (e.g., Glutamate, (1S,3R)-ACPD)
-
This compound
-
LiCl
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Labeling: Plate cells and allow them to adhere. Incubate the cells with [3H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate with varying concentrations of this compound in a buffer containing LiCl for 15-30 minutes. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Agonist Stimulation: Add the agonist at a fixed concentration (e.g., its EC80) and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction of Inositol Phosphates: Terminate the reaction by adding a solution of perchloric acid or another appropriate stop solution.
-
Purification and Quantification: Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography with Dowex resin. Quantify the amount of radioactivity in the inositol phosphate fraction using liquid scintillation counting.
-
Data Analysis: Plot the agonist-induced accumulation of inositol phosphates as a function of the this compound concentration to determine the IC50 value.
Protocol 2: Schild Analysis of this compound using Electrophysiology
This protocol describes how to perform a Schild analysis to determine the nature and potency of this compound antagonism on mGluR-mediated changes in neuronal excitability.
Materials:
-
Brain slices or cultured neurons
-
Patch-clamp electrophysiology setup
-
Agonist of choice
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Baseline Recording: Obtain a stable whole-cell recording from a neuron expressing the target mGluRs. Record baseline membrane potential and input resistance.
-
Agonist Dose-Response Curve: Apply increasing concentrations of the agonist and measure the resulting change in membrane potential or current. This will establish the control dose-response curve.
-
Antagonist Incubation: Wash out the agonist and incubate the preparation with a fixed concentration of this compound for a sufficient period to reach equilibrium.
-
Second Agonist Dose-Response Curve: In the continued presence of this compound, repeat the agonist dose-response curve.
-
Repeat with Different Antagonist Concentrations: Wash out the antagonist and repeat steps 3 and 4 with at least two other concentrations of this compound.
-
Data Analysis:
-
For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist).
-
Create a Schild plot by plotting the log of (dose ratio - 1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
A linear regression with a slope of 1 is indicative of competitive antagonism. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.
-
Visualizations
Caption: Signaling pathways of Group I and Group II mGluRs and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting incomplete antagonism with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing non-specific binding of (RS)-MCPG
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and protocols for minimizing non-specific binding (NSB) in experiments involving the metabotropic glutamate receptor (mGluR) antagonist, (RS)-MCPG.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
(RS)-α-methyl-4-carboxyphenylglycine (this compound) is a derivative of phenylglycine that acts as a competitive and non-selective antagonist for Group I and Group II metabotropic glutamate receptors (mGluRs).[1][2][3][4][5] It is widely used in neuroscience research to study the roles of these receptors in synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[3][6]
Q2: What is non-specific binding (NSB) and why is it problematic?
Non-specific binding refers to the interaction of a ligand, such as this compound, with components other than its intended target receptor.[7] This can include binding to other proteins, lipids, plastic surfaces of assay plates, or filter materials.[7] High NSB is a major source of background noise in experiments, which can obscure the specific binding signal, leading to inaccurate measurements of ligand affinity (Kd) and receptor density (Bmax).[7][8] Minimizing NSB is therefore critical for generating reliable and reproducible data.[7]
Q3: What are the common causes of high non-specific binding?
High NSB can result from several factors:
-
Hydrophobic and Electrostatic Interactions: Ligands can bind non-specifically to surfaces and other molecules through these physical forces.[7]
-
Inappropriate Buffer Conditions: Suboptimal pH or low ionic strength (salt concentration) in the assay buffer can promote non-specific interactions.[7][9]
-
Insufficient Blocking: Failure to adequately block unoccupied sites on the assay plate or membrane allows the ligand to bind directly to these surfaces.[7][10]
-
Ligand Properties: Compounds that are highly lipophilic (hydrophobic) or carry a significant charge are often more prone to non-specific binding.[7][8]
-
Suboptimal Assay Conditions: Incubation times that are too long can sometimes increase NSB.[8][11]
Q4: How is non-specific binding measured?
NSB is measured by quantifying the binding of a labeled ligand (e.g., radiolabeled) in the presence of a saturating concentration of an unlabeled version of the same ligand (a "cold" competitor).[7] The high concentration of the unlabeled competitor occupies all the specific receptor sites, so any remaining binding of the labeled ligand is considered non-specific. Specific binding is then calculated by subtracting this non-specific binding value from the total binding (measured without the competitor).[7]
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to identifying and resolving common issues leading to high NSB in your this compound experiments.
Problem: My non-specific binding signal is too high (e.g., >50% of total binding).
High NSB can mask the true specific binding signal. The following workflow provides a step-by-step process to diagnose and mitigate the root causes.
Caption: Workflow for troubleshooting high non-specific binding.
Detailed Troubleshooting Steps
Step 1: Evaluate and Modify Your Assay Buffer The composition of your buffer is critical. Improper pH or ionic strength can promote unwanted interactions.
-
Adjust pH: The charge of both your ligand and receptor preparation can be influenced by pH.[9] Try adjusting the buffer pH to be closer to the isoelectric point of your protein preparation to minimize charge-based NSB.[9]
-
Increase Ionic Strength: Electrostatic interactions are a common cause of NSB. Increasing the salt concentration (e.g., NaCl) in your buffer can create a shielding effect that masks charged sites and reduces these interactions.[7][9][12]
-
Add Surfactants: If hydrophobic interactions are suspected, add a low concentration of a non-ionic surfactant or detergent.[7][9] These agents disrupt hydrophobic forces and can also prevent the ligand from sticking to tubing and container walls.[9][13]
Step 2: Optimize the Blocking Step Insufficient blocking leaves sites on the plate or membrane open for the ligand to bind non-specifically.
-
Optimize Blocking Agent: Bovine Serum Albumin (BSA) is a common blocking agent.[7][9] Test a range of concentrations to find the optimal level that reduces NSB without interfering with specific binding.
-
Increase Incubation Time: Ensure the blocking step is long enough to completely cover all non-specific sites. Consider incubating for 1-2 hours at room temperature or overnight at 4°C.[7][10]
Step 3: Refine Your Washing Protocol Inefficient washing can leave unbound ligand behind, contributing to a high background signal.
-
Increase Wash Volume and/or Repetitions: Ensure that unbound ligand is thoroughly removed by increasing the volume or number of wash steps.[7][8]
-
Use Ice-Cold Wash Buffer: Lowering the temperature of the wash buffer can help reduce the dissociation of the specific ligand-receptor complex while more effectively washing away non-specifically bound ligand.[8]
Step 4: Adjust Incubation Conditions
-
Optimize Incubation Time: While sufficient time is needed to reach binding equilibrium, excessively long incubation periods can sometimes increase NSB.[8][11] Perform a time-course experiment to determine the optimal incubation window.
Step 5: Titrate Receptor/Protein Concentration
-
Reduce Membrane Protein: Using too much cell membrane or protein in your assay can increase the number of non-specific sites available for binding.[8] Titrate the amount of protein to find a balance that gives a robust specific signal with minimal NSB.[8]
Summary of Recommended Buffer Modifications
| Component | Recommended Concentration | Purpose | Potential Outcome |
| NaCl | 50 - 500 mM[7] | Increases ionic strength | Reduces electrostatic interactions, lowering NSB.[7][9] |
| BSA | 0.1 - 5%[7] | Blocks non-specific sites | Reduces binding to plate/membrane surfaces.[7][9] |
| Tween-20 / Triton X-100 | 0.01 - 0.1% | Non-ionic surfactant | Disrupts hydrophobic interactions.[7][9] |
Experimental Protocols & Signaling Pathways
Protocol: Ligand Binding Assay with NSB Minimization
This protocol provides a general framework for a competitive binding assay using a labeled ligand and unlabeled this compound as the competitor, incorporating steps to minimize NSB.
-
Plate Coating (if applicable):
-
Coat 96-well high-binding microplates with your receptor preparation (e.g., cell membranes) diluted in an appropriate coating buffer.
-
Incubate overnight at 4°C.[10]
-
-
Washing:
-
Aspirate the coating solution.
-
Wash wells three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).[10]
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer (e.g., Assay Buffer containing 1% BSA).
-
Incubate for at least 2 hours at room temperature to block all remaining non-specific binding sites on the plastic.[10]
-
-
Competitive Binding:
-
Wash the plate three times as described in Step 2.
-
Prepare three sets of wells:
-
Total Binding: Add labeled ligand diluted in Assay Buffer.
-
Non-Specific Binding: Add labeled ligand plus a high concentration of unlabeled this compound (typically 100-1000 fold excess over the labeled ligand).[7]
-
Competition: Add labeled ligand plus serial dilutions of your test compound or unlabeled this compound.
-
-
Assay Buffer Composition: A recommended starting point is a buffer at physiological pH (7.4) containing 150 mM NaCl and 0.1% BSA.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a stable temperature to allow binding to reach equilibrium.[7]
-
-
Final Wash (Filtration Assays):
-
Signal Detection:
-
Allow filters to dry.
-
Measure the bound radioactivity using a scintillation counter or the appropriate detection method for your label.[14]
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the specific binding as a function of ligand concentration to determine affinity (Kd) and receptor density (Bmax).
-
This compound Mechanism of Action & Signaling Pathways
This compound is a non-selective antagonist of Group I and Group II mGluRs.[1][15] These groups are coupled to different G-proteins and initiate distinct intracellular signaling cascades.[16][17] this compound blocks the activation of these pathways by glutamate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. An antagonist of glutamate metabotropic receptors, (RS)-alpha-methyl-4-carboxyphenylglycine, prevents the LTP-related increase in postsynaptic AMPA sensitivity in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. swordbio.com [swordbio.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. researchgate.net [researchgate.net]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. This compound | mGluR inhibitor | CAS 146669-29-6 | Buy (RS)MCPG from Supplier InvivoChem [invivochem.com]
- 16. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
challenges in interpreting results from (RS)-MCPG studies
Welcome to the technical support center for (RS)-α-Methyl-4-carboxyphenylglycine ((RS)-MCPG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to assist in the interpretation of your study results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a competitive antagonist of metabotropic glutamate receptors (mGluRs).[1][2] It is considered non-selective as it acts on both Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) mGluRs.[1][3][4] Its antagonism at these receptors blocks the downstream signaling cascades typically initiated by the endogenous ligand, glutamate.
Q2: How do I dissolve this compound? It appears to be poorly soluble in aqueous solutions.
A2: this compound has low solubility in water. To prepare a stock solution, it is recommended to dissolve it in an equimolar amount of sodium hydroxide (NaOH), typically 0.1M or 1M NaOH, which can then be diluted into your experimental buffer or saline.[3] For example, to prepare a 100 mM stock solution, dissolve the appropriate weight of this compound in 1.1 equivalents of NaOH. Alternatively, a water-soluble disodium salt of this compound is commercially available and may be a more convenient option.[2]
Q3: How stable are this compound solutions?
A3: Stock solutions of this compound are known to be unstable.[5] It is highly recommended to prepare fresh solutions on the day of the experiment. If storage is necessary, aliquots of the stock solution can be stored at -20°C for up to one month. Before use, ensure the solution is brought to room temperature and that no precipitate has formed.
Q4: I am observing inconsistent effects of this compound on long-term potentiation (LTP). Why might this be?
A4: The effects of this compound on LTP have been a subject of debate, with some studies showing a blockade of LTP induction while others report no effect.[6][7] This inconsistency may be due to several factors, including the specific induction protocol used (e.g., strength of stimulation), the age of the animals, and the specific brain region being studied. One hypothesis, the "molecular switch" hypothesis, suggests that under certain experimental conditions, mGluR activation may not be necessary for LTP induction, rendering this compound ineffective.[6] It is suggested that MCPG-sensitive mGluRs may have a more modulatory role in the induction of LTP that is more apparent with near-threshold stimulation patterns.[6]
Q5: Can this compound exhibit any unexpected effects?
A5: Yes, under certain conditions, this compound has been observed to produce unexpected agonist-like effects. For instance, in rats pre-exposed to amphetamine, microinjection of this compound into the nucleus accumbens induced hyperlocomotion, an effect not seen in drug-naive rats.[8] This suggests that the pharmacological effects of this compound can be state-dependent and influenced by the prior history of the experimental subject.
Data Presentation
Quantitative Data Summary
While specific IC50 values for this compound across all mGluR subtypes are not consistently reported in a single comparative study, the available information indicates its broad antagonist activity at Group I and Group II mGluRs. For more precise pharmacological profiling, it is recommended to consult studies that have directly compared the potency of this compound with more selective antagonists.
| Receptor Group | Receptor Subtype | Action | Potency (Qualitative) |
| Group I | mGluR1, mGluR5 | Antagonist | Effective |
| Group II | mGluR2, mGluR3 | Antagonist | Effective |
Note: The potency of this compound can vary depending on the experimental conditions and the agonist being used.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sodium hydroxide (NaOH) pellets
-
Distilled water
-
Analytical balance
-
Volumetric flask
-
Stirring rod or magnetic stirrer
-
pH meter
Procedure:
-
Calculate the required amount of NaOH: To prepare a 1M NaOH stock solution, dissolve 40g of NaOH pellets in 1 liter of distilled water.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder.
-
Dissolve in NaOH: Slowly add an equimolar amount of 1M NaOH to the this compound powder. For example, if you weigh out 20.92 mg of this compound (MW: 209.2 g/mol ), which is 0.1 mmol, you would add 100 µL of 1M NaOH.
-
Stir until dissolved: Gently stir the solution until the this compound is completely dissolved. Sonication can be used to aid dissolution.
-
Adjust to final volume and pH: Dilute the solution to the desired final concentration with saline or your experimental buffer. Adjust the pH to the desired physiological range (e.g., 7.4) using NaOH or HCl.
-
Sterile filter: For in vivo applications, sterile filter the final solution through a 0.22 µm filter.
-
Storage: Use the solution fresh. If necessary, store aliquots at -20°C for no longer than one month.
Protocol 2: In Vivo Intracerebroventricular (ICV) Injection in Rats
Materials:
-
Anesthetized rat secured in a stereotaxic frame
-
Prepared sterile this compound solution
-
Hamilton syringe with an injection cannula
-
Surgical drill
-
Suturing material
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Following aseptic procedures, expose the skull.
-
Drill Burr Hole: Based on stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma), drill a small burr hole in the skull.
-
Cannula Implantation: Slowly lower the injection cannula to the desired depth in the lateral ventricle (e.g., DV: -3.5 mm from the skull surface).
-
Injection: Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min) to avoid an increase in intracranial pressure. A typical injection volume is 5 µL.[3]
-
Post-injection: Leave the cannula in place for a few minutes after the injection to allow for diffusion and prevent backflow upon withdrawal.
-
Closure: Slowly withdraw the cannula and suture the incision.
-
Post-operative care: Monitor the animal during recovery from anesthesia and provide appropriate post-operative care.
Protocol 3: Brain Slice Electrophysiology - Long-Term Potentiation (LTP) Study
Materials:
-
Acute hippocampal slices (e.g., 400 µm thick)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Recording chamber with perfusion system
-
Stimulating and recording electrodes
-
Electrophysiology rig (amplifier, digitizer, etc.)
-
Prepared this compound solution
Procedure:
-
Slice Preparation and Recovery: Prepare hippocampal slices from the brain of a rodent and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Slice Placement: Transfer a slice to the recording chamber and continuously perfuse with aCSF at a constant rate (e.g., 2-3 mL/min).
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After obtaining a stable baseline fEPSP response for at least 20-30 minutes, switch the perfusion to aCSF containing this compound at the desired concentration (e.g., 500 µM).
-
This compound Incubation: Perfuse the slice with the this compound solution for a sufficient period (e.g., 15-20 minutes) to ensure receptor antagonism.
-
LTP Induction: While continuing to perfuse with this compound, deliver a high-frequency stimulation (HFS) protocol (e.g., one 1-second train at 100 Hz) to induce LTP.
-
Post-HFS Recording: Continue to record the fEPSP for at least 60 minutes post-HFS to assess the effect of this compound on the induction and maintenance of LTP.
-
Washout (Optional): To test for reversibility, you can switch the perfusion back to standard aCSF and continue recording.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no effect of this compound | 1. Solution degradation: this compound solutions are unstable. 2. Non-selectivity: The observed effect might be mediated by mGluR subtypes not effectively blocked by this compound at the concentration used, or by other receptor systems. 3. Experimental conditions: The role of mGluRs can be context-dependent (e.g., strength of synaptic stimulation).[6] | 1. Always prepare fresh solutions. If stored, use within one month at -20°C and check for precipitation.[5] 2. Use more selective antagonists for Group I (e.g., MPEP for mGluR5) and Group II (e.g., LY341495) to dissect the specific receptor involvement.[9][10] 3. Vary the stimulation parameters. The effect of this compound may be more pronounced with weaker or near-threshold stimulation protocols.[6] |
| Unexpected agonist-like effects observed | 1. State-dependent pharmacology: The physiological state of the tissue or animal can alter the drug's effect.[8] 2. Off-target effects: At high concentrations, this compound might interact with other receptors or cellular targets. | 1. Carefully consider the experimental model and any pre-treatments. Compare results with a naive control group. 2. Perform a dose-response curve to determine the optimal concentration. Use the lowest effective concentration to minimize potential off-target effects. |
| Difficulty dissolving this compound | Poor aqueous solubility. | Use the sodium salt version of this compound for better water solubility.[2] Alternatively, prepare a stock solution in an equimolar amount of NaOH as described in Protocol 1.[3] |
| Ambiguous results due to broad-spectrum antagonism | This compound blocks both Group I and Group II mGluRs. | Design experiments that include selective agonists for Group I (e.g., DHPG) and Group II (e.g., LY379268) in the presence and absence of this compound to help delineate the contribution of each group to the observed effect. |
Visualizations
Caption: Signaling pathways of Group I and Group II mGluRs and the antagonistic action of this compound.
References
- 1. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | mGluR inhibitor | CAS 146669-29-6 | Buy (RS)MCPG from Supplier InvivoChem [invivochem.com]
- 4. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. (RS)-alpha-methyl-4-carboxyphenylglycine neither prevents induction of LTP nor antagonizes metabotropic glutamate receptors in CA1 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabotropic glutamate receptor antagonist this compound produces hyperlocomotion in amphetamine pre-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Baseline Glutamate Levels Affect Group I and II mGluRs in Layer V Pyramidal Neurons of Rat Sensorimotor Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Delivery of (RS)-MCPG to the Central Nervous System
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the delivery of (RS)-α-Methyl-4-carboxyphenylglycine ((RS)-MCPG) to the central nervous system (CNS). This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the formulation, in vitro testing, and in vivo evaluation of this compound for CNS delivery.
Formulation and Physicochemical Properties
Question 1: I'm having trouble dissolving this compound for my experiments. What are the recommended solvents?
Answer: this compound has low water solubility.[1] For stock solutions, it is recommended to dissolve this compound in 1.1 equivalents of sodium hydroxide (NaOH) to a concentration of up to 100 mM.[2][3] Alternatively, the more readily water-soluble disodium salt of this compound is available and can be dissolved in water up to 100 mM.[4] For experimental use, always ensure the final solution is precipitate-free.[5]
Question 2: What are the key physicochemical properties of this compound that I should consider for CNS delivery?
Answer: The physicochemical properties of a drug are critical for its ability to cross the blood-brain barrier (BBB). For optimal CNS penetration, drugs should generally have a low molecular weight (<450 Da), moderate lipophilicity (CLogP < 3), and a limited number of hydrogen bond donors and acceptors.[6] this compound has a molecular weight of 209.2 g/mol , which is favorable for CNS delivery.[2][3] However, its polarity and low lipophilicity are significant hurdles to passive diffusion across the BBB.
| Property | Value | Source |
| Molecular Weight | 209.2 g/mol | [2][3] |
| Formula | C₁₀H₁₁NO₄ | [2] |
| Solubility | Soluble to 100 mM in 1.1 eq. NaOH | [2][3] |
In Vitro Blood-Brain Barrier (BBB) Models
Question 3: My in vitro BBB model shows low transendothelial electrical resistance (TEER). What could be the issue?
Answer: Low TEER values in an in vitro BBB model suggest poor barrier integrity. Several factors could contribute to this:
-
Cell Type: The choice of endothelial cells is crucial. While immortalized cell lines like hCMEC/D3 are convenient, primary brain endothelial cells, often in co-culture with astrocytes and pericytes, tend to form tighter junctions and exhibit higher TEER values.[7][8]
-
Co-culture Conditions: The absence of astrocytes and pericytes can lead to a less robust barrier, as these cells play a vital role in inducing and maintaining the BBB phenotype.[7][8]
-
Culture Medium and Supplements: The composition of the culture medium, including growth factors and supplements, can significantly impact the formation of tight junctions.
-
Passage Number: For cell lines, a high passage number can lead to a decline in barrier properties. It is advisable to use cells within a validated passage range.
Question 4: How do I interpret the permeability results of this compound in my in vitro BBB model?
Answer: The apparent permeability coefficient (Papp) is a standard measure of a compound's ability to cross the BBB in vitro. A low Papp value for this compound would be expected due to its hydrophilic nature. To put your results into context, it is essential to include control compounds with known BBB permeability (e.g., a high-permeability compound like caffeine and a low-permeability compound like sucrose). A significant increase in the Papp of a novel this compound formulation compared to the free drug would indicate a successful delivery strategy.
In Vivo Studies
Question 5: I am not observing the expected pharmacological effect of this compound in my animal model after systemic administration. What are the possible reasons?
Answer: The lack of an in vivo effect after systemic administration is likely due to the poor BBB penetration of this compound. The BBB is a significant obstacle for many potential CNS drugs.[9][10] To confirm that the issue is with delivery and not the drug's efficacy, you can consider the following:
-
Direct CNS Administration: Administering this compound directly into the CNS, for example, via intracerebroventricular (ICV) injection, can help verify its pharmacological activity in the brain.[11][12]
-
Brain Tissue Analysis: Measure the concentration of this compound in the brain tissue and plasma to determine the brain-to-plasma ratio. A very low ratio would confirm poor BBB penetration.
-
Alternative Delivery Strategies: Explore advanced delivery systems such as nanoparticles, liposomes, or conjugation to BBB-penetrating peptides to enhance CNS uptake.[13][14][15][16]
Question 6: What are the best practices for quantifying this compound concentrations in the brain?
Answer: In vivo microdialysis is a powerful technique for sampling and quantifying extracellular molecules in the brain of awake, freely moving animals.[17][18][19] This method allows for the continuous collection of the interstitial fluid (ISF) containing the unbound, pharmacologically active fraction of the drug.[17] The collected dialysate can then be analyzed using sensitive analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).
Experimental Protocols
In Vitro BBB Permeability Assay using a Transwell Model
This protocol outlines a general procedure for assessing the permeability of this compound and its formulations across an in vitro BBB model.
-
Cell Culture:
-
Barrier Integrity Measurement:
-
Measure the TEER daily using a voltmeter to monitor the integrity of the endothelial barrier. The TEER should reach a stable, high value before starting the permeability experiment.[20]
-
-
Permeability Experiment:
-
Replace the medium in the apical chamber with a transport buffer containing a known concentration of the this compound formulation.
-
At specified time points, collect samples from the basolateral chamber.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the apical chamber.
-
In Vivo Brain Microdialysis for this compound Quantification
This protocol provides a general workflow for in vivo microdialysis to measure brain concentrations of this compound.
-
Surgical Implantation of Guide Cannula:
-
Microdialysis Probe Insertion and Perfusion:
-
Sample Collection:
-
After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20-30 minutes).[21][22]
-
Administer the this compound formulation systemically (e.g., via intravenous injection).
-
Continue collecting dialysate samples to measure the time-course of this compound concentration in the brain.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.
-
Visualizations
References
- 1. This compound | mGluR inhibitor | CAS 146669-29-6 | Buy (RS)MCPG from Supplier InvivoChem [invivochem.com]
- 2. This compound | Group I mGluR Antagonists: R&D Systems [rndsystems.com]
- 3. This compound | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 4. This compound disodium salt | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 5. This compound | Group I & II mGlu receptors antagonist | Hello Bio [hellobio.com]
- 6. scispace.com [scispace.com]
- 7. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Delivery to CNS: Challenges and Opportunities with Emphasis on Biomaterials Based Drug Delivery Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. criver.com [criver.com]
- 12. Metabotropic glutamate antagonist, MCPG, treatment of traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoparticles as drug delivery agents specific for CNS: in vivo biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nonviral nanoparticle gene delivery into the CNS for neurological disorders and brain cancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanotechnology for CNS Delivery of Bio-Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioengineer.org [bioengineer.org]
- 17. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]
- 21. In vivo microdialysis [bio-protocol.org]
- 22. uva.theopenscholar.com [uva.theopenscholar.com]
potential toxicity of (RS)-MCPG at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of (RS)-MCPG in experimental settings, with a specific focus on potential issues arising from high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
(RS)-α-Methyl-4-carboxyphenylglycine (this compound) is a widely used pharmacological tool in neuroscience research. It functions as a competitive, non-selective antagonist for Group I and Group II metabotropic glutamate receptors (mGluRs).[1][2][3][4] These receptors are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. By blocking these receptors, this compound can inhibit both excitatory and inhibitory modulation of synaptic activity.
Q2: What are the typical working concentrations for this compound in in-vitro and in-vivo experiments?
The effective concentration of this compound can vary significantly depending on the experimental preparation and the specific research question. Below is a summary of commonly reported concentrations and doses.
| Experimental System | Typical Concentration/Dose | Notes |
| In Vitro (e.g., brain slices, cell culture) | 100 µM - 1 mM | Concentrations up to 1 mM have been used in studies on synaptic plasticity.[5] |
| In Vivo (e.g., intracerebroventricular injection in rats) | 20.8 µg per animal | This dose has been shown to impair spatial learning in rats.[6] |
| In Vitro (CHO cells expressing mGluR1α) | IC₅₀: 700 µM | This is the concentration required to inhibit 50% of the glutamate-evoked calcium mobilization.[2] |
Q3: Is there evidence of direct toxicity of this compound at high concentrations?
Direct evidence for cytotoxicity or neurotoxicity of this compound at high concentrations is not extensively reported in publicly available literature. Most studies focus on its pharmacological effects as an mGluR antagonist. However, using any pharmacological agent at concentrations significantly above its effective range can lead to non-specific or "off-target" effects. One study noted that a very high concentration of 10 mM this compound could partially inhibit carbachol-stimulated phosphoinositide turnover, suggesting that at such high levels, its activity is not restricted to mGluRs.[5]
Q4: What are the potential off-target effects of this compound at high concentrations?
While specific off-target binding profiles at high concentrations are not well-documented, researchers should be aware of the following possibilities:
-
Alteration of non-mGluR signaling pathways: As suggested by the inhibition of carbachol-stimulated phosphoinositide turnover at 10 mM, this compound may interact with other receptor systems or intracellular signaling components at very high concentrations.[5]
-
Changes in glutamate homeostasis: One study suggested that by blocking presynaptic Group II and III mGluRs, which act as autoreceptors, this compound could paradoxically increase spontaneous glutamate release.[5] This could lead to excitotoxic effects, although this is a hypothesis based on its mechanism of action.
-
Non-specific membrane effects: Like many small molecules at high concentrations, this compound could have non-specific effects on cell membrane properties.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments with this compound, particularly when using high concentrations.
Issue 1: Unexpected or inconsistent results in synaptic plasticity experiments (LTP/LTD).
-
Possible Cause: The effect of this compound on long-term potentiation (LTP) and long-term depression (LTD) has been reported to be inconsistent across different studies and experimental conditions.[5][7] This variability may not be a sign of toxicity but rather a reflection of the complex role of mGluRs in synaptic plasticity.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the final concentration of this compound in your preparation is accurate. Serial dilutions from a fresh stock solution are recommended.
-
Optimize Stimulation Protocol: The ability of this compound to block LTP may depend on the strength of the induction protocol. Its effects are more evident with near-threshold stimulation patterns.[7]
-
Consider the Agonist: this compound is more effective at blocking the effects of the synthetic agonist ACPD than the endogenous ligand glutamate at PI-linked mGluRs.[5] If you are studying glutamate-mediated effects, higher concentrations of this compound may be needed, which also increases the risk of off-target effects.
-
Control for pH: this compound is typically dissolved in an equimolar concentration of NaOH before being diluted in saline or artificial cerebrospinal fluid (aCSF).[3][5] Ensure the final pH of your working solution is adjusted to physiological levels (e.g., 7.4-7.6) to avoid confounding effects.
-
Issue 2: Observed changes in neuronal activity or cell health that are not consistent with mGluR antagonism.
-
Possible Cause: At high concentrations (approaching or exceeding 1 mM), this compound may be exerting off-target effects.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: To determine the optimal concentration for your experiment, perform a dose-response curve. This will help identify the lowest concentration that produces the desired effect and minimize the risk of off-target effects.
-
Use a More Selective Antagonist: If your research question involves a specific mGluR subtype, consider using a more selective antagonist to confirm that the observed effects are mediated by the intended target.
-
Assess Cell Viability: If you suspect cytotoxicity, perform a cell viability assay (e.g., MTT, LDH, or live/dead staining) with a range of this compound concentrations.
-
Control for Glutamate Spillover: As this compound can potentially increase spontaneous glutamate release, consider co-application with an ionotropic glutamate receptor antagonist (e.g., AP5 or CNQX) to isolate the effects of mGluR blockade.
-
Issue 3: Behavioral changes in animal studies that are unexpected.
-
Possible Cause: The behavioral effects of this compound can be context-dependent. For example, while it has no effect on locomotor activity in drug-naive rats, it induces hyperlocomotion in amphetamine-pre-exposed rats.[8]
-
Troubleshooting Steps:
-
Review Animal History: The prior experience and treatment history of the animals can significantly impact their response to this compound.
-
Appropriate Control Groups: Ensure you have appropriate vehicle-treated and, if applicable, positive and negative control groups to properly interpret the behavioral effects of this compound.
-
Dose and Route of Administration: The behavioral effects are highly dependent on the dose and route of administration (e.g., systemic vs. intracerebroventricular).[6] Carefully consider and report these parameters.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder (MW: 209.2 g/mol ).
-
Solubilization: this compound has low solubility in water. To prepare a stock solution, dissolve the powder in an equimolar amount of 1 M NaOH.[3][5] For example, to prepare a 100 mM stock solution, dissolve 20.92 mg of this compound in 1 mL of 1 M NaOH. Gentle warming and vortexing may be required.
-
Dilution and pH Adjustment: Dilute the stock solution to the final desired concentration in saline or the appropriate experimental buffer (e.g., aCSF).
-
pH Check: Crucially, adjust the pH of the final working solution to the desired physiological range (e.g., 7.4-7.6) using HCl or NaOH.
-
Storage: Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh working solutions on the day of the experiment.[4]
Visualizations
Caption: Mechanism of this compound as a non-selective mGluR antagonist.
Caption: General experimental workflow for using this compound.
References
- 1. This compound | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | mGluR inhibitor | CAS 146669-29-6 | Buy (RS)MCPG from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the metabotropic glutamate receptor antagonist MCPG on spatial and context-specific learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The molecular switch hypothesis fails to explain the inconsistent effects of the metabotropic glutamate receptor antagonist MCPG on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabotropic glutamate receptor antagonist this compound produces hyperlocomotion in amphetamine pre-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of (RS)-MCPG and Selective mGluR Antagonists
For researchers and professionals in drug development, the nuanced landscape of metabotropic glutamate receptor (mGluR) antagonists presents both opportunities and challenges. This guide provides a detailed comparison between the broad-spectrum antagonist (RS)-MCPG and a selection of more recently developed selective antagonists, supported by quantitative data, experimental methodologies, and pathway visualizations.
Introduction to mGluR Antagonism
Metabotropic glutamate receptors, a family of G-protein coupled receptors, are crucial modulators of synaptic transmission and neuronal excitability. Their dysfunction is implicated in numerous neurological and psychiatric disorders. Antagonists of these receptors are therefore of significant interest as potential therapeutic agents.
(RS)-α-methyl-4-carboxyphenylglycine (this compound) is a competitive antagonist that non-selectively blocks Group I and Group II mGluRs.[1][2][3] While it has been a valuable research tool for elucidating the general roles of these receptors in processes like long-term potentiation (LTP) and long-term depression (LTD), its low potency and lack of selectivity are significant limitations.[4]
The development of selective mGluR antagonists has enabled more precise dissection of the roles of individual mGluR subtypes. These compounds often exhibit higher potency and can be categorized by their target group:
-
Group I (mGluR1 and mGluR5): Coupled to Gq proteins, leading to phosphoinositide hydrolysis.
-
Group II (mGluR2 and mGluR3): Coupled to Gi/o proteins, leading to inhibition of adenylyl cyclase.
-
Group III (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/o proteins, inhibiting adenylyl cyclase.
Quantitative Comparison of Antagonist Efficacy
The following tables summarize the in vitro potency of this compound and various selective mGluR antagonists. Potency is expressed as the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki), with lower values indicating higher potency.
Table 1: Group I mGluR Antagonists
| Compound | Target(s) | IC50 / Ki (nM) | Comments |
| This compound | mGluR1, mGluR5, Group II | Micromolar range (low potency) | Non-selective competitive antagonist.[5][6] |
| LY367385 | mGluR1a | 8,800 | Selective competitive antagonist for mGluR1a over mGluR5a (>100,000 nM).[7][8][9][10][11] |
| MPEP | mGluR5 | 36 | Potent and highly selective non-competitive antagonist (NAM).[12][13][14][15][16] |
| MTEP | mGluR5 | ~25.4 | Highly selective non-competitive antagonist (NAM) with good CNS penetration.[17][18] |
Table 2: Group II and Pan-Group mGluR Antagonists
| Compound | Target(s) | IC50 / Ki (nM) | Comments |
| This compound | Group I, mGluR2, mGluR3 | Micromolar range (low potency) | Non-selective competitive antagonist.[3][5] |
| LY341495 | mGluR2 | 21 | Highly potent and selective Group II antagonist. Also shows activity at other mGluRs at higher concentrations.[1][19][20] |
| mGluR3 | 14 | ||
| mGluR8 | 170 | ||
| mGluR7 | 990 | ||
| mGluR1a | 7,800 | ||
| mGluR5a | 8,200 | ||
| mGluR4 | 22,000 |
Signaling Pathways
The activation of different mGluR groups triggers distinct intracellular signaling cascades. The diagrams below illustrate the canonical pathways for Gq-coupled Group I mGluRs and Gi-coupled Group II and III mGluRs.
References
- 1. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tocris.com [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LY 367385 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jneurosci.org [jneurosci.org]
- 10. Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function | Journal of Neuroscience [jneurosci.org]
- 11. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MPEP Hydrochloride | mGlu5 Receptor Antagonist | Tocris Bioscience [tocris.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. MPEP hydrochloride Supplier | mGluR antagonist | CAS 219911-35-0 | Hello Bio [hellobio.com]
- 16. cenmed.com [cenmed.com]
- 17. Brain concentrations of mGluR5 negative allosteric modulator MTEP in relation to receptor occupancy--Comparison to MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTEP | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. adooq.com [adooq.com]
(RS)-MCPG: A Comparative Guide to a Classic Group I/II mGluR Antagonist
(RS)-α-Methyl-4-carboxyphenylglycine ((RS)-MCPG) is a foundational pharmacological tool in the study of metabotropic glutamate receptors (mGluRs), serving as a competitive and non-selective antagonist for group I and group II mGluRs.[1][2][3] Its broad activity profile has been instrumental in elucidating the roles of these receptors in synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[1] This guide provides a comparative analysis of this compound with more selective alternatives, supported by experimental data and detailed protocols for researchers in neuroscience and drug development.
Performance Comparison of Group I/II mGluR Antagonists
The utility of this compound lies in its broad-spectrum antagonism of group I (mGluR1, mGluR5) and group II (mGluR2, mGluR3) receptors. However, for more targeted investigations, a range of selective antagonists have been developed. The following tables summarize the quantitative data for this compound and its alternatives, highlighting their potency and selectivity across relevant mGluR subtypes.
Table 1: Antagonist Potency (IC50/Ki in µM) at Group I mGluRs
| Antagonist | mGluR1 | mGluR5 | Selectivity |
| This compound | 155 - 700[4][5] | No specific data found | Non-selective Group I/II |
| LY367385 | 8.8[6][7] | >100[6] | Selective for mGluR1 |
| MPEP | >100 (inactive)[8] | 0.036[9] | Selective for mGluR5 |
| AIDA | Potent antagonist | Active | Group I selective |
Table 2: Antagonist Potency (IC50/Ki in µM) at Group II mGluRs
| Antagonist | mGluR2 | mGluR3 | Selectivity |
| This compound | 340[5] | No specific data found | Non-selective Group I/II |
| LY341495 | 0.021[10][11] | 0.014[10][11] | Highly potent at Group II |
| EGLU | 66 (Kd)[12] | - | Presumed Group II selective |
Signaling Pathways and Experimental Workflow
To understand the validation of these antagonists, it is crucial to visualize the signaling cascades they modulate and the experimental procedures used for their characterization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separate Ionotropic and Metabotropic Glutamate Receptor Functions in Depotentiation vs. LTP: A Distinct Role for Group1 mGluR Subtypes and NMDARs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to (RS)-MCPG and LY341495 in Blocking Metabotropic Glutamate Receptor Activity
For researchers and professionals in neuroscience and drug development, the selection of appropriate pharmacological tools is paramount for elucidating the complex roles of metabotropic glutamate receptors (mGluRs). This guide provides a detailed comparison of two widely used mGluR antagonists: (RS)-MCPG and LY341495. We present their performance based on experimental data, detail the methodologies for key experiments, and visualize relevant biological pathways and workflows.
Overview of this compound and LY341495
This compound ((RS)-α-Methyl-4-carboxyphenylglycine) is a competitive antagonist that is broadly active against group I and group II metabotropic glutamate receptors.[1][2][3][4] It is considered a non-selective antagonist within these two groups.[3][4] In contrast, LY341495 is a highly potent and selective competitive antagonist, particularly for group II mGluRs (mGluR2 and mGluR3). Its high affinity and selectivity have established it as a critical tool for distinguishing the functions of group II mGluRs from other mGluR subtypes.
Quantitative Comparison of Antagonist Activity
The antagonist potency of this compound and LY341495 has been determined across various mGluR subtypes using functional assays. The data, presented as IC50 (half-maximal inhibitory concentration) and Kᵢ (inhibitory constant) values, are summarized in the table below. Lower values indicate greater potency.
| Antagonist | mGluR Subtype | IC50 (µM) | Kᵢ (nM) | Receptor Group | Primary Transduction Mechanism |
| This compound | mGluR1 | 123 (K_B_ against ACPD) 542 (K_B_ against glutamate) | - | Group I | Gq/11 (PLC activation) |
| mGluR5 | 153 (K_B_ against ACPD) >2000 (K_B_ against glutamate) | - | Group I | Gq/11 (PLC activation) | |
| mGluR2 / mGluR3 | Data not consistently available | - | Group II | Gi/o (cAMP inhibition) | |
| LY341495 | mGluR1a | 7.8 | 6800 | Group I | Gq/11 (PLC activation) |
| mGluR5a | 8.2 | 8200 | Group I | Gq/11 (PLC activation) | |
| mGluR2 | 0.021 | 2.3 | Group II | Gi/o (cAMP inhibition) | |
| mGluR3 | 0.014 | 1.3 | Group II | Gi/o (cAMP inhibition) | |
| mGluR4a | 22 | 22000 | Group III | Gi/o (cAMP inhibition) | |
| mGluR7a | 0.99 | 990 | Group III | Gi/o (cAMP inhibition) | |
| mGluR8 | 0.17 | 173 | Group III | Gi/o (cAMP inhibition) |
Experimental Protocols
The quantitative data presented above are primarily derived from two key types of in vitro functional assays: phosphoinositide (PI) hydrolysis assays for group I mGluRs and cyclic AMP (cAMP) formation assays for group II and III mGluRs.
Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of Gq/11-coupled receptor activation, to determine the antagonist activity at mGluR1 and mGluR5.
-
Cell Culture and Labeling:
-
HEK293 or CHO cells stably expressing the target mGluR subtype (e.g., mGluR1a or mGluR5a) are cultured in 96-well plates.
-
The cells are incubated overnight with a radiolabeled precursor, such as myo-[³H]inositol, to incorporate it into the cell membrane phospholipids.
-
-
Antagonist and Agonist Treatment:
-
Cells are washed to remove excess radiolabel and then pre-incubated with varying concentrations of the antagonist (this compound or LY341495) for a defined period (e.g., 15-30 minutes).
-
A known agonist for group I mGluRs (e.g., quisqualate or DHPG) is then added to stimulate the receptors. Lithium chloride (LiCl) is often included to prevent the degradation of inositol monophosphates.
-
-
Measurement of IP Accumulation:
-
The reaction is stopped, and the cells are lysed.
-
The total accumulated [³H]inositol phosphates are separated from the free [³H]inositol using anion-exchange chromatography.
-
The radioactivity of the IP fraction is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration-response curves for the antagonist are plotted, and the IC50 value is calculated. This value represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by the agonist.
-
cAMP Formation Assay (for Group II and III mGluRs)
This assay is used to assess the antagonist activity at Gi/o-coupled receptors like mGluR2, mGluR3, mGluR4, mGluR7, and mGluR8, which inhibit the production of cyclic AMP.
-
Cell Culture:
-
HEK293 or CHO cells stably expressing the target mGluR subtype are seeded in 96-well plates.
-
-
Antagonist and Agonist Treatment:
-
Cells are pre-incubated with different concentrations of the antagonist (this compound or LY341495).
-
Adenylyl cyclase is then stimulated with forskolin to produce a measurable baseline of cAMP.
-
A known agonist for the specific mGluR subtype (e.g., ACPD for mGluR2/3 or L-AP4 for group III) is added to inhibit the forskolin-stimulated cAMP production.
-
-
Measurement of cAMP Levels:
-
The reaction is terminated, and the cells are lysed.
-
Intracellular cAMP levels are quantified using commercially available kits, which are often based on methods like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or luminescence.
-
-
Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced inhibition of cAMP formation is measured.
-
Concentration-response curves are generated to determine the IC50 value of the antagonist.
-
Visualization of Signaling Pathways and Experimental Workflow
To further clarify the mechanisms of action and experimental design, the following diagrams are provided.
Caption: Signaling pathways of Group I, II, and III mGluRs.
Caption: General experimental workflows for mGluR antagonist assays.
Conclusion
The choice between this compound and LY341495 fundamentally depends on the experimental goals. LY341495 stands out as a superior tool for the specific investigation of group II mGluR functions due to its high potency and selectivity. Its nanomolar affinity for mGluR2 and mGluR3, compared to its micromolar affinity for other mGluRs, allows for precise pharmacological dissection of these receptors' roles.
This compound, while a valuable tool in the initial characterization of mGluR functions, lacks subtype selectivity. Its broad antagonist activity at both group I and group II mGluRs makes it unsuitable for studies aiming to isolate the contribution of a specific mGluR subtype. However, it can be employed in experiments where a general blockade of group I and II mGluR activity is desired.
For researchers and drug development professionals, a thorough understanding of the distinct pharmacological profiles of these antagonists is crucial for the design of rigorous experiments and the accurate interpretation of results in the pursuit of novel therapeutics targeting the metabotropic glutamate receptor system.
References
A Comparative Guide to (RS)-MCPG and its S-enantiomer for Researchers
This guide provides a detailed comparison of the racemic mixture (RS)-α-methyl-4-carboxyphenylglycine ((RS)-MCPG) and its active S-enantiomer, (+)-α-methyl-4-carboxyphenylglycine ((S)-MCPG). Both compounds are widely utilized in neuroscience research as antagonists of metabotropic glutamate receptors (mGluRs), which are crucial modulators of synaptic transmission and plasticity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, supported by experimental data.
Pharmacological Profile: A Tale of Two Isomers
This compound is a non-selective antagonist of Group I and Group II metabotropic glutamate receptors.[1][2][3][4] The antagonist activity of the racemic mixture is attributed to the S-enantiomer, also known as (+)-MCPG.[5] The R-enantiomer, or (-)-MCPG, is largely considered inactive. This stereoselectivity is a critical consideration for researchers designing experiments to probe the function of mGluRs.
The primary mechanism of action for (S)-MCPG is the competitive antagonism of mGluRs.[5] Group I mGluRs (mGluR1 and mGluR5) are typically coupled to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent hydrolysis of phosphoinositides (PI). Group II mGluRs (mGluR2 and mGluR3) are coupled to the Gi/o protein, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) formation. (S)-MCPG has been shown to antagonize both of these signaling pathways.
Quantitative Comparison of Antagonist Potency
The following table summarizes the antagonist potency of (S)-MCPG at mGluR1 and mGluR2, based on data from Hayashi et al. (1994).[5] The potency of this compound is inferred to be approximately half that of the pure S-enantiomer, assuming the R-enantiomer is inactive.
| Compound | mGluR Subtype | Potency (pA2) | Potency (IC50) |
| (S)-MCPG | mGluR1 | 4.38 | - |
| This compound | mGluR1 | ~4.08 (estimated) | - |
| (S)-MCPG | mGluR2 | - | 36.3 µM |
| This compound | mGluR2 | - | ~72.6 µM (estimated) |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
The quantitative data presented above was obtained using the following experimental methodologies as described by Hayashi et al. (1994).[5]
Phosphoinositide (PI) Hydrolysis Assay (for mGluR1 activity)
This assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.
-
Cell Culture and Transfection: Chinese hamster ovary (CHO) cells are transfected with the cDNA for the desired mGluR subtype (e.g., mGluR1).
-
Labeling: Transfected cells are incubated with myo-[³H]inositol to label the cellular phosphoinositide pool.
-
Antagonist Incubation: Cells are pre-incubated with various concentrations of the antagonist ((S)-MCPG or this compound) for a defined period.
-
Agonist Stimulation: A known concentration of an mGluR agonist (e.g., glutamate or ACPD) is added to stimulate the receptors.
-
Extraction and Quantification: The reaction is terminated, and the total inositol phosphates are extracted and quantified using anion-exchange chromatography and liquid scintillation counting.
-
Data Analysis: The antagonist's potency is determined by its ability to shift the concentration-response curve of the agonist. The pA2 value is calculated using a Schild plot analysis.
Cyclic AMP (cAMP) Formation Assay (for mGluR2 activity)
This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi/o-coupled receptor activation.
-
Cell Culture and Transfection: CHO cells are transfected with the cDNA for the mGluR2 subtype.
-
Forskolin Stimulation: The cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Agonist and Antagonist Incubation: The cells are co-incubated with a fixed concentration of an mGluR agonist (e.g., glutamate) and varying concentrations of the antagonist ((S)-MCPG or this compound).
-
cAMP Quantification: The intracellular cAMP levels are measured using a competitive binding assay, typically a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The antagonist's potency is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation. The IC50 value is calculated from the concentration-inhibition curve.
Visualizing the Molecular Pathways and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and the logical basis of the antagonism.
Caption: Signaling pathways of Group I and Group II mGluRs and the antagonistic action of (S)-MCPG.
Caption: Experimental workflows for determining antagonist potency at mGluR1 and mGluR2.
Caption: The principle of stereoselectivity for MCPG at metabotropic glutamate receptors.
Conclusion
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | mGluR inhibitor | CAS 146669-29-6 | Buy (RS)MCPG from Supplier InvivoChem [invivochem.com]
- 5. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (RS)-MCPG Effects in Different Brain Regions
(RS)-α-Methyl-4-carboxyphenylglycine ((RS)-MCPG) is a widely utilized pharmacological tool in neuroscience research. As a non-selective antagonist of Group I and Group II metabotropic glutamate receptors (mGluRs), its effects on synaptic transmission and plasticity have been investigated across various brain regions.[1] This guide provides a comparative analysis of this compound's actions in the hippocampus, cerebellum, visual cortex, and nucleus accumbens, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Hippocampus: Modulating Synaptic Plasticity
In the hippocampus, a brain region critical for learning and memory, this compound has been shown to have complex effects on long-term potentiation (LTP) and long-term depression (LTD), two opposing forms of synaptic plasticity.
This compound's primary role in the hippocampus is the modulation of mGluR-dependent forms of synaptic plasticity. Early studies demonstrated that this compound can prevent the induction of LTD in the CA1 region. Furthermore, it has been shown to block the depotentiation of established LTP, suggesting an ongoing role for mGluRs in maintaining synaptic strength. The effects of this compound on LTP induction are more varied and appear to depend on the specific induction protocol used.[2] While some studies report a blockade of LTP by this compound, others have found that LTP induced by theta-burst stimulation is insensitive to this antagonist.[2]
Quantitative Data: this compound Effects in the Hippocampus
| Parameter | Brain Region | Effect of this compound | Effective Concentration | Reference |
| Long-Term Depression (LTD) | Hippocampus (CA1) | Blockade of induction | 500 µM | |
| Long-Term Potentiation (LTP) | Hippocampus (CA1) | Blockade (protocol-dependent) | 500 µM | [2] |
| Depotentiation | Hippocampus (CA1) | Blockade | 500 µM | |
| AMPA Receptor Sensitivity | Hippocampus (CA1) | Prevents tetanus-induced increase | Not Specified | [3] |
Experimental Protocol: In Vitro Electrophysiology in Hippocampal Slices
A standard method to investigate the effects of this compound on hippocampal synaptic plasticity involves extracellular field potential recordings in acute brain slices.
-
Slice Preparation: Young adult rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.5 MgSO4, and 2.5 CaCl2, saturated with 95% O2/5% CO2. Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.
-
Incubation and Recording: Slices are allowed to recover in an interface chamber at room temperature for at least 1 hour, perfused with aCSF. For recording, a single slice is transferred to a submersion-type recording chamber and continuously perfused with aCSF at 30-32°C. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Drug Application: this compound is dissolved in aCSF and bath-applied at the desired concentration (e.g., 500 µM) for a specified period before and during the induction of synaptic plasticity.
-
Plasticity Induction: A stable baseline of fEPSPs is recorded for at least 20 minutes. LTD is typically induced by low-frequency stimulation (LFS), for example, 900 pulses at 1 Hz. LTP is induced by high-frequency stimulation (HFS), such as one or more trains of 100 pulses at 100 Hz, or by theta-burst stimulation (TBS).
-
Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-induction baseline. The effect of this compound is determined by comparing the magnitude of LTD or LTP in its presence to control slices.
Caption: Signaling pathway for mGluR-dependent LTD in the hippocampus and the antagonistic action of this compound.
Cerebellum: A Key Player in Long-Term Depression
The cerebellum is crucial for motor learning and coordination, processes thought to rely on LTD at the parallel fiber-Purkinje cell synapse. This compound has been instrumental in elucidating the role of mGluRs in this form of plasticity.
In cerebellar slices, the application of this compound has been shown to prevent the induction of LTD at parallel fiber-Purkinje cell synapses.[4] This blockade occurs whether LTD is induced by the conjunctive stimulation of parallel and climbing fibers or by pairing parallel fiber stimulation with direct depolarization of the Purkinje cell. This suggests that the activation of mGluRs is a necessary step in the signaling cascade leading to cerebellar LTD.
Quantitative Data: this compound Effects in the Cerebellum
| Parameter | Brain Region | Effect of this compound | Effective Concentration | Reference |
| Long-Term Depression (LTD) | Cerebellum (Purkinje Cells) | Prevention of induction | 500 µM | [4] |
| t-ACPD-induced Ca2+ increase | Cerebellum (Purkinje Cells) | Reversible inhibition | 500 µM | [5] |
Experimental Protocol: Cerebellar LTD Induction
-
Slice Preparation: Sagittal slices (200 µm thick) of the cerebellar vermis are prepared from young rats in ice-cold aCSF.
-
Recording: Whole-cell patch-clamp recordings are obtained from Purkinje cells. Parallel fibers are stimulated with a glass microelectrode placed in the molecular layer.
-
LTD Induction: A baseline of excitatory postsynaptic currents (EPSCs) is recorded. LTD is induced by the conjunctive stimulation of parallel fibers and climbing fibers (or by direct depolarization of the Purkinje cell) for a period of 5-10 minutes.
-
Drug Application: this compound (500 µM) is bath-applied for at least 15 minutes prior to and during the LTD induction protocol.
-
Analysis: The amplitude of the parallel fiber-evoked EPSC is monitored for up to an hour post-induction to assess the presence and magnitude of LTD.
Caption: Experimental workflow for studying the effect of this compound on cerebellar LTD.
Visual Cortex: Conflicting Reports on Plasticity
The role of this compound in the visual cortex, a key area for processing visual information and undergoing experience-dependent plasticity, is less clear-cut, with some conflicting findings in the literature.
Some studies have reported that this compound blocks the induction of LTD in the visual cortex.[2] However, other research suggests that this compound fails to block NMDA receptor-dependent forms of both LTP and LTD in this brain region.[6][7] This discrepancy may arise from differences in experimental conditions, the age of the animals used, or the specific layers of the visual cortex being investigated. It has been proposed that the effectiveness of this compound in the visual cortex may be limited, particularly in antagonizing the effects of endogenous glutamate at PI-coupled mGluRs.[6][7]
Quantitative Data: this compound Effects in the Visual Cortex
| Parameter | Brain Region | Effect of this compound | Effective Concentration | Reference |
| Long-Term Depression (LTD) | Visual Cortex | Blockade (controversial) | 500 µM | [2] |
| NMDA-dependent LTP/LTD | Visual Cortex | No effect | 0.25 - 1.0 mM | [6] |
Nucleus Accumbens: Involvement in Locomotor Activity
The nucleus accumbens is a critical component of the brain's reward system and is involved in modulating motor activity. Studies have shown that mGluRs in this region play a role in locomotor behavior, and this compound has been used to probe this function.
Interestingly, while the mGluR agonist (1S,3R)-ACPD increases locomotor activity when injected into the nucleus accumbens, this compound on its own has no effect in drug-naive rats.[8] However, in rats previously sensitized to amphetamine, this compound significantly increases locomotor activity.[8] This suggests that chronic amphetamine exposure leads to neuroadaptations in the nucleus accumbens that unmask a locomotor-activating effect of mGluR blockade. Furthermore, the locomotor-activating effects of the mGluR agonist ACPD can be blocked by co-injection of this compound, indicating that these effects are indeed mediated by mGluRs.[9]
Quantitative Data: this compound Effects in the Nucleus Accumbens
| Parameter | Brain Region | Effect of this compound | Dose | Reference |
| Locomotor Activity (Amphetamine-sensitized rats) | Nucleus Accumbens | Increased locomotor activity | 2.5 nmol/side | [8] |
| ACPD-induced Locomotor Activity | Nucleus Accumbens | Blockade | 2.5 nmol/side | [9] |
Experimental Protocol: In Vivo Microdialysis and Locomotor Activity
To assess the effects of this compound on neurotransmitter release and behavior, in vivo microdialysis can be combined with locomotor activity monitoring.
-
Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens.
-
Recovery: Animals are allowed to recover for several days.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a slow flow rate (e.g., 1-2 µL/min).
-
Locomotor Activity Monitoring: The rat is placed in an open-field activity chamber equipped with photobeam detectors to measure horizontal and vertical movements.
-
Drug Administration: After a stable baseline of neurotransmitter levels and locomotor activity is established, this compound is administered via reverse dialysis through the probe or by direct microinjection into the nucleus accumbens.
-
Sample Collection and Analysis: Dialysate samples are collected at regular intervals and analyzed for neurotransmitter content (e.g., dopamine, glutamate) using high-performance liquid chromatography (HPLC). Locomotor activity is continuously recorded.
Caption: Logical relationship of amphetamine sensitization and this compound-induced locomotion in the nucleus accumbens.
Comparative Summary and Conclusion
The effects of this compound vary significantly across different brain regions, reflecting the diverse roles of metabotropic glutamate receptors in neuronal function.
-
In the hippocampus , this compound is a valuable tool for dissecting the mechanisms of mGluR-dependent synaptic plasticity, although its effects on LTP are protocol-dependent.
-
The cerebellum presents a more consistent picture, where this compound reliably blocks the induction of LTD, highlighting the critical role of mGluRs in this form of motor learning.
-
The actions of this compound in the visual cortex are a subject of ongoing research, with conflicting reports on its efficacy in blocking synaptic depression.
-
In the nucleus accumbens , this compound reveals latent neuroadaptations following psychostimulant exposure, demonstrating its utility in studying the neurobiology of addiction.
This comparative analysis underscores the importance of considering the specific brain region and experimental context when interpreting the effects of this compound. Future research with more subtype-selective mGluR antagonists will further refine our understanding of the complex roles of these receptors in brain function and disease.
References
- 1. Optogenetic activation of mGluR1 signaling in the cerebellum induces synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptors and visual cortical synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reversing cerebellar long-term depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of cerebellar long-term depression requires activation of glutamate metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the metabotropic glutamate receptor antagonist MCPG on phosphoinositide turnover and synaptic plasticity in visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabotropic glutamate receptor antagonist this compound produces hyperlocomotion in amphetamine pre-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of metabotropic glutamate receptors in the rat nucleus accumbens increases locomotor activity in a dopamine-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reversibility of (RS)-MCPG Antagonism: A Comparative Guide for Researchers
(RS)-α-Methyl-4-carboxyphenylglycine ((RS)-MCPG) is a widely utilized pharmacological tool in neuroscience research, serving as a competitive antagonist for Group I and Group II metabotropic glutamate receptors (mGluRs). Its ability to be washed out from experimental systems is a critical factor for researchers designing experiments to investigate the transient roles of these receptors in synaptic plasticity and neuronal excitability. This guide provides a comprehensive comparison of the reversibility of this compound antagonism, supported by experimental data and detailed protocols, to aid researchers in its effective application.
Mechanism of Action and Reversibility
This compound functions as a competitive antagonist, meaning it reversibly binds to the same site as the endogenous ligand, glutamate, on mGluRs without activating the receptor. This competition is concentration-dependent and can be overcome by increasing the concentration of the agonist. The competitive nature of this interaction inherently implies that the antagonism is reversible upon removal of this compound from the system.
Experimental evidence confirms this reversibility. In studies on spike frequency adaptation in visual cortex neurons, the effects of the mGluR agonist (1S,3R)-ACPD were reversed by a 10-minute application of this compound. Subsequent washout of this compound led to the return of the ACPD-induced effect, demonstrating the reversible nature of the antagonism.[1]
Quantitative Analysis of Reversibility
The reversibility and competitive nature of an antagonist can be quantitatively assessed using Schild analysis. A Schild plot for a competitive antagonist yields a linear relationship with a slope of 1. Studies have performed Schild plot analysis for the active component of this compound, (+)-α-Methyl-4-carboxyphenylglycine ((+)-MCPG), at the mGluR1α receptor. The analysis revealed a pA2 value of 4.38 and a slope of 0.94, which is not significantly different from 1.[2][3] This confirms the competitive and therefore reversible nature of its antagonism at this receptor subtype.
| Parameter | Value | Significance | Reference |
| pA2 value for (+)-MCPG at mGluR1α | 4.38 | Indicates the antagonist's affinity for the receptor. | [2][3] |
| Schild Plot Slope for (+)-MCPG at mGluR1α | 0.94 | A slope close to 1 is indicative of competitive antagonism. | [2][3] |
Comparison with Other mGluR Antagonists
The reversibility of this compound can be contextualized by comparing it with other commonly used mGluR antagonists.
-
MPEP (2-Methyl-6-(phenylethynyl)pyridine): A non-competitive antagonist of mGluR5. Non-competitive antagonists may bind to an allosteric site and their effects may not be surmountable by increasing agonist concentration. Their reversibility can be more complex and may involve slower dissociation rates compared to competitive antagonists.
Direct comparative studies on the washout kinetics of this compound, LY341495, and MPEP under the same experimental conditions are limited. However, based on their mechanisms of action, one can infer that the washout of the competitive antagonists, this compound and LY341495, is likely to be more rapid and complete than that of the non-competitive antagonist, MPEP.
Experimental Protocols
Washout Experiment Protocol for Assessing Reversibility in Brain Slices
This protocol is designed to assess the reversibility of this compound antagonism on synaptic transmission in acute brain slices using electrophysiology.
1. Brain Slice Preparation:
- Prepare acute brain slices (e.g., hippocampal or cortical) from rodents of the desired age.
- Maintain slices in an interface or submerged chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at physiological temperature.
2. Baseline Recording:
- Obtain a stable baseline recording of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 20-30 minutes.
3. Agonist Application:
- Bath-apply a specific mGluR agonist (e.g., (1S,3R)-ACPD or DHPG) at a concentration that produces a stable, submaximal response.
4. This compound Application:
- Once the agonist effect has stabilized, co-apply this compound at a concentration known to be effective (e.g., 500 µM).
- Record the response until the antagonist effect reaches a steady state.
5. Washout:
- Switch the perfusion back to the agonist-containing aCSF without this compound.
- Continuously record the synaptic responses during the washout period. The duration of the washout should be sufficient to observe a return to the pre-antagonist response level (typically 20-60 minutes, but may vary depending on the experimental setup).
6. Data Analysis:
- Measure the amplitude or slope of the synaptic responses before, during, and after this compound application.
- Plot the time course of the response to visualize the antagonism and its reversal upon washout.
Schild Analysis Protocol
This protocol outlines the steps for performing a Schild analysis to determine the nature of antagonism and the antagonist's affinity (KB or pA2 value).
1. Cell Culture and Transfection:
- Use a stable cell line (e.g., CHO or HEK293 cells) expressing the mGluR subtype of interest.
2. Functional Assay:
- Choose a suitable functional assay to measure receptor activation, such as a calcium mobilization assay for Gq-coupled receptors (e.g., mGluR1/5) or a cAMP assay for Gi-coupled receptors (e.g., mGluR2/3).
3. Agonist Dose-Response Curves:
- Generate a full dose-response curve for a suitable agonist in the absence of the antagonist.
4. Antagonist Incubation:
- Pre-incubate the cells with a fixed concentration of this compound for a sufficient time to reach equilibrium (e.g., 15-30 minutes).
5. Agonist Dose-Response in the Presence of Antagonist:
- In the continued presence of the fixed concentration of this compound, generate a new agonist dose-response curve.
- Repeat steps 4 and 5 for several different concentrations of this compound.
6. Data Analysis and Schild Plot Construction:
- For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist).
- Plot log(Dose Ratio - 1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
- Perform a linear regression on the data points.
- The x-intercept of the regression line is the pA2 value, and the slope should be close to 1 for competitive antagonism.
Visualizations
Caption: Workflow for a washout experiment to assess reversibility.
Caption: Logical steps for performing a Schild analysis.
Caption: this compound antagonism of Group I and Group II mGluR signaling pathways.
References
- 1. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
(RS)-MCPG vs. Phenylglycine Derivatives: A Comparative Review for Researchers
(RS)-α-Methyl-4-carboxyphenylglycine , commonly known as (RS)-MCPG , is a foundational antagonist of metabotropic glutamate receptors (mGluRs). As a non-selective agent, it has been instrumental in elucidating the physiological roles of these receptors. This guide provides a comparative analysis of this compound and other key phenylglycine derivatives, offering a quantitative and methodological resource for researchers in neuroscience and pharmacology.
At a Glance: Comparative Potency of Phenylglycine Derivatives
The pharmacological activity of this compound and its analogs is primarily defined by their antagonist potency at different mGluR subtypes. The following table summarizes key quantitative data from in vitro studies, providing a snapshot of their relative efficacies and selectivities.
| Compound | Target mGluR Group | Assay Type | Measured Value | Species/Tissue | Reference |
| This compound | Group I & II | Phosphoinositide Hydrolysis (PI) | K_B ≈ 0.184 mM (for (+)-MCPG) | Neonatal Rat Cortical Slices | [1] |
| Group I & II | Cyclic AMP Accumulation | IC_50 vs L-AP4 ≈ 1 µM | Adult Rat Cortical Slices | [1][2] | |
| Group I & II | Cyclic AMP Accumulation | IC_50 vs L-CCG-1 ≈ 0.4 µM | Adult Rat Cortical Slices | [1][2] | |
| (S)-4-Carboxyphenylglycine (S-4CPG) | Group I | Phosphoinositide Hydrolysis (PI) | IC_50 ≈ 51 µM | Cultured Rat Cerebellar Granule Cells | |
| Group I | Antagonist Activity (mGluR1) | pA_2 = 4.46 | CHO Cells | [3] | |
| (S)-4-Carboxy-3-hydroxyphenylglycine (S-4C3HPG) | Group I | Phosphoinositide Hydrolysis (PI) | IC_50 ≈ 41 µM | Cultured Rat Cerebellar Granule Cells | |
| Group I | Antagonist Activity (mGluR1) | pA_2 = 4.38 | CHO Cells | [3] | |
| (+)-α-Methyl-4-carboxyphenylglycine ((+)-MCPG) | Group I | Phosphoinositide Hydrolysis (PI) | K_B ≈ 0.184 mM | Neonatal Rat Cortical Slices | [1] |
| Group I | Antagonist Activity (mGluR1) | pA_2 = 4.38 | CHO Cells | [3] | |
| (RS)-α-Ethyl-4-carboxyphenylglycine (E4CPG) | Group I | Phosphoinositide Hydrolysis (PI) | K_B ≈ 0.367 mM | Neonatal Rat Cortical Slices | [1][2] |
| (RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG) | Group II | Cyclic AMP Accumulation | IC_50 vs L-AP4 ≈ 1 µM | Adult Rat Cortical Slices | [1][2] |
| Group II | Cyclic AMP Accumulation | IC_50 vs L-CCG-1 ≈ 0.4 µM | Adult Rat Cortical Slices | [1][2] |
Understanding the Mechanism: Key Signaling Pathways
Phenylglycine derivatives exert their effects by modulating the intracellular signaling cascades coupled to mGluRs. The primary pathways affected are the phosphoinositide hydrolysis pathway for Group I mGluRs and the adenylyl cyclase/cyclic AMP pathway for Group II and III mGluRs.
Experimental Corner: Key Assay Methodologies
The quantitative data presented in this guide are primarily derived from two key experimental paradigms: phosphoinositide (PI) hydrolysis assays for Group I mGluRs and cyclic AMP (cAMP) accumulation assays for Group II and III mGluRs.
Phosphoinositide (PI) Hydrolysis Assay
This assay measures the activity of Gq-coupled mGluRs (Group I) by quantifying the accumulation of inositol phosphates, downstream products of phospholipase C activation.
Experimental Workflow:
-
Cell Culture and Labeling:
-
Primary neuronal cultures (e.g., neonatal rat cortical slices or cerebellar granule cells) or cell lines expressing the mGluR of interest are cultured.
-
Cells are incubated with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
-
Compound Incubation:
-
Cells are pre-incubated with the antagonist (e.g., this compound or other phenylglycine derivatives) for a defined period.
-
The agonist (e.g., glutamate or a selective agonist like (1S,3R)-ACPD) is then added, and the incubation continues.
-
-
Extraction of Inositol Phosphates:
-
The reaction is terminated by the addition of a strong acid (e.g., perchloric acid or trichloroacetic acid).
-
The aqueous phase, containing the inositol phosphates, is separated.
-
-
Quantification:
-
The inositol phosphates are separated using anion-exchange chromatography.
-
The amount of [³H]-inositol phosphates is quantified by liquid scintillation counting.
-
Cyclic AMP (cAMP) Accumulation Assay
This assay is used to characterize the activity of Gi/o-coupled mGluRs (Group II and III), which inhibit the production of cAMP.
Experimental Workflow:
-
Cell/Tissue Preparation:
-
Adult rat cortical slices or cell lines expressing the target mGluR are used.
-
The preparation is incubated in a physiological buffer.
-
-
Stimulation of Adenylyl Cyclase:
-
Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.
-
-
Compound Incubation:
-
The preparation is co-incubated with the mGluR agonist (e.g., L-AP4 or L-CCG-1) and the antagonist being tested (e.g., this compound). The agonist will inhibit the forskolin-stimulated cAMP accumulation.
-
-
Lysis and Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive binding assay, often employing a labeled cAMP tracer and a cAMP-specific antibody (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
-
Concluding Remarks
This compound remains a valuable, albeit non-selective, tool in the study of metabotropic glutamate receptors. Understanding its activity in the context of other phenylglycine derivatives is crucial for designing and interpreting experiments. The structure-activity relationships within this class of compounds, as highlighted by the comparative data, have paved the way for the development of more potent and selective mGluR antagonists. The experimental protocols detailed herein provide a foundation for the continued investigation of these important central nervous system targets.
References
- 1. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabotropic glutamate receptor involvement in phosphoinositide hydrolysis stimulation by an endogenous Na(+), K(+)-ATPase inhibitor and ouabain in neonatal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
(RS)-MCPG in mGluR Signaling: A Comparative Guide to Antagonist Validation
(RS)-MCPG , a phenylglycine derivative, has historically served as a foundational tool in the study of metabotropic glutamate receptors (mGluRs). As a non-selective antagonist of Group I and Group II mGluRs, it has been instrumental in elucidating the role of these receptors in synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). This guide provides a comparative analysis of this compound's role in mGluR-dependent signaling pathways, pitting it against a panel of more selective antagonists. We present quantitative data, detailed experimental protocols, and visual pathway diagrams to offer researchers, scientists, and drug development professionals a comprehensive resource for validating mGluR antagonist activity.
Competitive Landscape: this compound and Its Alternatives
This compound's broad activity profile, while useful for initial investigations, has been largely superseded by the development of antagonists with greater selectivity for specific mGluR subtypes. This selectivity is crucial for dissecting the distinct physiological roles of each receptor. Here, we compare this compound to a selection of widely used mGluR antagonists.
| Antagonist | Target mGluR Subtype(s) | Mechanism of Action |
| This compound | Group I (mGluR1, mGluR5) & Group II (mGluR2, mGluR3) | Competitive |
| LY341495 | Group II (mGluR2, mGluR3) > Group III > Group I | Competitive |
| MPEP | mGluR5 | Non-competitive |
| CPCCOEt | mGluR1 | Non-competitive |
| AIDA | Group I (primarily mGluR1) | Competitive |
| BAY 36-7620 | mGluR1 | Non-competitive |
Quantitative Comparison of Antagonist Potency
The efficacy of these antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in functional assays that measure the downstream effects of mGluR activation. The following tables summarize the available IC50 data for the inhibition of two key mGluR signaling pathways: phosphoinositide (PI) hydrolysis (primarily for Group I mGluRs) and the inhibition of adenylyl cyclase (for Group II and III mGluRs). It is important to note that these values are derived from various studies and experimental conditions, which can influence direct comparability.
Table 1: Inhibition of Phosphoinositide (PI) Hydrolysis (Group I mGluRs)
| Antagonist | mGluR Subtype | IC50 (µM) |
| This compound | mGluR1/5 (ACPD-stimulated) | 272[1] |
| LY341495 | mGluR1a | 7.8[2] |
| mGluR5a | 8.2[2] | |
| MPEP | mGluR5 | 0.036 |
| CPCCOEt | mGluR1b | 6.5[3] |
| AIDA | Group I | Data not consistently reported as IC50 |
| BAY 36-7620 | mGluR1a | 0.16[4] |
Table 2: Inhibition of Forskolin-Stimulated Adenylyl Cyclase Activity (Group II mGluRs)
| Antagonist | mGluR Subtype | IC50 (nM) |
| This compound | Group II | Data not consistently reported as IC50 |
| LY341495 | mGluR2 | 21[2] |
| mGluR3 | 14[2] |
Experimental Validation of mGluR Antagonism
The validation of an mGluR antagonist's activity relies on robust and reproducible experimental protocols. Below are detailed methodologies for three key assays used to characterize the impact of antagonists on mGluR-dependent signaling pathways.
Phosphoinositide (PI) Hydrolysis Assay
This assay is a hallmark for assessing the function of Gq-coupled GPCRs, such as Group I mGluRs (mGluR1 and mGluR5). Activation of these receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates is measured as an indicator of receptor activation.
Protocol:
-
Cell Culture and Labeling:
-
Plate cells expressing the target mGluR subtype (e.g., HEK293, CHO cells) in 24-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Label the cells by incubating them overnight in inositol-free medium supplemented with [³H]myo-inositol (typically 0.5-1 µCi/mL). This allows for the incorporation of the radiolabel into cellular phosphoinositides.
-
-
Antagonist and Agonist Treatment:
-
Wash the cells with a suitable assay buffer (e.g., Krebs-Ringer-HEPES) to remove excess radiolabel.
-
Pre-incubate the cells with the desired concentration of the mGluR antagonist (e.g., this compound, MPEP) or vehicle for a specified period (e.g., 15-30 minutes).
-
Stimulate the cells with an appropriate mGluR agonist (e.g., Glutamate, Quisqualate, DHPG) for a defined time (e.g., 30-60 minutes) in the presence of LiCl (typically 10 mM). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphates.
-
-
Extraction and Quantification of Inositol Phosphates:
-
Terminate the reaction by adding a cold stop solution (e.g., 0.4 M perchloric acid).
-
Isolate the total inositol phosphates using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Elute the inositol phosphates and quantify the radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the fold increase in inositol phosphate accumulation over basal levels.
-
For antagonist studies, generate concentration-response curves for the agonist in the presence and absence of the antagonist to determine the IC50 value.
-
Adenylyl Cyclase Functional Assay
Group II and Group III mGluRs are typically coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.
Protocol:
-
Cell Culture:
-
Culture cells expressing the target Group II or III mGluR subtype in appropriate multi-well plates.
-
-
Assay Procedure:
-
Pre-incubate the cells with the test antagonist (e.g., this compound, LY341495) or vehicle for a defined period.
-
Treat the cells with an adenylyl cyclase activator, such as forskolin, to stimulate cAMP production.
-
Simultaneously or shortly after forskolin addition, add the mGluR agonist (e.g., glutamate, LY354740) to induce inhibition of adenylyl cyclase.
-
Incubate for a specified time to allow for changes in cAMP levels.
-
-
cAMP Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a variety of available methods, such as:
-
Competitive Immunoassays: Enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Fluorescence-Based Assays: Using cAMP-sensitive fluorescent probes or biosensors.
-
Luminescence-Based Assays: Employing engineered enzymes that produce light in a cAMP-dependent manner.
-
-
-
Data Analysis:
-
Determine the percentage of inhibition of forskolin-stimulated cAMP production by the agonist.
-
Plot the agonist concentration-response curves in the presence of different concentrations of the antagonist to calculate the IC50 value of the antagonist.
-
Intracellular Calcium Mobilization Assay
Activation of Group I mGluRs leads to the release of calcium (Ca²⁺) from intracellular stores, a process initiated by IP3 binding to its receptors on the endoplasmic reticulum. This transient increase in intracellular Ca²⁺ can be monitored using fluorescent calcium indicators.
Protocol:
-
Cell Preparation and Dye Loading:
-
Seed cells expressing the target Group I mGluR in a black-walled, clear-bottom 96-well or 384-well plate and allow them to attach overnight.[3]
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer containing probenecid to prevent dye leakage.[3]
-
Incubate the cells to allow for de-esterification of the dye, rendering it fluorescent and trapped within the cells.
-
-
Assay Execution:
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.
-
Add the mGluR antagonist (e.g., this compound, AIDA) to the wells and incubate for a short period.
-
Inject the mGluR agonist (e.g., glutamate, quisqualate) into the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Quantify the peak fluorescence response or the area under the curve.
-
Generate agonist dose-response curves in the presence of the antagonist to determine the antagonist's potency (IC50).
-
Visualizing mGluR Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Caption: Overview of Group I and Group II/III mGluR signaling pathways and points of antagonist intervention.
Caption: Experimental workflow for the phosphoinositide hydrolysis assay.
References
- 1. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. kjpp.net [kjpp.net]
Safety Operating Guide
Navigating the Disposal of (RS)-MCPG: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing (RS)-MCPG, a non-selective antagonist of group I and II metabotropic glutamate receptors, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] While Safety Data Sheets (SDS) for this compound consistently indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS) and Occupational Safety and Health Administration (OSHA) standards, adherence to established laboratory waste management protocols is essential.[3]
This guide provides a procedural framework for the safe and compliant disposal of this compound, emphasizing best practices in chemical waste management.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to consult the product's Safety Data Sheet (SDS). Although not classified as hazardous, general safe handling practices should be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. In the event of a spill, prevent the powder from becoming airborne and avoid letting the product enter drains.[4]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should align with the general principles of chemical waste management, prioritizing waste minimization and adherence to local and institutional regulations.
Step 1: Waste Characterization and Segregation
-
Do not mix this compound with other chemical waste. [4] It should be collected in a designated, separate waste container.
-
If the this compound is in a solution, the other components of the solution must be considered when determining the appropriate waste stream.
Step 2: Container Selection and Labeling
-
Use a container that is compatible with the chemical properties of this compound, which is a white solid.[1] The original container, if in good condition, is often a suitable choice.[4][5]
-
The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[6][7]
-
Label the waste container clearly and accurately. The label should include:
-
The full chemical name: (RS)-α-methyl-4-carboxyphenylglycine.[1]
-
The quantity of waste.
-
The date of accumulation.
-
The words "Waste" or "Hazardous Waste" if required by your institution's policy for non-regulated chemical waste.
-
Step 3: Storage of Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central waste storage facility within the laboratory.[5]
-
Ensure the storage area is secure and away from incompatible materials.
Step 4: Final Disposal
-
Consult and adhere to all national and local regulations for chemical waste disposal. [4]
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the sanitary sewer system.[4][8]
Quantitative Data Summary
Currently, there is no specific quantitative data, such as concentration limits for drain disposal or threshold quantities for specific disposal methods, available for this compound in publicly accessible safety literature. This is primarily because it is not classified as a hazardous substance. Therefore, the guiding principle is that all quantities of this compound waste should be collected and disposed of as chemical waste.
| Parameter | Guideline |
| Hazard Classification | Not classified as a hazardous substance or mixture according to GHS/OSHA.[4][3] |
| Disposal Method | Collection for disposal by a licensed waste management facility. Adherence to local and national regulations is mandatory.[4] |
| Drain Disposal | Prohibited. Do not let the product enter drains.[4][8] |
| Mixing with other waste | Not recommended. Leave chemicals in original containers where possible and do not mix with other waste.[4] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize your institution's specific waste management policies and consult your EHS department with any questions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. ccsd.net [ccsd.net]
Essential Safety and Handling of (RS)-MCPG for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the metabotropic glutamate receptor antagonist, (RS)-MCPG, ensuring operational excellence and adherence to safety protocols in the laboratory.
This compound is a phenylglycine derivative that acts as a non-selective antagonist for group I and II metabotropic glutamate receptors (mGluRs). It is widely used in neuroscience research to study synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). Given its application in sensitive experimental settings, understanding and implementing the proper handling and disposal procedures is critical for both personnel safety and research integrity. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE)
While some safety data sheets for similar compounds suggest that this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory safety practices. The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile gloves | Wear standard laboratory nitrile gloves to prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles | Essential for protecting the eyes from potential splashes or airborne particles of the solid compound. |
| Body Protection | Laboratory coat | A standard, buttoned lab coat should be worn to protect clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required | Under normal handling conditions with adequate ventilation, respiratory protection is not typically necessary. If there is a risk of generating dust or aerosols, a dust mask or respirator may be used. |
Operational Plan: Handling this compound
The following workflow outlines the key steps for the safe handling of this compound, from receiving the compound to its final use in an experiment. Adherence to these procedures will minimize exposure risks and ensure the integrity of the compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Unused this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be collected in a designated chemical waste container.
-
Solutions: Aqueous solutions of this compound should be collected in a labeled waste container for hazardous materials.
Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
First Aid Measures
In the event of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.
By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
